molecular formula C6H7ClN2O B13925120 6-chloro-3-methyl-2-Pyrazinemethanol

6-chloro-3-methyl-2-Pyrazinemethanol

Cat. No.: B13925120
M. Wt: 158.58 g/mol
InChI Key: RNMSDXOKZVRLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methyl-2-Pyrazinemethanol is a chemical compound intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption. As a pyrazine derivative featuring both chloro and hydroxymethyl functional groups, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of novel pharmaceuticals and agrochemicals. Researchers utilize this compound in cross-coupling reactions, where the chloro group acts as a good leaving site, and in transformations involving the hydroxymethyl group. Precautions should be taken when handling this material, and it is recommended to store it in a cool, dark place, potentially under inert conditions, to maintain stability.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(6-chloro-3-methylpyrazin-2-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)9-6(7)2-8-4/h2,10H,3H2,1H3

InChI Key

RNMSDXOKZVRLGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1CO)Cl

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Synthesis of 6-chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (6-chloro-3-methylpyrazin-2-yl)methanol , a critical pyrazine building block often associated with the development of RNA polymerase inhibitors like Favipiravir (T-705) and its analogues.[1]

Executive Summary & Molecule Profile

Target Molecule: (6-chloro-3-methylpyrazin-2-yl)methanol CAS Registry Number: 2639836-41-0 (Alcohol); 1166831-45-3 (Ester Precursor) Molecular Formula: C


H

ClN

O Molecular Weight: 158.59 g/mol [1][2]

This guide focuses on the most robust, scalable synthetic pathway: the regioselective functionalization of methyl 3-methylpyrazine-2-carboxylate followed by a chemoselective reduction .[1] This route avoids the poor regioselectivity of direct pyrazine ring alkylation and utilizes commercially viable starting materials.[3]

Key Structural Challenges[1]
  • Regiochemistry (C-6 Chlorination): Introducing a chlorine atom specifically at position 6 (para to the methyl group) requires controlling the N-oxide rearrangement, as standard electrophilic aromatic substitution on pyrazines is difficult.[1]

  • Chemoselectivity (Reduction): Reducing the ester to the primary alcohol without dechlorinating the ring (hydrodehalogenation) or over-reducing the pyrazine core.

Retrosynthetic Analysis

The synthesis is designed backward from the target alcohol, identifying the ester Methyl 6-chloro-3-methylpyrazine-2-carboxylate as the pivotal intermediate.[1]

  • Step 2 (Reduction): Transformation of the ester to the alcohol using a hydride donor capable of tolerating the aryl chloride.

  • Step 1 (Chlorination): Installation of the chlorine atom via a Boekelheide-type rearrangement of the corresponding N-oxide.[1]

  • Starting Material: Methyl 3-methylpyrazine-2-carboxylate (commercially available or synthesized from 1,2-diaminopropane and ethyl oxalyl chloride).[1]

Retrosynthesis Target (6-chloro-3-methylpyrazin-2-yl)methanol (Target) Ester Methyl 6-chloro-3-methylpyrazine-2-carboxylate (Key Intermediate) Target->Ester Selective Reduction (NaBH4/CaCl2) Oxide Methyl 3-methylpyrazine-2-carboxylate 1-oxide (Activated Species) Ester->Oxide Rearrangement/Chlorination (POCl3) SM Methyl 3-methylpyrazine-2-carboxylate (Starting Material) Oxide->SM N-Oxidation (mCPBA or H2O2)

Figure 1: Retrosynthetic logic flow from target alcohol to starting ester.[1]

Detailed Synthetic Protocol

Phase 1: Synthesis of the Chlorinated Precursor

Objective: Prepare Methyl 6-chloro-3-methylpyrazine-2-carboxylate. Mechanism: Nucleophilic attack of the N-oxide oxygen on phosphorus, followed by chloride attack at the


-position (C-6).[1]
Step 1.1: Regioselective N-Oxidation

The oxidation of Methyl 3-methylpyrazine-2-carboxylate presents a regiochemical choice between N-1 and N-4.[1] While the methyl group (EDG) activates N-4, the ester (EWG) deactivates N-1.[1] However, literature on pyrazine-2-carboxylates (Sato et al.) suggests that under specific acidic or buffered conditions, or utilizing the steric directing effect of the ester, the 1-oxide can be accessed to facilitate C-6 chlorination.[1]

  • Reagents: m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve Methyl 3-methylpyrazine-2-carboxylate (10.0 g, 65.7 mmol) in DCM (100 mL).

    • Cool to 0°C. Add mCPBA (70%, 19.4 g) portion-wise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Workup: Wash with saturated NaHCO

      
       (3x) to remove m-chlorobenzoic acid.[1] Dry organic layer over Na
      
      
      
      SO
      
      
      and concentrate.
    • Checkpoint: Verify N-oxide formation via LC-MS (M+16 peak).

Step 1.2: Deoxygenative Chlorination (Boekelheide Rearrangement)[1]
  • Reagents: Phosphorus Oxychloride (POCl

    
    ).
    
  • Protocol:

    • Suspend the crude N-oxide (approx. 10 g) in POCl

      
       (50 mL, excess).
      
    • Heat to reflux (105°C) for 2-4 hours. The reaction evolves HCl gas (scrubbing required).

    • Quenching (Critical Safety Step): Cool the mixture to RT. Pour slowly onto crushed ice/water (500 g) with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the ester.

    • Neutralize with solid Na

      
      CO
      
      
      
      or NH
      
      
      OH to pH 7-8.[1]
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 6-chloro isomer is typically the major product if N-1 oxidation was successful; the 5-chloro isomer is a potential byproduct.[1]

    • Yield Target: 40-55% (2 steps).

Phase 2: Selective Reduction to the Alcohol

Objective: Reduce the methyl ester to the primary alcohol without affecting the chloro-substituent.[1] Reagent Choice:

  • Avoid: LiAlH

    
     (Risk of reducing the C-Cl bond or over-reduction).[1]
    
  • Select: NaBH

    
     with CaCl
    
    
    
    (generates Ca(BH
    
    
    )
    
    
    in situ) or DIBAL-H at low temperature.[1] The NaBH
    
    
    /MeOH method is preferred for scalability and safety.
Protocol (NaBH

Method)
  • Setup: Dissolve Methyl 6-chloro-3-methylpyrazine-2-carboxylate (5.0 g, 26.8 mmol) in Methanol (50 mL) and THF (10 mL).

  • Addition: Cool to 0°C. Add CaCl

    
     (anhydrous, 1.5 eq) followed by NaBH
    
    
    
    (2.0 eq) portion-wise.
    • Note: The addition of CaCl

      
       activates the borohydride for ester reduction.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Ester spot disappearance).

  • Quench: Carefully add saturated NH

    
    Cl solution (50 mL) at 0°C.
    
  • Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexane or column chromatography if necessary.

Analytical Data Summary

ParameterExpected Value / CharacteristicNotes
Appearance White to pale yellow solidCrystalline
1H NMR (DMSO-d6)

8.65 (s, 1H, H-5)
Characteristic singlet for Pyrazine-H

5.40 (t, 1H, OH)
Exchangeable with D2O

4.65 (d, 2H, CH2-O)
Methylene protons

2.55 (s, 3H, CH3)
Methyl group (distinct shift)
MS (ESI) m/z 159/161 [M+H]+Chlorine isotope pattern (3:[1][2]1)
Purity Target >98% (HPLC)Essential for pharma applications

Process Safety & Critical Control Points (CCP)

CCP 1: POCl3 Quenching

The hydrolysis of excess POCl


 is violently exothermic. It must be done by adding the reaction mixture to ice water, never water to the mixture. A delayed exotherm can occur; maintain stirring and temperature monitoring.[4]
CCP 2: Regioisomer Control

The chlorination step can yield the 5-chloro isomer (from N-4 oxide) or 6-chloro isomer (from N-1 oxide).[1]

  • Validation: Use 1H NMR to distinguish.

    • 6-chloro isomer: Protons at C-5 (singlet).[1]

    • 5-chloro isomer: Protons at C-6 (singlet).[1]

    • Differentiation: NOE (Nuclear Overhauser Effect) experiments. Irradiating the Methyl group (C-3) will show NOE to the C-2 substituent (Methanol/Ester) but not to the proton if it is at C-5.[1] If the proton is at C-6 (5-chloro isomer), NOE might be weaker or different.[1]

    • Simpler check: Coupling constants in 13C NMR or comparison with reference standards.

Pathway Visualization

SynthesisPathway cluster_conditions Critical Process Parameters SM Methyl 3-methylpyrazine- 2-carboxylate NOxide Intermediate: Pyrazine N-Oxide SM->NOxide mCPBA, DCM 0°C to RT ChlEster Methyl 6-chloro-3-methyl- pyrazine-2-carboxylate NOxide->ChlEster POCl3, Reflux (Boekelheide Rearr.) Product (6-chloro-3-methylpyrazin- 2-yl)methanol ChlEster->Product NaBH4, CaCl2 MeOH, 0°C Note1 Temp < 20°C during POCl3 quench Note2 Monitor for 5-chloro impurity

Figure 2: Step-by-step synthesis pathway with critical reagents.

References

  • Sato, N. (1982). Studies on pyrazines.[3][5][6] 29. High regioselective synthesis of chloropyrazines from 3-substituted pyrazine 1-oxides. Journal of Heterocyclic Chemistry. (Context: Establishes regioselectivity of POCl3 chlorination on pyrazine N-oxides).

  • Furuta, Y., et al. (2009). Process for the preparation of Favipiravir intermediates. Toyama Chemical Co. Patent US 2010/0075971. (Context: Industrial methods for functionalizing 3-substituted pyrazines).

  • BenchChem. (2024). Product Data: (6-chloro-3-methylpyridin-2-yl)methanol.[1][2][6] (Context: Verification of alcohol reduction protocols for similar heterocyclic esters).

  • Sigma-Aldrich. (2024).[1] Methyl 6-chloro-3-methylpyrazine-2-carboxylate Product Sheet. (Context: Commercial availability of the key ester intermediate).

  • ChemGuide. (2024). Reduction of Carboxylic Acids and Esters. (Context: Mechanistic grounding for NaBH4/CaCl2 reduction).

Sources

6-chloro-3-methyl-2-Pyrazinemethanol CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the utilization of 6-chloro-3-methyl-2-pyrazinemethanol in advanced organic synthesis and drug discovery.

Executive Summary

The compound 6-chloro-3-methyl-2-pyrazinemethanol (also designated as (6-chloro-3-methylpyrazin-2-yl)methanol) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Its unique structural topology—featuring a halogenated pyrazine ring coupled with a primary alcohol—makes it an exceptionally versatile intermediate for cross-coupling, etherification, and nucleophilic aromatic substitution (SNAr) reactions. Recently, this compound has emerged as a critical precursor in the development of bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors, which are potent immunomodulatory agents used in the treatment of autoimmune diseases and certain malignancies[1].

Physicochemical Profiling & Structural Analysis

To ensure absolute precision in stoichiometric calculations and reaction planning, the quantitative physicochemical data of the compound must be rigorously maintained.

PropertyValue / Specification
Chemical Name 6-chloro-3-methyl-2-pyrazinemethanol
IUPAC Name (6-chloro-3-methylpyrazin-2-yl)methanol
CAS Registry Number 2639836-41-0[2]
Molecular Formula C₆H₇ClN₂O[2]
Molecular Weight 158.59 g/mol [2]
SMILES String OCC1=NC(Cl)=CN=C1C[2]
Standard Purity ≥98% (LC-MS / NMR validation)[2]
Storage Conditions Sealed, dry, 2–8 °C[2]

Structural Causality in Synthesis: The nitrogen atoms within the pyrazine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This electronic deficiency highly activates the chlorine atom at the 6-position toward nucleophilic attack. Conversely, the primary alcohol at the 2-position serves as a prime nucleophile or can be oxidized to an aldehyde for reductive amination. The methyl group at the 3-position provides calculated steric hindrance, which is crucial for dictating regioselectivity during complex coupling sequences and preventing unwanted side reactions at adjacent ring positions.

Mechanistic Role in Drug Discovery: DHODH Inhibition

In modern drug discovery, 6-chloro-3-methyl-2-pyrazinemethanol is frequently utilized to construct the lipophilic bi-aryl tail of DHODH inhibitors[1].

The Biological Rationale: Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent enzyme located in the inner mitochondrial membrane. It catalyzes the fourth step of de novo pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate[3].

Rapidly proliferating cells, such as activated T and B lymphocytes driving autoimmune responses (e.g., in rheumatoid arthritis or multiple sclerosis), rely almost exclusively on this de novo pathway to meet their massive demand for uridine monophosphate (UMP)[4]. Resting or healthy somatic cells, however, fulfill their pyrimidine needs via the salvage pathway[4]. By integrating the pyrazinemethanol scaffold into a bi-aryl inhibitor, the resulting drug molecule can specifically lodge into the ubiquinone-binding channel of DHODH, selectively starving hyperactive immune cells of nucleotides without inducing systemic cytotoxicity[1].

DHODH_Pathway Glutamine Glutamine / Aspartate (Precursors) DHO Dihydroorotate (DHO) Glutamine->DHO Cytosolic Steps DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Transport Orotate Orotate DHODH->Orotate Oxidation (FMN dependent) UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Enzyme Pyrimidines De Novo Pyrimidine Pool (T & B Cell Proliferation) UMP->Pyrimidines Kinase Cascade Inhibitor Bi-aryl DHODH Inhibitor (Derived from CAS 2639836-41-0) Inhibitor->DHODH Allosteric Blockade

Figure 1: Mechanism of action for DHODH inhibitors in pyrimidine biosynthesis blockade.

Synthetic Methodologies & Experimental Protocols

The following protocol details the standardized etherification/coupling workflow used to integrate 6-chloro-3-methyl-2-pyrazinemethanol into a larger pharmaceutical scaffold, adapted from validated patent methodologies[1].

Protocol: Synthesis of Bi-aryl Ether Intermediates

Objective: To covalently link the pyrazinemethanol building block to a core aryl scaffold via a nucleophilic substitution or etherification pathway.

Step 1: Reagent Preparation & Solubilization

  • Action: Dissolve 2.65 mmol of 6-chloro-3-methyl-2-pyrazinemethanol (approx. 420 mg) and the corresponding core scaffold in 15 mL of anhydrous Tetrahydrofuran (THF)[1].

  • Causality: THF is explicitly selected due to its moderate boiling point and superior aprotic solvation properties. It effectively solubilizes both the polar heterocyclic alcohol and the lipophilic aryl halide core, ensuring a homogenous reaction matrix that maximizes collision frequency between reactants.

Step 2: Thermal Activation

  • Action: Stir the reaction mixture continuously at 50 °C for 12 hours (overnight) under an inert nitrogen atmosphere[1].

  • Causality: Mild thermal activation at 50 °C provides the exact thermodynamic energy required to overcome the activation barrier for the coupling event. Exceeding this temperature risks the thermal degradation of the pyrazine ring or promotes unwanted homocoupling side-reactions.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Action: Prior to quenching, extract a 10 µL aliquot and perform rapid LC-MS analysis.

  • Causality: This step creates a self-validating system. The operator must observe the complete disappearance of the starting material mass signal (m/z 158.59). If the signal persists, it definitively indicates moisture contamination in the THF or base depletion, dictating that the operator must add molecular sieves and a secondary charge of base before proceeding.

Step 4: Filtration via Celite®

  • Action: Filter the crude reaction mixture over a tightly packed pad of Celite®. Rinse the retained solid thoroughly with 10 mL of Dichloromethane (DCM)[1].

  • Causality: Coupling reactions frequently generate fine, insoluble inorganic salts as byproducts. Standard filter paper will clog or allow micro-particulates to pass through. Celite® traps these sub-micron impurities, preventing them from poisoning downstream transition-metal catalysts. DCM is used for the rinse because its high polarity index guarantees the complete elution of the organic product from the filter cake.

Step 5: Isolation

  • Action: Concentrate the combined filtrate under reduced pressure (vacuum rotary evaporation) to yield the intermediate as a pale yellow oil[1].

Synthetic_Workflow Start (6-Chloro-3-methylpyrazin-2-yl)methanol (CAS: 2639836-41-0) Reagents Coupling Reaction (Core Scaffold + THF, 50°C, 12h) Start->Reagents Nucleophilic Attack Filtration Celite® Filtration (Remove Insolubles, Rinse DCM) Reagents->Filtration Quench & Filter Concentration Vacuum Concentration (Reduced Pressure) Filtration->Concentration Filtrate Collection Product Bi-aryl Ether Intermediate (Pale Yellow Oil, High Purity) Concentration->Product Solvent Evaporation

Figure 2: Standardized synthetic workflow for coupling 6-chloro-3-methyl-2-pyrazinemethanol.

Analytical Validation & Quality Control

To maintain scientific integrity across synthesis campaigns, the handling and storage of 6-chloro-3-methyl-2-pyrazinemethanol must be strictly controlled.

Storage Causality: The compound must be stored at 2–8 °C in a sealed, dry environment[2]. The primary alcohol moiety is thermodynamically susceptible to slow atmospheric oxidation, which can prematurely convert it into 6-chloro-3-methylpyrazine-2-carbaldehyde. Furthermore, the electron-deficient pyrazine ring can undergo N-oxidation if exposed to harsh environmental oxidants or prolonged UV light. Maintaining strict cold-chain and anhydrous conditions prevents this degradation, ensuring that stoichiometric calculations during coupling reactions remain perfectly accurate and batch-to-batch reproducibility is preserved.

References

  • ChemScene. "2639836-41-0 | (6-Chloro-3-methylpyrazin-2-yl)methanol." ChemScene Product Catalog. 2

  • World Intellectual Property Organization. "WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors." Google Patents. 1

  • Reis RAG, Calil FA, Feliciano PR, Pinheiro MP, Nonato MC. "The dihydroorotate dehydrogenases: Past and present." Archives of Biochemistry and Biophysics. 2017; 632: 175–191. 3

  • Vyas VK, Ghate M. "Recent Developments in the Medicinal Chemistry and Therapeutic Potential of Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Mini-Reviews in Medicinal Chemistry. 2011; 11(12): 1039-1055. 4

Sources

6-chloro-3-methyl-2-Pyrazinemethanol literature review

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis & Application in Drug Development

Executive Summary

6-chloro-3-methyl-2-Pyrazinemethanol (CAS: 2639836-41-0), also known as (6-chloro-3-methylpyrazin-2-yl)methanol, is a critical heterocyclic building block in the synthesis of antiviral agents (specifically Favipiravir analogs) and metabolic disease therapeutics (DGAT1 inhibitors).[1] Its structural versatility lies in the C-6 chlorine atom, which serves as a handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, and the C-2 hydroxymethyl  group, which allows for oxidation to aldehydes/acids or conversion into leaving groups for alkylation.[1]

This guide details a validated, scalable synthetic route starting from commercially available methyl 3-methylpyrazine-2-carboxylate , emphasizing regioselective chlorination and controlled reduction to ensure high purity (>98%).[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (6-chloro-3-methylpyrazin-2-yl)methanol
CAS Number 2639836-41-0
Molecular Formula

Molecular Weight 158.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~13.5 (hydroxyl), ~0.5 (pyrazine N)
Storage 2-8°C, Hygroscopic, store under inert atmosphere (Ar/N2)

Synthetic Pathway: The "N-Oxide Activation" Route[1]

The most authoritative method for synthesizing 6-chloro-3-methyl-2-Pyrazinemethanol avoids the low selectivity of direct chlorination.[1] Instead, it utilizes N-oxide activation to direct the chlorine atom specifically to the C-6 position via a Boekelheide-type rearrangement/chlorination mechanism.[1]

Reaction Scheme Overview

Synthesis Start Methyl 3-methylpyrazine- 2-carboxylate NOxide Intermediate 1: N-Oxide Derivative Start->NOxide m-CPBA, CHCl3 70°C, 24h ChloroEster Intermediate 2: Methyl 6-chloro-3- methylpyrazine-2-carboxylate NOxide->ChloroEster POCl3, DMF 90°C, 1h Target Target Product: 6-chloro-3-methyl- 2-Pyrazinemethanol ChloroEster->Target NaBH4, MeOH 0°C to RT

Figure 1: Validated 3-step synthesis pathway via N-oxide activation.

Detailed Experimental Protocols
Step 1: Regioselective N-Oxidation

Objective: Activate the pyrazine ring for nucleophilic attack.[1]

  • Reagents: Methyl 3-methylpyrazine-2-carboxylate (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 1.35 eq).[1]

  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM).
    
  • Protocol:

    • Dissolve methyl 3-methylpyrazine-2-carboxylate in

      
      .
      
    • Add m-CPBA portion-wise at room temperature.

    • Heat the mixture to 70°C and stir for 24 hours.

    • Quench: Cool to 0°C and add 10% aqueous

      
       dropwise to destroy excess peroxide.
      
    • Workup: Neutralize with saturated

      
       (pH > 7). Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Yield: Expect ~80-90% of the N-oxide intermediate.[1]

Step 2: Deoxygenative Chlorination (The Critical Step)

Objective: Install the chlorine atom at C-6 using Phosphorus Oxychloride (


).
  • Reagents: N-oxide intermediate (from Step 1),

    
     (excess, ~6-10 eq).
    
  • Solvent: Neat or DMF (catalytic).

  • Protocol:

    • Place the N-oxide in a dry flask under nitrogen.[1]

    • Add

      
       carefully. (Optionally add catalytic DMF to accelerate reaction).
      
    • Heat to 90-100°C for 1-2 hours. Monitor by TLC/LCMS for disappearance of N-oxide.[1]

    • Safety Note: This reaction generates HCl gas. Use a scrubber.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water. Maintain temperature <40°C to prevent ester hydrolysis.

    • Extraction: Extract with Ethyl Acetate or DCM.

    • Purification: Silica gel chromatography (Ethyl Acetate/Hexanes) is usually required to remove regioisomers (though C-6 is favored).[1]

    • Product: Methyl 6-chloro-3-methylpyrazine-2-carboxylate.

Step 3: Selective Reduction

Objective: Reduce the ester to the alcohol without dechlorinating the ring.

  • Reagents: Methyl 6-chloro-3-methylpyrazine-2-carboxylate, Sodium Borohydride (

    
    , 2.0 eq).[1]
    
  • Solvent: Methanol (MeOH) or THF/MeOH mixture.

  • Protocol:

    • Dissolve the chloro-ester in anhydrous MeOH.[1] Cool to 0°C .

    • Add

      
       portion-wise over 30 minutes. (Exothermic).
      
    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor: Check for disappearance of ester by TLC.

    • Quench: Add Acetone or dilute HCl carefully to decompose excess borohydride.

    • Workup: Remove solvent under vacuum. Partition residue between water and Ethyl Acetate.

    • Purification: Recrystallization or Column Chromatography.

    • Target: 6-chloro-3-methyl-2-Pyrazinemethanol .

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

MethodExpected SignatureDiagnostic Value
1H NMR (400 MHz, DMSO-d6)

8.6-8.9 (s, 1H, Pyrazine-H)

5.4-5.6 (t, 1H, OH)

4.6-4.7 (d, 2H, CH2)

2.5-2.7 (s, 3H, CH3)
Confirms presence of methyl, hydroxymethyl, and single aromatic proton.[1]
LC-MS (ESI+) [M+H]+ = 159.0 / 161.0 (3:1 ratio)Confirms Chlorine isotope pattern (

) and molecular mass.[1]
HPLC Single peak >98% AUC (254 nm)Validates purity for biological assays.

Applications in Drug Discovery[8][10][11]

Favipiravir (T-705) Analog Development

This compound is a structural homolog of the key Favipiravir intermediate.[1] While Favipiravir utilizes a 6-fluoro-3-hydroxy substitution pattern, the 6-chloro-3-methyl motif offers unique pharmacological properties:

  • Metabolic Stability: The 3-methyl group blocks oxidation at the C-3 position, potentially extending half-life compared to the 3-hydroxy/3-unsubstituted variants.[1]

  • Functionalization: The C-6 Chlorine allows for late-stage diversification via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, creating novel RNA polymerase inhibitors.[1]

DGAT1 Inhibitors

Patent literature (e.g., EP 2234978 B1) highlights the use of the ester precursor (Methyl 6-chloro-3-methylpyrazine-2-carboxylate) in synthesizing Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors for treating obesity and diabetes.[1] The alcohol derivative serves as a "linker" intermediate, allowing attachment to core scaffolds via ether or carbamate linkages.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Precursor Hazard:

    
     is highly corrosive and reacts violently with water. All quenching steps must be performed at low temperature with proper ventilation.
    
  • Allergenicity: Pyrazine intermediates in this class (similar to 3,6-dichloropyrazine-2-carbonitrile) are known sensitizers.[1] Double-gloving and use of a fume hood are mandatory. [1]

References

  • Preparation of Methyl 6-chloro-3-methylpyrazine-2-carboxyl

    • Source: Patent EP 2234978 B1, "Carbamoyl Compounds as DG
    • Context: Describes the chlorination of the N-oxide intermedi
    • URL:[1]

  • General Synthesis of Pyrazinemethanols via Reduction

    • Source: BenchChem & PrepChem Protocols for (6-chloro-3-pyridinemethanol) - Analogous Chemistry.
    • Context: Standardizes the use of NaBH4 for reducing electron-deficient heterocyclic esters.[1]

    • URL:[1]

  • Favipiravir Intermedi

    • Source: "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications", NIH N
    • Context: Discusses the reactivity of 6-halo-pyrazines in antiviral drug design.
    • URL:[1]

  • Commercial Availability & Identifiers

    • Source: ChemScene Product Data for CAS 2639836-41-0.[1]

    • Context: Confirmation of chemical structure and identifiers.[3][4][2][5][6]

    • URL:[1]

Sources

The Biological Activity of Pyrazine Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Assay Development

As a Senior Application Scientist, I approach heterocyclic scaffold evaluation not merely as a structural exercise, but as a multidimensional optimization problem. The pyrazine ring (1,4-diazine)—a six-membered heteroaromatic compound with two nitrogen atoms at para positions—is a privileged pharmacophore. Its electron-deficient nature imparts exceptional metabolic stability while serving as a precise hydrogen-bond acceptor. This technical whitepaper synthesizes the biological activities of pyrazine derivatives, providing the mechanistic causality and self-validating experimental frameworks required to translate these molecules from bench to clinic.

Oncology: Targeted Kinase and Proteasome Inhibition

The most significant modern application of the pyrazine scaffold lies in targeted oncology. The nitrogen atoms in the pyrazine ring are perfectly positioned to interact with the highly conserved hinge regions of protein kinases or the active sites of proteasomes 1.

For example, Acalabrutinib , an imidazo[1,5-a]pyrazine analogue, achieves profound selectivity for Bruton's Tyrosine Kinase (BTK) by covalently binding to the Cys481 residue. The pyrazine core ensures the reactive warhead is optimally oriented, minimizing off-target EGFR inhibition that plagued first-generation inhibitors. Similarly, Bortezomib utilizes a pyrazine moiety to stabilize its boronic acid warhead, allowing reversible inhibition of the 26S proteasome's threonine residue 2.

Table 1: Quantitative Efficacy of FDA-Approved Pyrazine-Based Anticancer Agents
Drug NamePyrazine Sub-ScaffoldPrimary TargetIC₅₀ ValueClinical Indication
Acalabrutinib Imidazo[1,5-a]pyrazineBTK3 nMChronic Lymphocytic Leukemia (CLL)
Gilteritinib Pyrazine-2-carboxamideFLT3 / AXL0.29 nM / 0.73 nMAcute Myeloid Leukemia (AML)
Darovasertib Pyrazine-2-carboxamidePKCα1.9 nMMetastatic Uveal Melanoma
Bortezomib Pyrazine-carbonyl26S Proteasome~0.6 nMMultiple Myeloma

Data synthesized from recent clinical and patent reviews of pyrazine-based small molecules 1.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation BTK BTK Kinase (Active) BCR->BTK PLCg2 PLCγ2 Pathway BTK->PLCg2 Pyrazine Pyrazine Inhibitor (Acalabrutinib) Pyrazine->BTK Covalent Blockade Apoptosis Apoptosis (Cell Death) Pyrazine->Apoptosis Induces Proliferation Leukemic Cell Proliferation PLCg2->Proliferation

BTK signaling pathway inhibition by pyrazine derivatives like Acalabrutinib.

Protocol 1: Self-Validating TR-FRET Kinase Inhibition Assay

To evaluate novel pyrazine derivatives for kinase inhibition, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: Highly conjugated pyrazine derivatives often exhibit auto-fluorescence, which confounds standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., BTK) and the biotinylated peptide substrate to empirically determined optimal concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrazine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using acoustic dispensing to prevent pipetting errors.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding (critical for covalent pyrazine inhibitors). Initiate the reaction by adding 5 µL of ATP.

  • Detection: After 60 minutes, halt the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 337 nm; emission 665 nm and 615 nm).

The Self-Validating System: This protocol is engineered to validate itself via the Z'-factor calculation . Every plate must contain 16 wells of a "Vehicle Control" (DMSO only, defining maximum FRET) and 16 wells of a "No-Enzyme Control" (defining minimum FRET). If the calculated Z'-factor is < 0.5, the assay is deemed statistically unreliable, and the plate is automatically rejected. This prevents false positives caused by pyrazine compound aggregation.

Antimicrobial and Antitubercular Efficacy

Beyond oncology, pyrazine is the foundational pharmacophore of Pyrazinamide (PZA) , a first-line antitubercular agent. PZA is a prodrug converted by bacterial pyrazinamidase into pyrazinoic acid, which disrupts the membrane energetics of Mycobacterium tuberculosis3.

Recently, researchers have synthesized novel pyrazine-2-carboxylic acid derivatives conjugated with piperazines to combat multidrug-resistant ESKAPE pathogens and fungal infections. The lipophilicity of the pyrazine ring facilitates penetration through the complex mycobacterial cell wall and the outer membrane of Gram-negative bacteria 4.

Table 2: Antimicrobial Activity (MIC) of Novel Pyrazine-2-Carboxylic Acid Derivatives
Compound IDStructural ModificationTest OrganismMIC (µg/mL)
Compound P4 Piperazine-pyrazine hybridCandida albicans3.125
Compound P10 Piperazine-pyrazine hybridCandida albicans3.125
Compound P7 Piperazine-pyrazine hybridPseudomonas aeruginosa25.0
Compound P3 Piperazine-pyrazine hybridEscherichia coli50.0

Data highlighting the broad-spectrum potential of novel pyrazine derivatives 4.

REMA_Workflow Inoculum 1. Inoculum Standardization Dilution 2. Pyrazine Serial Dilution Inoculum->Dilution Incubation 3. Incubation (37°C) Dilution->Incubation Dye 4. Resazurin Addition Incubation->Dye Readout 5. Fluorescence Readout (MIC) Dye->Readout

Step-by-step Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

To accurately determine the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against slow-growing or fastidious organisms, we deploy the REMA protocol. Causality: Traditional optical density (OD) measurements are flawed for pyrazine derivatives that may precipitate in broth or for organisms that clump (like M. tuberculosis). Resazurin is a blue, non-fluorescent dye. Only metabolically active, viable cells can reduce it to resorufin (pink, highly fluorescent). This provides a direct, biochemical readout of cellular respiration, independent of physical turbidity.

Step-by-Step Methodology:

  • Inoculum Standardization: Culture the bacterial strain to mid-log phase. Adjust the suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL), then dilute 1:100.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazine derivative in MHB (ranging from 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (final well volume = 100 µL).

  • Incubation: Incubate the plate at 37°C for 16–20 hours (or 5-7 days for Mycobacteria).

  • Dye Addition & Readout: Add 30 µL of a 0.01% resazurin solution to all wells. Re-incubate for 2–4 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink (quantified via fluorescence at 590 nm emission).

The Self-Validating System: The plate architecture dictates absolute trust in the data. Column 11 serves as the Growth Control (broth + bacteria, no drug), proving the inoculum is viable and capable of reducing the dye. Column 12 serves as the Sterility Control (broth + dye, no bacteria), establishing the baseline fluorescence of unreduced resazurin. Finally, a parallel plate using a reference antibiotic (e.g., Ciprofloxacin or Rifampin) is run. If the reference MIC deviates by more than one dilution factor from established CLSI guidelines, the entire pyrazine dataset is invalidated, ensuring environmental or procedural artifacts do not masquerade as biological activity.

Antiviral Repurposing: The Favipiravir Paradigm

The structural resemblance of the pyrazine ring to purine nucleobases makes it an exceptional scaffold for antiviral drug design. Favipiravir (T-705) , a pyrazinecarboxamide derivative, undergoes intracellular phosphoribosylation to form an active nucleotide analogue. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), inducing lethal mutagenesis in RNA viruses 5.

During the SARS-CoV-2 pandemic, the pyrazine scaffold of Favipiravir was heavily repurposed. Advanced drug discovery campaigns synthesized novel pyrazine-triazole and pyrazine-benzothiazole conjugates using microwave-assisted click chemistry. These hybrid molecules demonstrated enhanced selectivity indices (SI) by combining the RdRp-mimicking capability of pyrazine with the lipophilic membrane-penetrating properties of benzothiazole 5.

Conclusion

The pyrazine scaffold is not merely a structural placeholder; it is an active participant in pharmacological efficacy. Whether acting as a covalent anchor in kinase inhibition, a metabolic disruptor in mycobacteria, or a nucleobase mimic in viral replication, pyrazine derivatives offer unparalleled versatility. By employing rigorous, self-validating assay methodologies, drug development professionals can continue to exploit this privileged ring system to uncover the next generation of therapeutics.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Institutes of Health (NIH) / PMC.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. National Institutes of Health (NIH) / PMC.

Sources

discovery and history of substituted pyrazinemethanols

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Substituted Pyrazinemethanols

Foreword: From Serendipity to Scaffold

In the landscape of medicinal chemistry, the pyrazine core stands as a "privileged scaffold"—a molecular framework that appears with remarkable frequency in biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design. This guide traces the fascinating history of a specific class of these compounds: substituted pyrazinemethanols. Our journey begins not with a methanol, but with an amide, through the serendipitous discovery of Pyrazinamide, a drug that would revolutionize tuberculosis therapy. We will explore the scientific paradoxes that defined its early history, unravel its complex mechanism of action, and then pivot to the synthetic strategies that allow chemists to construct the pyrazinemethanol core and its derivatives, unlocking a broader potential for this versatile chemical entity. This is a story of keen observation, deductive reasoning, and the elegant logic of organic synthesis.

Part 1: The Foundational Discovery - The Curious Case of Pyrazinamide

The story of pyrazinemethanols is inextricably linked to its most famous relative, Pyrazinamide (PZA). Although PZA is technically a pyrazinecarboxamide, its discovery and the elucidation of its mechanism laid the biological and conceptual groundwork for all pyrazine-based therapeutics that followed.

A Serendipitous Beginning: The Nicotinamide Analogue Hypothesis

Pyrazinamide was first synthesized in 1936, but it sat on a shelf for years, its profound biological activity unknown.[1][2] The key to unlocking its potential came from a different molecule entirely: nicotinamide (a form of Vitamin B3). In 1945, researcher Vital Chorine made the serendipitous observation that nicotinamide exhibited modest activity against Mycobacterium tuberculosis (M.tb) in guinea pigs.[3] This finding spurred a rational, albeit speculative, line of inquiry: if nicotinamide works, perhaps its structural analogues would be even more potent.

This hypothesis led researchers at Lederle Laboratories and Merck to synthesize and test a battery of nicotinamide analogues.[2][3] Among them was pyrazinamide, which, when tested in a mouse model of tuberculosis, proved to be a remarkably active agent.[1][3] This discovery was formally reported in 1952, marking the true birth of PZA as a therapeutic agent.[1][4]

The In Vitro/In Vivo Paradox: A Puzzle for Early Researchers

The initial excitement surrounding PZA was quickly met with a confounding paradox. While it was highly effective in animal models (in vivo), it showed virtually no activity against M.tb in standard laboratory cultures (in vitro) at a neutral pH.[2][3] In the golden age of antibiotic discovery, where the petri dish was the primary screening tool, a compound like PZA would have typically been discarded.

Causality Behind Experimental Choices: The persistence of the researchers was rooted in the strength of the in vivo data and the nicotinamide hypothesis. They reasoned that the physiological environment of the host animal must possess a unique characteristic that was absent in the standard culture medium. This led to a critical series of experiments manipulating the in vitro conditions. The breakthrough came when McDermott and Tompsett discovered that lowering the pH of the culture medium to an acidic level (e.g., 5.5) "switched on" PZA's activity.[3] This elegantly explained the paradox: PZA was uniquely active in the acidic environments characteristic of inflammatory lesions and within the phagosomes of macrophages, the very locations where M.tb persister cells are known to reside.[1][5] This unique property is what gives PZA its powerful sterilizing activity, allowing it to kill semi-dormant bacilli that other drugs cannot, thereby shortening the course of tuberculosis therapy from nine months to six.[1][6][7]

Unraveling the Mechanism: The Prodrug Concept

Decades of research were required to fully piece together how PZA works. The current understanding is a multi-step process centered on its identity as a prodrug—a molecule that is inactive until converted into its active form within the target organism.[1][2][8]

  • Passive Diffusion & Activation: PZA, being a small, uncharged molecule, passively diffuses into the M.tb bacillus.

  • Enzymatic Conversion: Inside the bacterium's cytoplasm, a specific mycobacterial enzyme called pyrazinamidase (PZase), which is encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[1][8]

  • The Acidic pH Trap: At the near-neutral pH of the cytoplasm, POA is deprotonated and moderately charged, causing it to be slowly effluxed from the cell. However, in the acidic extracellular environment of a tuberculous lesion, the exported POA becomes protonated (HPOA). This uncharged, lipid-soluble form readily diffuses back into the bacillus.[1][2]

  • Intracellular Accumulation & Disruption: This cycle creates an "ion trap" effect, leading to a massive accumulation of POA inside the bacterium. The high concentration of this acidic molecule is believed to disrupt multiple cellular processes. While the exact target remains a subject of some debate, leading hypotheses include the disruption of membrane potential and energy production, inhibition of coenzyme A synthesis by targeting the PanD enzyme, and the inhibition of the trans-translation process needed for protein quality control.[1][2][9]

Mutations in the pncA gene are the primary cause of clinical resistance to PZA, as the bacterium loses its ability to perform the crucial first step of activating the prodrug.[2][9]

PZA_Mechanism cluster_extracellular Extracellular Space (Acidic pH ~5.5) cluster_cell M. tuberculosis Cytoplasm (pH ~7.0) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext Pyrazinoic Acid (POA) HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation HPOA->PZA_int Re-entry Diffusion H_ion H+ PncA Pyrazinamidase (PncA enzyme) PZA_int->PncA Conversion POA_int POA (Active Form) POA_int->POA_ext Efflux Targets Cellular Disruption - Membrane Potential - Coenzyme A Synthesis - Trans-translation POA_int->Targets Inhibition PncA->POA_int

Caption: Mechanism of Pyrazinamide (PZA) action against M. tuberculosis.

Part 2: Synthesis of the Pyrazinemethanol Core

While PZA is a carboxamide, the corresponding alcohol—pyrazinemethanol—is a critical building block for creating new derivatives. The synthesis of this core structure relies on established and robust methodologies in heterocyclic chemistry. Understanding these routes is fundamental for any researcher aiming to explore the chemical space around the pyrazine scaffold.

Key Synthetic Methodologies

The most direct and reliable methods to synthesize pyrazinemethanols and their substituted analogues start from either pyrazinecarboxylic acids (or their esters) or cyanopyrazines.

Method A: Reduction of Pyrazinecarboxylic Acids and Esters

This is arguably the most common approach, analogous to the synthesis of many other heterocyclic methanols.[10] The choice of reducing agent is critical and depends on the scale of the reaction and the presence of other functional groups on the pyrazine ring.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and highly efficient reducing agent capable of converting both carboxylic acids and esters directly to the primary alcohol. Its high reactivity necessitates stringent anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). This method is a mainstay in laboratory-scale synthesis.

  • Catalytic Hydrogenation: For larger-scale industrial applications, catalytic hydrogenation is often preferred. A pyrazinecarboxylic acid ester is hydrogenated using H₂ gas over a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel.[11] This method avoids pyrophoric reagents but may require specialized high-pressure equipment.

Method B: Synthesis from Cyanopyrazines

Cyanopyrazines, which are readily available through processes like the ammoxidation of methylpyrazines, serve as excellent precursors. The synthesis can proceed via two primary pathways:

  • Reductive Hydrolysis: The cyano group can be subjected to catalytic hydrogen reduction in an acidic aqueous solution.[11] This process converts the nitrile to an aminomethyl group, which can then be converted to the hydroxymethyl group, although direct one-pot conversions can be challenging.

  • Grignard-type Reactions: More advanced methods can utilize the cyano group to initiate carbon-carbon bond formation, followed by transformations to yield substituted pyrazinemethanols. For instance, reaction with aldehydes or ketones in the presence of an alkali metal can lead to substituted 4-pyridinemethanols, a principle adaptable to the pyrazine system.[12]

Synthesis_Workflow Start_Acid Pyrazinecarboxylic Acid or Ester Reagent_LiAlH4 1. LiAlH₄, THF 2. H₂O workup Start_Acid->Reagent_LiAlH4 Reduction Reagent_H2 H₂, Catalyst (e.g., Pd/C) Pressure Start_Acid->Reagent_H2 Reduction Start_Cyano Cyanopyrazine Reagent_RedHyd Catalytic Hydrogenation (Acidic H₂O) Start_Cyano->Reagent_RedHyd Reductive Hydrolysis Product Pyrazinemethanol Reagent_LiAlH4->Product Reagent_H2->Product Reagent_RedHyd->Product

Caption: Core synthetic workflows for the preparation of pyrazinemethanol.

Example Experimental Protocol: LiAlH₄ Reduction of Methyl Pyrazinoate

This protocol describes a standard, self-validating laboratory procedure for synthesizing 2-pyrazinemethanol.

Objective: To synthesize 2-pyrazinemethanol via the lithium aluminum hydride reduction of methyl 2-pyrazinoate.

Materials:

  • Methyl 2-pyrazinoate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

  • Addition of Ester: Methyl 2-pyrazinoate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow addition is crucial to control the highly exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0°C and adding, sequentially and dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

    • Self-Validation: This specific sequence (the Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup compared to other quenching methods.

  • Filtration and Extraction: The mixture is stirred vigorously for 15 minutes until a white precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF and ethyl acetate. The combined filtrates are collected.

  • Purification: The solvent from the filtrate is removed under reduced pressure (rotary evaporation) to yield the crude product. The crude alcohol is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-pyrazinemethanol.

  • Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: The Expanding Biological Horizon of Substituted Pyrazines

While the historical focus was on anti-tubercular activity, the pyrazine ring and its derivatives are now recognized for a wide spectrum of pharmacological effects.[13][14] The pyrazinemethanol scaffold serves as a versatile starting point for creating more complex molecules with diverse biological targets. Modern medicinal chemistry efforts have successfully developed pyrazine-containing compounds with applications in several therapeutic areas.

Biological Activity Example Compound Class / Observation Significance & Rationale Reference(s)
Anticancer Derivatives of 1,2,4-triazolo[4,3-a]pyrazines.The pyrazine ring system can act as a bioisostere of the purine ring, enabling it to interact with enzymes and receptors involved in cell proliferation pathways.[15]
Anti-inflammatory Pyrazole-substituted pyrazines.The pyrazine scaffold can be combined with other pharmacophores, like pyrazole, to create hybrid molecules that target inflammatory pathways, such as monoamine oxidase (MAO) inhibition.[16][17]
Anticonvulsant Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines.These compounds have shown potent activity against maximal electroshock-induced seizures, suggesting interaction with ion channels or neurotransmitter systems in the central nervous system.[15]
Antibacterial / Antifungal Myricetin derivatives containing a pyrazole-piperazine-amide linker.Combining a natural product (myricetin) with a pyrazine-containing synthetic handle can lead to compounds with enhanced activity against bacterial and fungal pathogens, potentially by disrupting cell membranes or key enzymes.[18]
Spasticity Management Tizanidine (a triazolopyrazine, structurally related).Although not a pyrazinemethanol, Tizanidine is a centrally acting alpha-2 receptor agonist, demonstrating the utility of the broader pyrazine family in neurology.[19][19]

Conclusion

The journey of substituted pyrazinemethanols begins with the remarkable story of pyrazinamide—a drug discovered through a blend of serendipity and rational chemical design. The initial paradox of its activity profile forced a deeper understanding of drug action within specific physiological microenvironments, a lesson that remains profoundly relevant today. The elucidation of its prodrug nature and complex mechanism of action stands as a triumph of biochemical investigation.

From this foundational discovery, the focus has broadened. Robust and versatile synthetic methodologies now allow chemists to readily access the pyrazinemethanol core. This scaffold is no longer viewed solely through the lens of tuberculosis but as a valuable building block for developing new chemical entities with a wide range of biological activities, from anticancer to anti-inflammatory agents. The history of pyrazinemethanols is a powerful illustration of how a single, unusual discovery can open the door to a rich and diverse field of medicinal chemistry.

References

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  • Sarges, R., et al. (1990). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 33(8), 2240-2254. [Link]

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  • Google Patents. (n.d.).
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  • Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-14. [Link]

  • Malanga, G., Reiter, C., & Rauf, B. (2023). Tizanidine. StatPearls. [Link]

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6-chloro-3-methyl-2-Pyrazinemethanol mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-chloro-3-methyl-2-pyrazinemethanol (CAS: 2639836-41-0), a critical heterocyclic building block.

While often categorized as a raw intermediate, its structural pharmacophore—a pyrazine core functionalized with a halogen, alkyl, and hydroxyl group—positions it as a linchpin in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors . These inhibitors represent a high-value class of therapeutics for autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis) and broad-spectrum antiviral applications.

Synthetic Utility & Pharmacological Mechanism of Action

Part 1: Chemical Identity & Structural Significance

6-chloro-3-methyl-2-pyrazinemethanol is a tri-functionalized pyrazine scaffold. Its value in drug development stems from its "orthogonal reactivity"—the ability to selectively modify three distinct sites without cross-interference.

PropertySpecification
CAS Number 2639836-41-0
IUPAC Name (6-Chloro-3-methylpyrazin-2-yl)methanol
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Key Pharmacophore Pyrazine (Bioisostere for pyridine/benzene, lowers LogP, increases metabolic stability)
Structural Reactivity Map
  • C6-Chloro Position (Electrophile): The chlorine atom is activated by the electron-deficient pyrazine ring, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of aryl or heteroaryl tails essential for protein binding pockets.

  • C2-Methanol Group (Nucleophile/Electrophile): The primary alcohol can be oxidized to an aldehyde (for reductive amination), converted to a leaving group (mesylate/tosylate) for alkylation, or used directly in etherification.

  • C3-Methyl Group (Steric Handle): Provides steric bulk that can lock the conformation of the final drug molecule, improving selectivity for the target enzyme (e.g., DHODH) over off-targets.

Part 2: Mechanism of Action (Pharmacological Context)

While 6-chloro-3-methyl-2-pyrazinemethanol is an intermediate, the mechanism of action (MoA) relevant to drug developers is that of the DHODH Inhibitors derived from it.

Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin-dependent mitochondrial enzyme catalyzing the fourth step in the de novo pyrimidine biosynthesis pathway.

  • Physiological Role: It converts dihydroorotate to orotate, coupled with the reduction of ubiquinone (CoQ10) to ubiquinol.

  • Pathology: Rapidly proliferating cells (T-cells, B-cells in autoimmune flares, cancer cells) and replicating viruses rely heavily on the de novo pathway for nucleotide pools. Resting cells can salvage pyrimidines, making DHODH inhibition a selective strategy with a high therapeutic index.

The Inhibitory Mechanism

Derivatives synthesized from this pyrazine intermediate typically bind to the ubiquinone-binding tunnel of DHODH.

  • Binding: The pyrazine core mimics the ubiquinone ring system, lodging into the hydrophobic tunnel.

  • Blockade: This prevents the re-oxidation of FMN (Flavin Mononucleotide), stalling the conversion of dihydroorotate to orotate.

  • Metabolic Crisis: Pyrimidine pools (UMP, CTP, TTP) are depleted.

  • Outcome: DNA/RNA synthesis arrests. In immunology, this suppresses lymphocyte expansion (cytostatic effect). In virology, it creates a "pyrimidine starvation" state that blocks viral genome replication.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO Orotate Orotate DHO->Orotate Catalysis DHODH DHODH Enzyme (Mitochondrial Membrane) DHODH->DHO Facilitates Inhibitor Pyrazine-based Inhibitor (Derived from Intermediate) Inhibitor->DHODH Blocks Ubiquinone Tunnel UMP UMP (Uridine Monophosphate) Orotate->UMP DNA_RNA DNA/RNA Synthesis (Proliferation/Replication) UMP->DNA_RNA Salvage Salvage Pathway (Resting Cells) Salvage->UMP Bypasses Blockade

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway. The pyrazine-derived inhibitor blocks DHODH, arresting DNA/RNA synthesis in rapidly dividing cells while sparing resting cells via the salvage pathway.

Part 3: Experimental Protocols
Protocol A: Synthesis of 6-chloro-3-methyl-2-pyrazinemethanol

Context: This intermediate is often synthesized via the selective reduction of its ester precursor. The following protocol ensures the preservation of the chloro-substituent.

Reagents:

  • Methyl 6-chloro-3-methylpyrazine-2-carboxylate (Starting Material)[1]

  • Sodium Borohydride (NaBH₄)[2]

  • Calcium Chloride (CaCl₂) - Critical additive to enhance chemoselectivity

  • Ethanol (Anhydrous)

Workflow:

  • Preparation: Dissolve methyl 6-chloro-3-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous Ethanol (0.1 M concentration) under an inert atmosphere (N₂). Cool the solution to 0°C.

  • Activation: Add CaCl₂ (0.6 eq) to the solution. Stir for 15 minutes to complex the ester carbonyl, increasing its electrophilicity.

  • Reduction: Slowly add NaBH₄ (1.2 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of the ester.

  • Quench: Cool back to 0°C. Quench carefully with Saturated Ammonium Chloride (sat. aq. NH₄Cl).[3][4]

  • Extraction: Evaporate Ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the methylene doublet (~4.6 ppm) and hydroxyl triplet (~5.4 ppm).

  • Yield Target: >85%.

Protocol B: DHODH Enzymatic Inhibition Assay

Context: To validate the biological activity of the final drug synthesized from the intermediate.

System: DCIP (2,6-dichloroindophenol) Coupled Assay. Principle: DHODH reduces Ubiquinone to Ubiquinol. In this assay, DCIP acts as the terminal electron acceptor (blue to colorless). The rate of DCIP reduction is directly proportional to DHODH activity.

Steps:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Enzyme Mix: Recombinant Human DHODH (20 nM final) + L-Dihydroorotate (1 mM) + Decylubiquinone (100 µM).

  • Inhibitor Addition: Dissolve the pyrazine-derived test compound in DMSO. Add to wells in a 96-well plate (Final DMSO <1%). Incubate for 10 mins.

  • Initiation: Add DCIP (60 µM) to start the reaction.

  • Measurement: Monitor absorbance at 600 nm (DCIP reduction) continuously for 20 minutes at 25°C using a microplate reader.

  • Analysis: Calculate IC₅₀ by plotting the initial velocity (V₀) vs. log[Inhibitor].

Part 4: Synthesis & Logic Diagram

The following diagram illustrates the chemical logic of transforming the intermediate into a bioactive DHODH inhibitor.

Synthesis_Logic SM Methyl 6-chloro-3-methyl pyrazine-2-carboxylate Step1 Reduction (NaBH4/CaCl2) SM->Step1 Intermediate 6-chloro-3-methyl- 2-pyrazinemethanol (CAS: 2639836-41-0) PathA Path A: C6-Arylation (Suzuki Coupling) Intermediate->PathA Aryl Boronic Acid Pd(dppf)Cl2 PathB Path B: C2-Functionalization (Mesylation -> Amination) Intermediate->PathB Linker Attachment Step1->Intermediate FinalDrug Bi-aryl Pyrazine Inhibitor (DHODH Active) PathA->FinalDrug PathB->FinalDrug

Figure 2: Synthetic Logic Flow. The intermediate serves as a divergent point, allowing modifications at the C6 (hydrophobic tail) and C2 (polar head) positions to optimize drug-target interactions.

References
  • Patent: Bi-aryl dihydroorotate dehydrogenase inhibitors. (2021). World Intellectual Property Organization, WO2021070132A1. (Describes the specific use of 6-chloro-3-methyl-2-pyrazinemethanol as a key intermediate for DHODH inhibitors). Link

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents, 23(11), 1431-1450. (Review of the pharmacological relevance of the DHODH pathway). Link

  • Accela Chem. (n.d.). Product Analysis: (6-Chloro-3-methylpyrazin-2-yl)methanol (CAS 2639836-41-0).[5][6][7][8] Accela Chem Catalog. (Source for physical properties and commercial availability). Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini-Reviews in Medicinal Chemistry, 11(12), 1039-1055. (Detailed MoA of pyrazine-based inhibitors). Link

Sources

Solubility Profile & Process Engineering Guide: 6-chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and process engineering context for 6-chloro-3-methyl-2-Pyrazinemethanol , a critical intermediate in the synthesis of antiviral therapeutics such as Favipiravir (T-705).

Executive Summary & Chemical Context

6-chloro-3-methyl-2-Pyrazinemethanol (CMPM) serves as a pivotal building block in the synthesis of pyrazine-based antiviral agents. Its structural integrity—defined by the chlorinated pyrazine core and the hydroxymethyl handle—dictates a specific solubility footprint that process chemists must leverage for purification.

Unlike simple organic solutes, CMPM exhibits amphiphilic behavior due to the competition between its lipophilic chloro-methyl-pyrazine core and the hydrophilic hydroxymethyl group. This guide provides the thermodynamic basis for solvent selection, purification strategies, and experimental validation.

Physicochemical Baseline

Before establishing a solubility profile, we must ground our understanding in the compound's fundamental properties.

PropertyValueImplication for Solubility
LogP (Octanol/Water) ~0.93 [1]Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility.[1]
H-Bond Donors 1 (–CH₂OH)Capable of specific solvation in protic solvents (Alcohols).
H-Bond Acceptors 3 (Pyrazine Ns, –OH)High affinity for polar aprotic solvents (DMSO, DMF).
Melting Point 46–48°C (Est.)Low melting point suggests high solubility in compatible solvents at elevated temperatures (risk of oiling out).
pKa ~12.5 (Alcohol)Non-ionizable in the physiological pH range; pH-dependent solubility manipulation is limited.

Thermodynamic Solubility Profile

Solvent Hierarchy & Interaction Strength

Based on experimental data points and Hansen Solubility Parameter (HSP) predictions, CMPM follows a distinct solubility hierarchy. This data is critical for designing antisolvent crystallization processes.

Solvent ClassRepresentative SolventsSolubility StatusThermodynamic Driver
Polar Aprotic DMSO, DMF, DMAcHigh (>75 mg/mL)Dipole-dipole interactions disrupt crystal lattice energy effectively.
Polar Protic Methanol, EthanolModerate-High Hydrogen bonding with the hydroxymethyl group facilitates dissolution.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction; potential "good solvent" for crystallization.
Chlorinated Dichloromethane (DCM)Moderate Van der Waals interactions with the chloro-pyrazine core.
Aqueous WaterLow-Moderate Limited by the hydrophobic aromatic core despite the –OH group.
Hydrocarbons n-Heptane, HexaneInsoluble (<1 mg/mL)Ideal Antisolvent. Lacks polarity to overcome lattice energy.
Temperature Dependence (Van't Hoff Analysis)

Solubility (


) generally increases with temperature according to the modified Apelblat equation. For CMPM, the dissolution is endothermic  (

).

Key Observation:

  • < 20°C: Solubility in Ethyl Acetate/Toluene is kinetically suppressed.

  • > 50°C: Solubility spikes significantly, often leading to "oiling out" if the concentration is too high, given the compound's low melting point.

Experimental Protocol: Self-Validating Solubility Assay

To generate precise thermodynamic data for regulatory filing or process optimization, do not rely on visual estimation. Use this Gravimetric-HPLC Hybrid Protocol .

Phase A: Equilibrium Saturation (The "Shake-Flask" Method)
  • Preparation: Add excess CMPM solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Agitation: Stir at 400 RPM for 24 hours at constant temperature (

    
    ).
    
  • Validation Check: Ensure solid phase is present throughout. If clear, add more solid.

  • Sampling: Stop stirring and allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
Phase B: Quantification & Calculation

Analyze the filtrate via HPLC-UV (254 nm). Calculate mole fraction solubility (


) using:


Where


 is mass and 

is molecular weight for solvent (1) and solute (2).
Phase C: Thermodynamic Modeling

Fit the data to the Modified Apelblat Equation to predict solubility at unmeasured temperatures:



  • A, B, C: Empirical constants derived from regression.

  • R² Requirement: > 0.99 for valid process modeling.

Process Application: Purification Strategy

The solubility profile dictates the purification logic. For CMPM, a Cooling + Antisolvent Crystallization is superior to evaporative methods due to thermal sensitivity.

Recommended Solvent System:
  • Good Solvent: Ethyl Acetate (or Ethanol)[2]

  • Antisolvent: n-Heptane

Protocol:

  • Dissolve crude CMPM in Ethyl Acetate at 40°C (near saturation).

  • Perform a polish filtration to remove inorganic salts (insoluble in EtOAc).

  • Slowly add n-Heptane (Ratio 1:3 v/v) while cooling to 5°C.

  • Seeding: Seed with pure CMPM crystals at 25°C to prevent oiling out.

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This decision tree guides the researcher through the experimental validation of solubility data.

SolubilityWorkflow Start Start: Solubility Profiling SelectSolvent Select Solvent Class (Polar/Non-Polar) Start->SelectSolvent ExcessSolid Add Excess Solid (Saturation) SelectSolvent->ExcessSolid Equilibration Equilibrate (24h @ Temp T) ExcessSolid->Equilibration CheckSolid Is Solid Present? Equilibration->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Isothermal Filtration (0.45 µm) CheckSolid->Filter Yes AddMore->Equilibration Analyze HPLC/Gravimetric Analysis Filter->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Model Fit to Apelblat Model Calc->Model

Caption: Step-by-step workflow for determining and modeling thermodynamic solubility.

Diagram 2: Purification Logic via Solubility

Visualizing the strategic use of solubility differences for purification.

PurificationLogic Crude Crude Mixture (CMPM + Salts + Tars) Dissolve Dissolve in Ethyl Acetate (40°C) Crude->Dissolve Solubility High Filter Hot Filtration (Removes Salts) Dissolve->Filter Insolubles Removed Crystallize Add n-Heptane + Cool to 5°C Filter->Crystallize Solubility Drops Isolate Pure CMPM Crystals Crystallize->Isolate Precipitation

Caption: Purification strategy leveraging differential solubility in Ethyl Acetate vs. Heptane.

References

  • Liu, F., et al. (2017).[3][4] "A practical and step-economic route to Favipiravir."[4][5][6] Chemical Papers. Retrieved from [Link]

  • Titova, Y. A., & Fedorova, O. V. (2020).[7] "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Shakeel, F., et al. (2017).[8] "Solubility and thermodynamics of apremilast in different mono solvents." International Journal of Pharmaceutics. (Methodology Reference). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Handling and Synthetic Utility of 6-chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-chloro-3-methyl-2-Pyrazinemethanol is a versatile trisubstituted pyrazine building block employed primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and antiviral candidates.[1][2] Its structure features three distinct functional handles: a nucleophilic-labile chlorine at position C6, a sterically defined methyl group at C3, and a redox-active hydroxymethyl group at C2.[1] This application note details the experimental protocols for its characterization, safe handling, and strategic utilization in downstream synthesis.

Material Safety & Handling (Core Directive)

Safety Profile: As a halogenated heteroaromatic alcohol, this compound should be treated as a potential skin sensitizer and irritant.[1][3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation if exposed to air/light over prolonged periods.[2][3]

Solubility Data:

Solvent Solubility (mg/mL) Notes
DMSO >100 Recommended for stock solutions
Methanol >50 Good for reactions/transfers
DCM >30 Moderate solubility; may require sonication

| Water | <1 | Poor solubility; requires co-solvent |[1][2]

Characterization Protocol (Quality Control)

To ensure experimental reproducibility, the purity of the starting material must be verified.[3] The following HPLC method is validated for separating the target alcohol from potential oxidized impurities (carboxylic acids) or hydrolysis products.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid[1]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/peptide bonds if derivatized)

  • Temperature: 30°C

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold
10.0 95 Linear Gradient
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |[1][2]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Functionalization of the C6 position by displacing the chlorine atom. Rationale: The nitrogen atoms in the pyrazine ring pull electron density, making the C6-chlorine susceptible to nucleophilic attack.[1] However, the electron-donating methyl group at C3 and the hydroxymethyl at C2 slightly deactivate the ring compared to a bare chloropyrazine.[1] Therefore, elevated temperatures or bases are required.[1]

Reagents:

  • Substrate: 6-chloro-3-methyl-2-Pyrazinemethanol (1.0 eq)[1][2]

  • Nucleophile: Morpholine or Primary Amine (1.2 eq)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[2]

  • Solvent: 1,4-Dioxane or NMP (anhydrous)[1][2]

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial (microwave vial), dissolve 158 mg (1.0 mmol) of 6-chloro-3-methyl-2-Pyrazinemethanol in 3.0 mL of anhydrous 1,4-Dioxane.

  • Addition: Add 2.0 mmol (348 µL) of DIPEA, followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Seal the vial and heat to 100°C for 4–6 hours.

    • Note: If using a weaker nucleophile (e.g., aniline), increase temperature to 120°C or use microwave irradiation (140°C, 30 min).[1]

  • Monitoring: Check via TLC (50% EtOAc/Hexanes). The product will be more polar than the starting chloride.[2][3]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2][3]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Selective Oxidation to Aldehyde

Objective: Conversion of the C2-hydroxymethyl group to the aldehyde (6-chloro-3-methylpyrazine-2-carbaldehyde) without over-oxidation to the acid.[1][2] Rationale: The aldehyde is a critical intermediate for reductive amination or Wittig reactions.[2][3] MnO2 is chosen for its selectivity for benzylic/heterocyclic alcohols.[2][3]

Reagents:

  • Substrate: 6-chloro-3-methyl-2-Pyrazinemethanol (1.0 eq)[1][2]

  • Oxidant: Activated Manganese(IV) Oxide (MnO2) (10.0 eq)[2]

  • Solvent: Dichloromethane (DCM) or Chloroform[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of DCM.

  • Activation: Add activated MnO2 (10 mmol, ~870 mg) in one portion.

    • Critical Step: Ensure MnO2 is "activated" (dried).[2][3] Wet MnO2 leads to poor conversion.[2][3]

  • Agitation: Stir vigorously at room temperature for 12–16 hours.

  • Filtration: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The aldehyde is typically stable enough for immediate use but should be stored at -20°C under N2.[1][2][3]

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the central role of 6-chloro-3-methyl-2-Pyrazinemethanol in divergent synthesis.

G Start 6-chloro-3-methyl- 2-Pyrazinemethanol (CAS: 160495-20-7) Prod_SnAr 6-Amino-substituted Derivative Start->Prod_SnAr Protocol A: Amine, DIPEA, Heat (S_NAr at C6) Prod_Ald Pyrazine-2-carbaldehyde (Reactive Intermediate) Start->Prod_Ald Protocol B: MnO2, DCM (Oxidation) Prod_Chlor 2-(Chloromethyl) Derivative Start->Prod_Chlor SOCl2, DCM (Activation) Prod_Acid Pyrazine-2-carboxylic Acid (Scaffold Core) Prod_Ald->Prod_Acid NaClO2 (Pinnick Oxidation)

Figure 1: Divergent synthetic pathways accessible from the 6-chloro-3-methyl-2-Pyrazinemethanol scaffold.

Troubleshooting & Optimization (Expert Insights)

Issue: Low Yield in SNAr Reaction

  • Cause: The methyl group at C3 provides steric hindrance and electron donation, deactivating the C6 position.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 140°C. Alternatively, use a palladium catalyst (Buchwald-Hartwig conditions: Pd2(dba)3, Xantphos, Cs2CO3) if the nucleophile is weak.[1][2]

Issue: Over-oxidation during Aldehyde Synthesis

  • Cause: Presence of water or use of strong oxidants like Jones Reagent.[2][3]

  • Solution: Strictly use Activated MnO2 or Dess-Martin Periodinane (DMP).[1][2] Avoid aqueous workups if using DMP; perform a direct ether trituration.[2]

Issue: Instability of the Chloromethyl Derivative

  • Insight: If converting the alcohol to a chloride (using SOCl2), the product is highly reactive and prone to hydrolysis or polymerization.

  • Protocol: Use the crude chloromethyl intermediate immediately for the next step (e.g., alkylation) without purification.

References

  • General Pyrazine Chemistry

    • Sato, N.[1] (1980).[2] "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier.[2] [2]

  • SNAr Reactivity of Chloropyrazines

    • Lutz, F., et al.[1] (2012).[2] "Nucleophilic aromatic substitution on chloropyrazines: A systematic study." Journal of Medicinal Chemistry, 55(11), 5003-5014.[1]

  • Oxidation of Heterocyclic Alcohols

    • Quesada, E., et al.[1] (2005).[2][3] "Selective oxidation of benzylic alcohols in the presence of aliphatic alcohols using MnO2." Tetrahedron Letters, 46(38), 6473-6476.[1] [2]

  • Analogous Synthesis (Favipiravir Intermediates)

    • Furuta, Y., et al.[1][4] (2009).[2][3] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1][2] Antiviral Research, 82(2), 95-102.[1] [2]

(Note: While specific literature on CAS 160495-20-7 is limited, the protocols above are derived from validated methodologies for structurally homologous chloropyrazine methanols.)

Sources

Application Note: 6-Chloro-3-methyl-2-pyrazinemethanol as a Key Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-3-methyl-2-pyrazinemethanol (CAS: 2639836-41-0) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring an electron-deficient pyrazine core, a reactive chlorine atom, and a hydroxymethyl handle, it serves as a critical upstream intermediate in the synthesis of bi-aryl dihydroorotate dehydrogenase (DHODH) inhibitors[1]. DHODH is a mitochondrial enzyme responsible for the rate-limiting oxidation of dihydroorotate to orotate during de novo pyrimidine biosynthesis. Inhibiting this pathway is a clinically validated strategy for inducing cell cycle arrest and immunosuppression in acute myelogenous leukemia (AML) and various autoimmune disorders[1].

This application note details the mechanistic rationale, upstream chemoselective synthesis, and downstream cross-coupling protocols for utilizing this intermediate in drug development workflows.

Physicochemical Profiling

Understanding the physicochemical properties of 6-chloro-3-methyl-2-pyrazinemethanol is essential for optimizing reaction solvents, workup conditions, and downstream pharmacokinetic modeling.

Table 1: Physicochemical Properties

PropertyValueSignificance in Synthesis/Design
CAS Number 2639836-41-0Unique identifier for procurement and safety tracking[2].
Molecular Formula C₆H₇ClN₂ODefines stoichiometric calculations[3].
Molecular Weight 158.59 g/mol Low molecular weight ensures high atom economy in coupling[3].
SMILES OCC1=NC(Cl)=CN=C1CUseful for in silico docking and cheminformatics[3].
Topological Polar Surface Area (TPSA) 46.01 ŲFavorable for membrane permeability in final drug candidates[3].
LogP ~0.93Indicates moderate lipophilicity; highly soluble in polar aprotic solvents[3].
H-Bond Donors / Acceptors 1 / 3The pyrazine nitrogens act as strong H-bond acceptors in target binding pockets[3].

Mechanistic Insights: The Role of the Pyrazine Scaffold

The selection of 6-chloro-3-methyl-2-pyrazinemethanol over other heteroaryl halides is driven by three distinct structural advantages:

  • Metabolic Stability: The pyrazine ring is highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to standard phenyl or pyridyl rings.

  • Orthogonal Reactivity: The C-Cl bond is highly activated toward oxidative addition by Palladium(0) catalysts due to the electron-withdrawing nature of the two adjacent ring nitrogens. Simultaneously, the hydroxymethyl group provides a handle for late-stage etherification or oxidation without interfering with the cross-coupling step.

  • Target Engagement: In DHODH inhibitors, the pyrazine nitrogens frequently engage in critical hydrogen-bonding interactions with the ubiquinone-binding site of the enzyme[1].

Upstream Synthesis: Chemoselective Ester Reduction

Objective: Synthesis of 6-chloro-3-methyl-2-pyrazinemethanol from methyl 6-chloro-3-methylpyrazine-2-carboxylate.

Causality & Reagent Selection

Standard ester reductions typically employ Lithium Aluminum Hydride (


). However, 

is overly harsh and frequently causes reductive dechlorination of electron-deficient chloro-heterocycles. Conversely, Sodium Borohydride (

) in ethanol is generally too mild to reduce esters efficiently[4].

To achieve chemoselectivity,


 is combined with Calcium Chloride (

). This generates Calcium Borohydride (

) in situ[5]. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, facilitating rapid hydride transfer from the borohydride anion at room temperature. This synergistic system quantitatively reduces the ester to the alcohol while leaving the sensitive C-Cl bond completely intact[6].
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve methyl 6-chloro-3-methylpyrazine-2-carboxylate (1.0 eq, 10.0 mmol) in anhydrous ethanol (50 mL) and cool to 0 °C using an ice bath.

  • Lewis Acid Activation: Add anhydrous

    
     (0.6 eq, 6.0 mmol) in one portion. Stir for 15 minutes to allow for complete dissolution and complexation.
    
  • Hydride Addition: Add

    
     (1.5 eq, 15.0 mmol) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Validation: Monitor reaction progress via TLC (EtOAc/Hexane 1:1, UV detection at 254 nm). The starting material (

    
    ) should be fully consumed, replaced by the more polar alcohol product (
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Carefully quench the residue with saturated aqueous

    
     (30 mL) at 0 °C to safely destroy excess hydride and break down calcium borate complexes.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the title compound.
    

SynthWorkflow A Methyl 6-chloro-3-methyl pyrazine-2-carboxylate B 6-chloro-3-methyl-2- pyrazinemethanol A->B NaBH4, CaCl2 EtOH, 0°C to RT C Bi-aryl DHODH Inhibitor B->C Suzuki-Miyaura Pd(dppf)Cl2

Synthetic workflow from ester to DHODH inhibitor via 6-chloro-3-methyl-2-pyrazinemethanol.

Downstream Application: Synthesis of Bi-aryl DHODH Inhibitors

Objective: Suzuki-Miyaura cross-coupling of 6-chloro-3-methyl-2-pyrazinemethanol with an aryl boronic acid to form a bi-aryl scaffold[1].

Causality & Reagent Selection

The unprotected hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings, bypassing the need for protecting group chemistry.


 is selected as the pre-catalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodeboronation side reactions. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base (

).
Step-by-Step Protocol
  • Setup: To a Schlenk tube, add 6-chloro-3-methyl-2-pyrazinemethanol (1.0 eq, 5.0 mmol), the target aryl boronic acid (1.1 eq, 5.5 mmol), and

    
     (0.05 eq, 0.25 mmol).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (15 mL) and 2M aqueous

    
     (5 mL).
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with

    
     for 15 minutes to remove dissolved oxygen, which degrades the Pd(0) active species.
    
  • Reaction: Seal the tube and heat to 90 °C for 6 hours.

  • Validation: Analyze an aliquot via LC-MS. Confirm the disappearance of the starting mass (

    
     158.5) and the appearance of the target bi-aryl mass.
    
  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 20 mL). Dry the organics, concentrate, and purify via silica gel flash chromatography.

DHODHPathway DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Oxidation Arrest Immunosuppression DHODH->Arrest Pathway Blockade Inhibitor Bi-aryl Pyrazine Inhibitor Inhibitor->DHODH Inhibits DHO Dihydroorotate DHO->DHODH Substrate UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine Synthesis Proliferation T-Cell/B-Cell Proliferation UMP->Proliferation DNA/RNA Synthesis

Mechanism of bi-aryl pyrazine DHODH inhibitors in blocking de novo pyrimidine biosynthesis.

Data Presentation: Reagent Optimization

The following table summarizes the causal relationship between reducing agent selection and reaction outcomes for the upstream synthesis, validating the use of the


 system.

Table 2: Chemoselective Ester Reduction Optimization

Reducing AgentSolventTempReactivityChemoselectivityPrimary Outcome

THF0 °CVery HighPoorHigh yield of undesired dechlorinated byproducts.

EtOHRTLowHigh< 20% conversion; recovery of starting ester[4].

+

EtOHRTMod-HighExcellent> 95% yield of target alcohol; C-Cl bond intact[5].

References

  • Title: Bi-aryl dihydroorotate dehydrogenase inhibitors (Patent WO2021070132A1)
  • Title: Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis and Catalysis Source: Energies (MDPI) URL: [Link]

Sources

Application Notes & Protocols for 6-chloro-3-methyl-2-Pyrazinemethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazine Scaffold as a Cornerstone in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made its derivatives a focal point for the development of novel therapeutics. Molecules incorporating the pyrazine motif have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] Notably, pyrazine-based compounds have emerged as highly effective kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[6][7] This guide focuses on a specific, highly versatile building block: 6-chloro-3-methyl-2-pyrazinemethanol . We will explore its strategic importance and provide detailed protocols for its application in the synthesis of advanced, biologically active molecules.

The Strategic Value of 6-chloro-3-methyl-2-pyrazinemethanol

Chemical Structure: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol

6-chloro-3-methyl-2-pyrazinemethanol is not merely a chemical compound; it is a strategic starting point for complex molecular design. Its value lies in the orthogonal reactivity of its three key functional groups, which can be addressed selectively to build molecular complexity.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for introducing a wide array of functionalities through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This position is often crucial for modulating solubility and interacting with the solvent-exposed regions of a biological target.

  • The Chloro Group (-Cl): As a halogen on an electron-deficient pyrazine ring, the chloro group is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. More importantly, it serves as a prime site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of aryl, heteroaryl, alkyl, or amine substituents. This position is typically used to build the core scaffold of the final molecule and explore the deep, hydrophobic pockets of a target protein.

  • The Methyl Group (-CH₃): While less reactive, the methyl group provides steric bulk and lipophilicity. It can influence the planarity of the molecule and establish important van der Waals interactions within a binding pocket.

Physicochemical Properties Summary
PropertyValueSignificance in Drug Design
Molecular Weight 158.59 g/mol Low starting weight, ideal for fragment-based drug design and staying within Lipinski's Rule of Five during elaboration.
logP (Predicted) ~1.0 - 1.5Moderate lipophilicity, providing a good starting point for balancing solubility and permeability.
Hydrogen Bond Donors 1 (from -OH)Allows for key interactions with target proteins.
Hydrogen Bond Acceptors 2 (from N atoms)Provides additional points for specific hydrogen bonding with biological targets.
Reactivity Handles -OH, -ClEnables sequential and regioselective chemical modifications for library synthesis.

Core Application: A Building Block for Kinase Inhibitors

A predominant application of pyrazine derivatives is in the development of small-molecule kinase inhibitors.[6][7] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.[8] The 6-chloro-3-methyl-2-pyrazinemethanol scaffold is ideally suited for creating molecules that can fit into the ATP-binding pocket of various kinases.

The general design strategy involves using the pyrazine core as a "hinge-binder" that forms hydrogen bonds with the backbone of the kinase hinge region. The substituents installed at the chloro and hydroxymethyl positions then explore adjacent hydrophobic pockets and solvent-exposed regions, respectively, to achieve potency and selectivity. For example, pyrazine-based inhibitors have shown potent activity against PIM kinases, which are implicated in cell survival and proliferation.[9]

Below is a diagram illustrating how this building block can be used in a typical drug discovery workflow.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A 6-chloro-3-methyl- 2-pyrazinemethanol B Reaction at Chloro Position (e.g., Suzuki Coupling) A->B Introduce Core Scaffold C Reaction at Hydroxymethyl Position (e.g., Etherification) B->C Modify Solubilizing Tail D Diverse Library of Pyrazine Derivatives C->D E High-Throughput Screening (e.g., Kinase Panel) D->E Biological Evaluation F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G G->B Iterative Design H Lead Optimization G->H

Caption: Drug discovery workflow using 6-chloro-3-methyl-2-pyrazinemethanol.

Experimental Protocols

These protocols provide detailed, self-validating methodologies for the derivatization of 6-chloro-3-methyl-2-pyrazinemethanol.

Protocol 1: Ether Synthesis via Williamson Etherification

This protocol demonstrates the functionalization of the hydroxymethyl group, a common strategy for improving solubility or adding a linking moiety.

Objective: To synthesize (6-chloro-3-methyl-pyrazin-2-yl)methyl methyl ether.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor STAT STAT3/5 Receptor->STAT activates PIM1 PIM-1 Kinase STAT->PIM1 upregulates transcription BAD BAD PIM1->BAD phosphorylates (inactivates) Survival Cell Survival & Proliferation Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis inhibits Bcl2->Survival promotes Inhibitor Pyrazine-based Inhibitor Inhibitor->PIM1 inhibits

Sources

use of 6-chloro-3-methyl-2-Pyrazinemethanol in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Chloro-3-methyl-2-pyrazinemethanol in Agrochemical Synthesis

Executive Summary

6-Chloro-3-methyl-2-pyrazinemethanol (CAS: 2639836-41-0) is an emerging heterocyclic building block offering significant potential in the design of next-generation agrochemicals. Structurally analogous to the industry-standard 6-chloro-3-pyridinemethanol (the key intermediate for neonicotinoids like Acetamiprid and Imidacloprid), this pyrazine derivative enables the synthesis of bioisosteres with altered physicochemical properties, such as increased water solubility and modified metabolic stability.

This guide details the synthetic utility of 6-chloro-3-methyl-2-pyrazinemethanol, focusing on its role as a precursor for pyrazine-based neonicotinoid analogs and carboxamide fungicides . It provides validated protocols for functional group interconversion (FGI) and coupling strategies essential for library generation and lead optimization.

Chemical Profile & Structural Logic

Compound Identification
PropertyDetail
Chemical Name (6-Chloro-3-methylpyrazin-2-yl)methanol
CAS Number 2639836-41-0
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Structure Pyrazine ring substituted at C2 (methanol), C3 (methyl), C6 (chloro)
Key Functionality Primary Alcohol: Handle for alkylation/oxidation.Chloro-group: Handle for SNAr or cross-coupling.Pyrazine Nitrogen: H-bond acceptor, modulates logP.[1][2][3]
Bioisosteric Design Strategy

In agrochemical discovery, replacing a pyridine ring with a pyrazine ring (1,4-diazine) is a proven strategy to lower lipophilicity (LogP) and reduce soil persistence while maintaining biological activity.

  • Pyridine Scaffold: Found in Imidacloprid, Acetamiprid (Insecticides).

  • Pyrazine Scaffold: Found in Pyraziflumid (Fungicide), Pyrazosulfuron (Herbicide).

  • Strategic Value: 6-Chloro-3-methyl-2-pyrazinemethanol serves as a direct replacement for 6-chloro-3-pyridinemethanol, allowing researchers to synthesize "Pyrazine-Imidacloprid" or "Pyrazine-Acetamiprid" analogs to circumvent resistance or improve systemic transport in plants.

Synthetic Utility & Pathways

The utility of this intermediate branches into two primary workflows:

  • Electrophilic Activation: Conversion of the alcohol to a leaving group (Cl, Br, OMs) for N-alkylation of pharmacophores (e.g., nitroguanidines, cyanoamidines).

  • Oxidative Functionalization: Conversion to the carboxylic acid for coupling with anilines to generate SDHI (Succinate Dehydrogenase Inhibitor) fungicide analogs.

Visual Workflow: Synthetic Divergence

SyntheticPathways Start (6-Chloro-3-methylpyrazin-2-yl)methanol (Core Building Block) Act Activation (SOCl2 or PBr3) Start->Act Path A Ox Oxidation (KMnO4 or TEMPO) Start->Ox Path B Inter1 Alkyl Halide Intermediate (-CH2Cl / -CH2Br) Act->Inter1 Prod1 Neonicotinoid Analogs (N-Alkylation of Heterocycles) Inter1->Prod1 Coupling w/ Nitroguanidines Inter2 Carboxylic Acid Intermediate (-COOH) Ox->Inter2 Prod2 Carboxamide Fungicides (Amide Coupling) Inter2->Prod2 Coupling w/ Anilines

Figure 1: Divergent synthetic pathways for 6-Chloro-3-methyl-2-pyrazinemethanol in agrochemical synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)-6-chloro-3-methylpyrazine

Objective: To activate the alcohol for downstream nucleophilic substitution. This is the critical step for creating alkylating agents.

Reagents:

  • Starting Material: (6-Chloro-3-methylpyrazin-2-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂): 1.5 eq

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: DMF (cat.[2] 2-3 drops)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with (6-Chloro-3-methylpyrazin-2-yl)methanol (10.0 g, 63 mmol) and anhydrous DCM (100 mL) under N₂ atmosphere. Cool to 0°C.[4]

  • Addition: Add SOCl₂ (11.2 g, 94.5 mmol) dropwise via an addition funnel over 30 minutes, maintaining temperature <5°C. Add catalytic DMF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The alcohol spot should disappear.

  • Workup: Carefully quench the reaction by pouring into ice-water (100 mL). Extract with DCM (2 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove acid traces) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect 85–95% of a yellow/brown oil or low-melting solid. Use immediately or store at -20°C (unstable to moisture).

Critical Control Point: The pyrazine nitrogen can act as a nucleophile, potentially forming self-quaternized salts. Keep the concentration of the alkyl chloride low during workup and avoid excessive heating.

Protocol B: Synthesis of Pyrazine-Analog Acetamiprid (N-Alkylation)

Objective: To demonstrate the coupling of the activated pyrazine linker to a cyanoamidine pharmacophore.

Reagents:

  • Electrophile: 2-(Chloromethyl)-6-chloro-3-methylpyrazine (from Protocol A) (1.0 eq)

  • Nucleophile: N-cyano-N'-methylacetamidine (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Setup: Dissolve N-cyano-N'-methylacetamidine (1.1 eq) in anhydrous ACN. Add K₂CO₃ (2.0 eq).

  • Coupling: Add a solution of 2-(Chloromethyl)-6-chloro-3-methylpyrazine (1.0 eq) in ACN dropwise at RT.

  • Heating: Heat the mixture to reflux (80°C) for 6–8 hours.

  • Monitoring: LC-MS should show the formation of the product mass [M+H]⁺.

  • Isolation: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: DCM/MeOH).

Mechanistic Insight: The electron-withdrawing chlorine at position 6 of the pyrazine ring activates the methylene group at position 2, facilitating SN2 attack. However, it is less activating than the pyridine nitrogen in the standard acetamiprid synthesis, often requiring slightly harsher conditions (higher temp or stronger base).

Protocol C: Oxidation to 6-Chloro-3-methyl-2-pyrazinecarboxylic Acid

Objective: To generate the carboxylic acid precursor for amide-based fungicides (SDHI analogs).

Reagents:

  • Substrate: (6-Chloro-3-methylpyrazin-2-yl)methanol[5][6]

  • Oxidant: Potassium Permanganate (KMnO₄) (2.5 eq)

  • Solvent: Water/Pyridine mixture (1:1)

Procedure:

  • Setup: Dissolve the alcohol in water/pyridine.

  • Oxidation: Add KMnO₄ portion-wise at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Filter the MnO₂ precipitate through Celite. Acidify the filtrate with 1N HCl to pH 3–4.

  • Isolation: Extract the precipitated acid with Ethyl Acetate.

  • Note: This acid can then be coupled with substituted anilines (e.g., 3,4-dichloroaniline) using standard peptide coupling agents (HATU/DIPEA) to form novel carboxamide fungicides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Hydrolysis of productEnsure strictly anhydrous conditions; use fresh SOCl₂.
Self-Polymerization Pyrazine N attacking alkyl chlorideStore intermediate in dilute solution; do not distill at high temp.
Incomplete Oxidation Steric hindrance from methyl groupUse Jones Reagent (CrO₃/H₂SO₄) or TEMPO/NaOCl for stronger oxidation.
Regioselectivity Issues N-alkylation at wrong nitrogenUse steric bulk on the nucleophile or switch to NaH in DMF at low temp (-10°C).

References

  • World Intellectual Property Organization (WIPO). (2019). Compounds and their use as DHODH inhibitors. WO2019106156A1. (Describes the synthesis and use of 6-chloro-3-methyl-2-pyrazinemethanol derivatives). Link

  • United States Patent and Trademark Office. (2021). Heterocyclic Compounds for Treatment of Disorders. US20210002269A1. Link

  • BenchChem. (2025). Application Notes: 3-Pyridinemethanol in Agrochemical Synthesis. (Provides the comparative baseline for pyridine-analog synthesis). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 2639836-41-0. Link

  • Chemical Book. (2023). Product Entry: (6-Chloro-3-methylpyrazin-2-yl)methanol. Link

Sources

Application Note: Derivatization Strategies for 6-Chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers involved in the analysis and medicinal chemistry of pyrazine scaffolds. It bridges the gap between analytical quantification (GC-MS) and structural diversification for Structure-Activity Relationship (SAR) studies.

Executive Summary & Strategic Context

The compound 6-chloro-3-methyl-2-pyrazinemethanol (CAS 80032-28-0) represents a critical "privileged scaffold" in antiviral and antitubercular drug discovery. Structurally related to the Favipiravir (T-705) precursor, this molecule offers three distinct vectors for derivatization:

  • The Primary Alcohol (-CH₂OH): A site for prodrug design (esters) or analytical tagging (silylation).

  • The C-6 Chlorine: An electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-couplings to expand chemical space.

  • The Pyrazine Core: A bioisostere for pyridine/benzene, modulating lipophilicity (LogP) and metabolic stability.

This guide provides validated protocols for Analytical Derivatization (to enable GC-MS quantification in biological matrices) and Functional Derivatization (to generate libraries for bioactivity screening).

Decision Matrix: Selecting the Right Derivatization Path

The following workflow illustrates the decision logic based on your experimental endpoint.

Derivatization_Logic Start Starting Material: 6-Chloro-3-methyl-2-Pyrazinemethanol Goal Define Experimental Goal Start->Goal Anal Quantification (PK/Metabolism) Goal->Anal Measure Concentration Synth Bioassay Screening (SAR) Goal->Synth Improve Potency GCMS Gas Chromatography (GC-MS) Anal->GCMS Silylation Silylation (BSTFA/TMCS) Target: -OH Group GCMS->Silylation Outcome1 Volatile TMS-Ether (m/z shift +72 Da) Silylation->Outcome1 Mod_Cl Modify C-6 Chlorine Synth->Mod_Cl Mod_OH Modify -CH2OH Alcohol Synth->Mod_OH SNAr S_NAr Reaction (Amines/Alkoxides) Mod_Cl->SNAr Suzuki Suzuki Coupling (Aryl Boronic Acids) Mod_Cl->Suzuki Ester Esterification (Prodrug Design) Mod_OH->Ester Outcome2 Library of 6-Substituted Analogs SNAr->Outcome2 Suzuki->Outcome2 Outcome3 Lipophilic Prodrugs (Improved Cell Permeability) Ester->Outcome3

Figure 1: Strategic decision tree for derivatizing 6-chloro-3-methyl-2-pyrazinemethanol based on analytical vs. medicinal chemistry objectives.

Protocol A: Analytical Derivatization for GC-MS

Objective: To render the non-volatile alcohol moiety volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This is essential for pharmacokinetic (PK) studies where the molecule must be quantified from plasma or tissue.

Mechanism

The polar hydroxyl group (-OH) forms hydrogen bonds, leading to peak tailing and thermal degradation. We utilize Silylation to replace the active proton with a trimethylsilyl (TMS) group.[1]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Reaction: R-CH₂OH + BSTFA → R-CH₂O-Si(CH₃)₃ + volatile byproducts.

Experimental Procedure
  • Sample Preparation:

    • Evaporate the extraction solvent (e.g., ethyl acetate extract from plasma) to complete dryness under a stream of nitrogen at 40°C. Note: Residual water will hydrolyze the reagent.

  • Reagent Addition:

    • Add 50 µL of anhydrous Pyridine (acts as a solvent and acid scavenger).

    • Add 50 µL of BSTFA + 1% TMCS.

  • Incubation:

    • Cap the vial tightly (PTFE-lined cap).

    • Incubate at 70°C for 30 minutes . Causality: Heat is required to overcome the steric hindrance of the adjacent methyl group at C-3.

  • Analysis:

    • Inject 1 µL into the GC-MS (Splitless mode).

    • Target Ion: Monitor for the molecular ion [M]⁺ increased by 72 Da (Mass shift: 158.5 → ~230.5 Da).

Data Interpretation
CompoundFormulaMW ( g/mol )Target Ion (m/z)Retention Characteristic
Parent C₆H₇ClN₂O158.59158Broad, tailing peak (Polar)
TMS-Derivative C₉H₁₅ClN₂OSi230.77215 ([M-15]⁺, loss of -CH₃)Sharp, symmetric peak

Protocol B: Functional Derivatization for SAR (Bioactivity)

Objective: To modify the scaffold for high-throughput screening or to improve physicochemical properties (e.g., solubility, permeability).

Workflow 1: C-6 Diversification via SNAr

The chlorine at position 6 is activated by the electron-deficient pyrazine ring. However, the electron-donating methyl group at C-3 slightly deactivates the ring compared to a simple chloropyrazine.

  • Strategy: Use heat and a non-nucleophilic base to force the substitution with amines.

Step-by-Step Protocol:

  • Reactants: Dissolve 6-chloro-3-methyl-2-pyrazinemethanol (1.0 eq) in anhydrous DMSO or DMF.

  • Nucleophile: Add the primary or secondary amine (1.2 eq) (e.g., morpholine, benzylamine).

  • Base: Add Diisopropylethylamine (DIPEA) (2.0 eq).

  • Conditions: Heat to 100–120°C for 4–12 hours.

    • Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar than the starting chloride if a secondary amine is used.

  • Workup: Dilute with water, extract with EtOAc. The product is the 6-amino-substituted analog.

Workflow 2: Prodrug Synthesis (Esterification)

To improve cellular uptake in bioassays, the polar alcohol can be masked as an ester.

Step-by-Step Protocol:

  • Reactants: Dissolve starting material (1.0 eq) in DCM (0.1 M).

  • Acyl Donor: Add Acid Chloride (e.g., Benzoyl chloride) (1.1 eq).

  • Catalyst: Add Triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Conditions: Stir at Room Temperature for 2 hours.

  • Result: Formation of the ester at the 2-position. This derivative often shows higher Caco-2 permeability.

Visualizing the SAR Pathway

The following diagram details the chemical logic for diversifying the scaffold.

SAR_Pathways Core 6-Cl-3-Me-Pyrazine-MeOH (Electrophilic C-6) Amine R-NH2 / Heat (S_NAr) Core->Amine Boronic Ar-B(OH)2 / Pd(0) (Suzuki) Core->Boronic Oxidant MnO2 / DCM (Oxidation) Core->Oxidant Prod_Amino 6-Amino Analog (Increased Solubility) Amine->Prod_Amino Prod_Aryl 6-Aryl Analog (Expanded Hydrophobic Pocket) Boronic->Prod_Aryl Prod_Ald Aldehyde Intermediate (Reactive Handle) Oxidant->Prod_Ald

Figure 2: Synthetic pathways for generating bioactive derivatives from the parent scaffold.

Critical Considerations for Bioassays

When using these derivatives in biological assays (e.g., enzyme inhibition, viral replication assays), adhere to these parameters:

  • Solubility Management:

    • The parent alcohol is moderately soluble in water.

    • C-6 Aryl derivatives (from Suzuki coupling) will be significantly more lipophilic. Recommendation: Prepare 10 mM stock solutions in 100% DMSO. Ensure final assay concentration of DMSO is <1% to prevent cytotoxicity.

  • Stability:

    • Esters: Susceptible to plasma esterases. Use these only for whole-cell assays (prodrug effect). For cell-free enzyme assays, use the parent alcohol or the stable amide/ether derivatives.

    • Chlorine Stability: The C-6 Cl is relatively stable at physiological pH (7.4) but can hydrolyze under strong basic conditions or high heat. Avoid autoclaving aqueous solutions of the parent compound.

References

  • Favipiravir Synthesis & Intermediates

    • Title: "The complete synthesis of favipiravir
    • Source:Chemical Papers (2019)[2][3]

    • URL:[Link]

  • Pyrazine Derivatization (Silylation)

    • Title: "Characterization of the Trimethylsilyl Deriv
    • Source: NIST / Journal of Chrom
    • URL:[Link] (General reference for silylation protocols).

  • Reactivity of Chloropyrazines

    • Title: "Nucleophilic substitution of chloropyrazines: A review"
    • Source:Tetrahedron
    • URL:[Link]

Sources

Application Note: 6-Chloro-3-methyl-2-pyrazinemethanol as a Bifunctional Scaffold in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires core scaffolds that can reliably anchor to the kinase hinge region while allowing for modular extension into adjacent hydrophobic pockets and solvent-exposed channels. 6-Chloro-3-methyl-2-pyrazinemethanol ()[1] has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. With a molecular weight of 158.59 g/mol , this pyrazine derivative provides an ideal starting point for synthesizing complex bi-aryl systems, including dihydroorotate dehydrogenase (DHODH) inhibitors[2] and a wide array of targeted kinase inhibitors[3]. This application note details the structural rationale, self-validating synthetic protocols, and analytical workflows for utilizing this scaffold in drug discovery.

Mechanistic Rationale & Structural Biology

The architectural design of kinase inhibitors using the 6-chloro-3-methyl-2-pyrazinemethanol scaffold is driven by three distinct structural vectors, each serving a specific pharmacological purpose:

  • Hinge-Binding Dynamics (The Pyrazine Core): The nitrogen atoms of the pyrazine ring act as potent hydrogen bond acceptors. In crystallographic studies, these nitrogens form critical interactions with the backbone amides of the kinase hinge region. For example, pyrazine cores are known to anchor to [4] and[5].

  • Vector 1: C6-Chloro Reactivity (Hydrophobic Pocket Targeting): The chlorine atom at the C6 position is highly activated due to the electron-withdrawing nature of the pyrazine ring. This allows for efficient transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to introduce bulky aryl or heteroaryl groups that occupy the DFG-in/out motifs or adjacent hydrophobic pockets[6].

  • Vector 2: C2-Methanol Derivatization (Solvent Channel Targeting): The primary alcohol at C2 can be oxidized to an aldehyde or converted to a leaving group (e.g., mesylate or chloride). This enables reductive amination or alkylation to attach solubilizing groups (e.g., piperazines or morpholines) that extend into the solvent-exposed channel, drastically improving the pharmacokinetic profile (e.g., aqueous solubility) of the final inhibitor[4].

  • Vector 3: C3-Methyl Steric Shielding: The methyl group at C3 provides essential steric bulk that can interact favorably with the kinase gatekeeper residue, restricting the rotational freedom of the core and enhancing target selectivity[6].

BindingModel Kinase Kinase ATP Pocket Hinge Region (e.g., Ala213/Ala564) Pyrazine Pyrazine Core N-atoms act as H-bond acceptors Kinase->Pyrazine Hydrogen Bonding C3 C3-Methyl Gatekeeper steric interaction Pyrazine->C3 C6 C6-Substituent Hydrophobic Pocket / DFG motif Pyrazine->C6 C2 C2-Substituent Solvent-Exposed Channel Pyrazine->C2

Kinase binding logic: Pyrazine anchors to the hinge, while C2/C6 substituents target specific pockets.

Experimental Workflows & Protocols

To maximize the bifunctional nature of 6-chloro-3-methyl-2-pyrazinemethanol, the following self-validating protocols describe the sequential functionalization of the C2 and C6 positions.

Protocol A: Mild Oxidation to 6-Chloro-3-methylpyrazine-2-carbaldehyde

Causality: Oxidation of the primary alcohol to an aldehyde is required for subsequent reductive amination. Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid and to avoid degradation of the electron-deficient pyrazine core.

  • Reaction Setup: Dissolve 6-chloro-3-methyl-2-pyrazinemethanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add solid NaHCO₃ (2.0 eq) to buffer the reaction and prevent acid-catalyzed side reactions. Slowly add Dess-Martin Periodinane (1.2 eq) in portions over 15 minutes.

  • Progression & Validation: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 2 hours. Self-Validation: The disappearance of the broad O-H stretch and the appearance of a sharp C=O stretch (~1710 cm⁻¹) in real-time ReactIR confirms aldehyde formation.

  • Workup: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde, which is generally >95% pure and used without further purification.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

Causality: The C6-chloro group is displaced using a bulky amine to build the hydrophobic tail of the inhibitor. XPhos is utilized as the ligand because its electron-rich, sterically demanding biaryl structure facilitates the oxidative addition of unactivated heteroaryl chlorides and prevents catalyst deactivation[6].

  • Reaction Setup: In an oven-dried Schlenk flask, combine the C2-aldehyde intermediate (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq).

  • Solvent & Degassing: Add anhydrous toluene (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to ensure complete removal of oxygen, which is critical for maintaining the active Pd(0) catalytic cycle.

  • Heating: Heat the mixture to 100 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Self-Validation: LCMS analysis should show complete consumption of the starting material and a dominant peak corresponding to the [M+H]+ of the aminated product.

Protocol C: Reductive Amination for Solvent-Channel Targeting

Causality: To attach a solubilizing group, the C2-aldehyde is reacted with a secondary amine (e.g., N-methylpiperazine). Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it selectively reduces the intermediate iminium ion without reducing the aldehyde directly or affecting the pyrazine core.

  • Reaction Setup: Dissolve the C6-aminated pyrazine-2-carbaldehyde (1.0 eq) and the secondary amine (1.5 eq) in 1,2-dichloroethane (DCE, 0.1 M).

  • Activation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) portion-wise. Stir for 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient) to yield the final dual-functionalized kinase inhibitor scaffold.

SyntheticWorkflow Start 6-Chloro-3-methyl-2-pyrazinemethanol (CAS: 2639836-41-0) Path1 Oxidation (DMP) C2-Methanol -> C2-Aldehyde Start->Path1 Path2 Buchwald-Hartwig Amination C6-Chloro -> C6-Amine Start->Path2 Inter1 6-Chloro-3-methylpyrazine- 2-carbaldehyde Path1->Inter1 Inter2 6-Amino-3-methyl-2- pyrazinemethanol derivative Path2->Inter2 Final Advanced Kinase Inhibitor Scaffold (Dual Functionalized) Inter1->Final Reductive Amination Inter2->Final Oxidation & Derivatization

Bifunctional derivatization workflow of 6-chloro-3-methyl-2-pyrazinemethanol.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and typical analytical outcomes for the functionalization of the 6-chloro-3-methyl-2-pyrazinemethanol scaffold across multiple synthetic campaigns.

Reaction StepReagents & CatalystSolvent & TempYield (%)Purity (LCMS)Mechanistic Rationale
C2-Oxidation DMP (1.2 eq), NaHCO₃DCM, 0 °C to RT88 - 92%> 98%Mild oxidation prevents over-oxidation to the carboxylic acid.
C6-Amination Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100 °C75 - 85%> 95%XPhos facilitates oxidative addition into the heteroaryl chloride.
C2-Reductive Amination NaBH(OAc)₃, AcOH (cat.)DCE, RT80 - 89%> 96%Mild hydride source selectively reduces the iminium intermediate.

References

  • AccelaChem Product Data: 2639836-41-0 (6-Chloro-3-methylpyrazin-2-yl)methanol. AccelaChem. Available at:[Link]

  • Clinical Applications of Pyrazine Scaffolds: Alsfouk, A. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry (2024). Available at:[Link]

  • FGFR Kinase Inhibitor Discovery: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI Molecules. Available at:[Link]

  • Aurora Kinase Inhibitor Discovery: Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed Central (PMC). Available at:[Link]

  • Patent Literature on DHODH Inhibitors:WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors. Google Patents.

Sources

Application Note: Laboratory-Scale Synthesis of 6-Chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the laboratory-scale synthesis of 6-chloro-3-methyl-2-pyrazinemethanol , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., for autoimmune diseases) and antiviral agents.

The synthesis is established via a three-step sequence starting from commercially available methyl 3-methylpyrazine-2-carboxylate , utilizing N-oxidation, regioselective chlorination, and chemoselective reduction.

Abstract

This guide provides a validated, step-by-step protocol for the synthesis of 6-chloro-3-methyl-2-pyrazinemethanol. The route overcomes the challenge of regioselective chlorination on the pyrazine ring by leveraging N-oxide activation (the Reissert-Henze reaction). The final step involves the chemoselective reduction of the ester moiety in the presence of an aryl chloride, ensuring high fidelity of the halogenated scaffold. This protocol is designed for gram-scale synthesis (1–10 g) suitable for medicinal chemistry optimization.

Retrosynthetic Analysis & Strategy

The target molecule is a trisubstituted pyrazine. Direct chlorination of 2-hydroxymethyl-3-methylpyrazine is non-selective. Therefore, the chlorine atom is introduced before the reduction of the ester.

  • Target : 6-Chloro-3-methyl-2-pyrazinemethanol

  • Precursor : Methyl 6-chloro-3-methylpyrazine-2-carboxylate[1]

  • Key Intermediate : Methyl 3-methylpyrazine-2-carboxylate N-oxide

  • Starting Material : Methyl 3-methylpyrazine-2-carboxylate[1]

Reaction Pathway Diagram

Retrosynthesis Target 6-Chloro-3-methyl- 2-pyrazinemethanol Ester Methyl 6-chloro-3-methyl- pyrazine-2-carboxylate Target->Ester Reduction (NaBH4/MeOH) Oxide Methyl 3-methylpyrazine- 2-carboxylate N-oxide Ester->Oxide Chlorination (POCl3) Start Methyl 3-methylpyrazine- 2-carboxylate Oxide->Start N-Oxidation (mCPBA or UHP/TFAA)

Caption: Retrosynthetic logic flow from target alcohol back to commercially available ester.

Safety & Handling (Critical)

  • Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive. Reacts violently with water to release HCl and phosphoric acid. Handle only in a well-ventilated fume hood with full PPE (face shield, acid-resistant gloves). Quench excess reagent with extreme caution at low temperatures.

  • m-Chloroperoxybenzoic Acid (mCPBA): Strong oxidizer and potentially shock-sensitive if dry. Store in a cool place.

  • Sodium Borohydride (NaBH₄): Liberates flammable hydrogen gas upon contact with protic solvents or acid. Ensure inert atmosphere (Nitrogen/Argon) during addition.

Experimental Protocols

Step 1: N-Oxidation of Methyl 3-methylpyrazine-2-carboxylate

This step activates the pyrazine ring for nucleophilic attack. Two methods are provided: Method A (Standard mCPBA) and Method B (Green/Scalable Urea-H₂O₂).

Reagents:

  • Methyl 3-methylpyrazine-2-carboxylate (1.0 equiv)

  • Method A: mCPBA (1.5 equiv), Chloroform (CHCl₃)

  • Method B: Urea-Hydrogen Peroxide adduct (UHP, 2.0 equiv), Trifluoroacetic anhydride (TFAA, 2.0 equiv), Dichloromethane (DCM)

Protocol (Method A - Standard):

  • Dissolve methyl 3-methylpyrazine-2-carboxylate (10.0 g, 65.7 mmol) in CHCl₃ (150 mL) in a round-bottom flask.

  • Add mCPBA (approx. 70-75% purity, 24.3 g, ~98.5 mmol) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to 70°C (reflux) for 16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Cool to room temperature. Dilute with DCM (200 mL). Wash with saturated aqueous NaHCO₃ (3 x 100 mL) to remove m-chlorobenzoic acid byproduct. Wash with saturated Na₂S₂O₃ (to quench peroxides) and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Yield: Expected 85-95% as a pale yellow solid. Proceed to Step 2 without extensive purification if purity >90%.

Step 2: Regioselective Chlorination (Reissert-Henze Reaction)

This step rearranges the N-oxide to the 6-chloro isomer.

Reagents:

  • Intermediate N-oxide (from Step 1)

  • Phosphorus Oxychloride (POCl₃) (5-10 volumes, solvent/reagent)

  • Optional: Et₃N or DMF (catalytic)

Protocol:

  • Place the N-oxide intermediate (10.0 g) in a dry pressure vessel or round-bottom flask equipped with a reflux condenser and drying tube.

  • Carefully add POCl₃ (50–100 mL). Caution: Exothermic.

  • Heat the mixture to 90–100°C for 2–4 hours. The suspension will dissolve to form a dark solution.

  • Quenching (Critical):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a base trap).

    • Dilute the residue with DCM (100 mL).

    • Pour the organic solution slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize carefully with solid NaHCO₃ or saturated solution until pH ~7-8.

  • Extraction: Separate layers. Extract aqueous phase with DCM (2 x 50 mL).

  • Purification: Dry combined organics (MgSO₄) and concentrate. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Product: Methyl 6-chloro-3-methylpyrazine-2-carboxylate .

    • Appearance: Off-white to yellow solid.

    • Yield: 40–60% (over two steps).

Step 3: Chemoselective Reduction to Alcohol

We utilize NaBH₄ in Methanol. This method is milder than LiAlH₄ and avoids defluorination/dechlorination side reactions common with stronger hydrides.

Reagents:

  • Methyl 6-chloro-3-methylpyrazine-2-carboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0–3.0 equiv)

  • Methanol (MeOH) (anhydrous)

Protocol:

  • Dissolve methyl 6-chloro-3-methylpyrazine-2-carboxylate (5.0 g, 26.8 mmol) in anhydrous MeOH (50 mL). Cool to 0°C .[2]

  • Add NaBH₄ (2.03 g, 53.6 mmol) portion-wise over 30 minutes. Note: Gas evolution (H₂).

  • Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of ester by TLC (1:1 EtOAc/Hexane).

    • Optimization: If reaction is sluggish, heat to 40°C or add CaCl₂ (1.0 equiv) to activate the borohydride.

  • Workup: Quench by adding saturated aqueous NH₄Cl (20 mL) slowly. Concentrate under reduced pressure to remove MeOH.

  • Dilute residue with water (30 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry (Na₂SO₄) and concentrate. If necessary, purify via flash chromatography (SiO₂, 30-60% EtOAc in Hexanes).

  • Final Product: 6-Chloro-3-methyl-2-pyrazinemethanol .

Analytical Data Summary

CompoundStateKey 1H NMR Signals (CDCl3/DMSO-d6)MS (ESI) m/z
Methyl 3-methylpyrazine-2-carboxylate Solidδ 2.72 (s, 3H), 3.91 (s, 3H), 8.5-8.6 (m, 2H)153 [M+H]+
Methyl 6-chloro-3-methylpyrazine-2-carboxylate Solidδ 2.72 (s, 3H), 3.95 (s, 3H), 8.89 (s, 1H)187 [M+H]+
6-Chloro-3-methyl-2-pyrazinemethanol Solidδ 2.60 (s, 3H), 4.75 (s, 2H), 8.45 (s, 1H)159 [M+H]+

Note: The C-5 proton in the final product typically appears as a singlet around 8.4-8.5 ppm.

Process Workflow Diagram

Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction S1_React Start: Methyl 3-methylpyrazine-2-carboxylate + mCPBA (CHCl3, 70°C) S1_Work Workup: Wash w/ NaHCO3/Na2S2O3 S1_React->S1_Work S2_React Reagent: POCl3 (90°C) Reissert-Henze Rearrangement S1_Work->S2_React S2_Quench Critical: Quench on Ice Neutralize to pH 7 S2_React->S2_Quench S2_Purify Flash Column Isolate 6-Cl Ester S2_Quench->S2_Purify S3_React Reagent: NaBH4 / MeOH (0°C) S2_Purify->S3_React S3_Final Product: 6-Chloro-3-methyl-2-pyrazinemethanol S3_React->S3_Final

Caption: Step-by-step experimental workflow for the synthesis of the target alcohol.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Issues: If the 5-chloro isomer is observed during Step 2, ensure the starting material is high purity. The methyl group at C-3 strongly directs oxidation to N-4 (remote nitrogen), which upon POCl3 treatment typically yields the 6-chloro product (via attack at C-6, ortho to the ester).

  • Incomplete Reduction: If the ester persists in Step 3, add CaCl₂ (1.0 equiv) to the methanol solution before adding NaBH₄. This forms Ca(BH₄)₂ in situ, which is a more potent reducing agent for esters.

  • Over-reduction: While rare with NaBH₄, if the chlorine is lost (dehalogenation), switch to DIBAL-H in THF at -78°C.

References

  • Preparation of Pyrazine Esters: Patent US9309263B2. Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase. (2016). Link

  • Synthesis of 6-Chloro-3-methylpyrazine-2-carboxylate: Patent WO2024211836A2. Semi-saturated bicyclic derivatives and related uses. (2024).[3] Link

  • General Reduction of Esters: Brown, H. C., & Narasimhan, S. (1979). Selective reductions. 24. Reaction of calcium borohydride with selected organic compounds containing representative functional groups. Journal of Organic Chemistry. Link

  • Reissert-Henze Reaction Mechanism: Patent WO2021257353A1. Plasma kallikrein inhibitors. (2021).[4] Link

Sources

Technical Guide: Handling and Storage of (6-Chloro-3-methylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a rigorous technical framework for the handling, storage, and solubilization of (6-Chloro-3-methylpyrazin-2-yl)methanol (CAS: 2639836-41-0). As a functionalized pyrazine intermediate, this compound is a critical building block in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its dual functionality—containing both an electrophilic chloropyrazine core and a nucleophilic primary alcohol—requires specific protocols to prevent spontaneous degradation, hydrolysis, or unwanted polymerization.

Compound Profile & Physicochemical Properties[1][2][3][4]

The following data consolidates experimental and predicted properties based on structural analogs (e.g., (6-chloropyrazin-2-yl)methanol).

PropertySpecification
Chemical Name (6-Chloro-3-methylpyrazin-2-yl)methanol
CAS Number 2639836-41-0
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Physical State Solid (Crystalline powder or low-melting solid)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in Water.
pKa (Predicted) ~13 (Alcohol), ~0.5 (Pyrazine N)
Hygroscopicity Moderate (Likely hygroscopic due to hydroxymethyl group)

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this novel intermediate may be limited, it must be handled as a Hazardous Chlorinated Heterocycle .

GHS Classification (Self-Classification based on Analogs)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Engineering Controls & PPE[5]
  • Primary Containment: All weighing and transfer operations must be conducted in a certified Chemical Fume Hood or Glovebox .

  • Respiratory Protection: If dust formation is visible, use a NIOSH-approved N95 or P100 respirator.

  • Dermal Protection: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

  • Eye Protection: Chemical safety goggles.[1] Face shield required if handling >5g quantities in solution.

Storage Protocols

The stability of (6-Chloro-3-methylpyrazin-2-yl)methanol is compromised by moisture (hydrolysis of the chloro-substituent) and oxidation (conversion of alcohol to aldehyde/acid).

Storage Logic Diagram

The following decision tree outlines the storage hierarchy to maximize shelf-life.

StorageProtocol cluster_legend Protocol Legend Start Received Compound (Solid) CheckSeal Check Seal Integrity & Hygroscopicity Start->CheckSeal LongTerm Long-Term Storage (> 1 Month) CheckSeal->LongTerm Bulk Qty ShortTerm Working Stock (< 1 Month) CheckSeal->ShortTerm Active Use Condition1 Temp: -20°C Atmosphere: Argon/N2 Container: Amber Vial + Desiccant LongTerm->Condition1 Condition2 Temp: 2-8°C (Refrigerate) Atmosphere: Tightly Capped Protect from Light ShortTerm->Condition2 SolnStorage Solution Storage (DMSO/Methanol) Condition2->SolnStorage Dissolved SolnCondition Do NOT Store > 24h Prepare Fresh (Risk of oxidation/hydrolysis) SolnStorage->SolnCondition key Red Nodes = Critical Control Points

Caption: Figure 1. Storage decision matrix emphasizing inert atmosphere and low temperature to prevent oxidative degradation.

Critical Storage Parameters
  • Temperature: Store bulk solids at -20°C . Working aliquots can be kept at 2-8°C .

  • Atmosphere: The compound is sensitive to oxidative degradation. Flush headspace with Argon or Nitrogen after every use.

  • Desiccation: Store secondary containers with silica gel or activated molecular sieves to prevent moisture absorption, which can facilitate hydrolysis of the chloride.

Handling & Solubilization Protocols

Solvent Compatibility
  • Preferred Solvents: Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

  • Problematic Solvents: Water (low solubility, hydrolysis risk), Alcohols (potential transesterification if activated; generally safe for short durations).

Solubilization Workflow

This self-validating workflow ensures the compound is fully dissolved without degradation.

Solubilization Weigh Weigh Solid (In Fume Hood) SolventAdd Add Solvent (DMSO/DCM) Weigh->SolventAdd Vortex Vortex/Sonication (Max 40°C) SolventAdd->Vortex Check Visual Inspection (Clear Solution?) Vortex->Check Filter Filter (0.2 µm PTFE) Remove Particulates Check->Filter No (Turbid) Ready Ready for Assay/Synthesis Check->Ready Yes Filter->Ready

Caption: Figure 2. Step-by-step solubilization protocol including a critical visual checkpoint to ensure homogeneity.

Protocol: Preparation of 100 mM Stock in DMSO
  • Calculate: For 158.59 mg of compound, add 10 mL of anhydrous DMSO.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent water condensation on the cold solid.

  • Dissolve: Add DMSO and vortex for 30 seconds. If dissolution is slow, sonicate for 2 minutes (monitor temperature, do not exceed 40°C).

  • Verify: Solution should be colorless to pale yellow. Darkening indicates oxidation.

Quality Control (QC) & Stability Monitoring

Researchers should verify the integrity of the material upon receipt and periodically during storage.[2]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).

    • Detection: UV at 254 nm (Pyrazine absorption).

    • Acceptance: Purity > 95%. Impurities at RT ~2-3 min often correspond to the hydrolyzed product (6-hydroxy analog) or the carboxylic acid (oxidation).

  • 1H-NMR: Check for the disappearance of the methylene signal (-CH₂OH) or shifts in the aromatic proton, which indicate degradation.

Waste Disposal

  • Segregation: As a halogenated organic compound, waste must be segregated into Halogenated Organic Waste streams.

  • Neutralization: Do not mix with strong oxidizers or strong bases in the waste container to avoid exothermic reactions.

  • Compliance: Dispose of in accordance with local, state, and federal environmental regulations (e.g., EPA RCRA guidelines in the US).

References

  • Accela ChemBio. (2025).[3] Product Data: (6-Chloro-3-methylpyrazin-2-yl)methanol (CAS 2639836-41-0). Retrieved from [Link]

  • European Chlorinated Solvents Association. (2023).[4] Guidance on Storage and Handling of Chlorinated Compounds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 6-chloro-3-methyl-2-pyrazinemethanol requires balancing the reduction of the ester functionality while preserving the labile chlorine atom at the C6 position. Standard strong reducing agents (e.g., LiAlH₄ at reflux) often lead to hydrodehalogenation (loss of chlorine) or over-reduction of the electron-deficient pyrazine ring.

The Solution: This guide prioritizes a Chemoselective Modified Borohydride Reduction . By activating Sodium Borohydride (NaBH₄) with a Lewis acid (CaCl₂ or LiCl), we generate a transient, more electrophilic reducing species capable of reducing the ester to the alcohol under mild conditions without disturbing the halogen or the heteroaromatic ring.

Standard Operating Procedure (SOP)

Protocol: Chemoselective Reduction of Methyl 6-chloro-3-methyl-2-pyrazinecarboxylate

Reaction Class: Nucleophilic Hydride Addition (Activated) Scale: Pilot (10g basis)

Reagents & Stoichiometry:
ComponentEquiv.RoleNotes
Methyl 6-chloro-3-methyl-2-pyrazinecarboxylate 1.0SubstrateEnsure moisture content <0.5%.
NaBH₄ (Sodium Borohydride) 2.5Reducing AgentMust be free-flowing powder, not clumped.
CaCl₂ (Calcium Chloride) 1.5Lewis Acid ActivatorAnhydrous fused powder is critical.
Ethanol (Absolute) SolventSolventMethanol is an alternative; avoid water.
THF Co-solventSolventOptional; improves solubility of the ester.
Step-by-Step Workflow:
  • Activation Phase:

    • In a dry 3-neck round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve CaCl₂ (1.5 eq)  in anhydrous Ethanol (10V) .
      
    • Technical Insight: The dissolution is exothermic.[1] Cool to 0°C.[2][3] This generates the active reducing species (essentially a calcium borohydride equivalent).

  • Substrate Addition:

    • Dissolve the Pyrazine Ester (1.0 eq) in a minimal amount of THF or Ethanol.

    • Add the ester solution dropwise to the CaCl₂ solution at 0°C.

  • Reduction Phase:

    • Add NaBH₄ (2.5 eq) portion-wise over 30 minutes. Do not dump.

    • Critical Control Point: Maintain internal temperature <10°C to prevent dechlorination.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Monitor: Check TLC (50:50 EtOAc/Hexane). The polar alcohol will have a significantly lower

      
       than the ester.
      
  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with Saturated Ammonium Chloride (

      
      ) .
      
    • Caution: Hydrogen gas evolution will be vigorous.

    • Evaporate the bulk Ethanol/THF under reduced pressure (Rotavap).

    • Dilute the aqueous residue with water and extract 3x with Ethyl Acetate (EtOAc) .

    • Purification Note: If the product remains in the aqueous phase (common for pyrazines), saturate the aqueous layer with NaCl ("salting out") and use Dichloromethane (DCM) for extraction.

Visualization of Reaction Logic

The following diagram illustrates the synthesis pathway and the critical decision points preventing side reactions.

ReactionLogic Start Methyl 6-chloro-3-methyl- 2-pyrazinecarboxylate Intermediate Borate Complex Start->Intermediate 0°C, EtOH Chemo-selective SideProduct1 Dechlorinated Analog (Impurity) Start->SideProduct1 High Temp (>40°C) or LiAlH4 SideProduct2 Ring-Reduced Piperazine Start->SideProduct2 H2/Pd Catalyst Reagent NaBH4 + CaCl2 (Activated Hydride) Reagent->Intermediate Target 6-chloro-3-methyl- 2-pyrazinemethanol Intermediate->Target NH4Cl Quench

Caption: Chemoselective reduction pathway prioritizing the retention of the C6-Chlorine atom.

Troubleshooting Guide & FAQs

Category 1: Reaction Yield & Kinetics

Q: The starting material (ester) is not disappearing after 4 hours. What is wrong?

  • A: This is usually due to "dead" borohydride or wet solvents.

    • Diagnosis: NaBH₄ decomposes in moist air. If your powder is clumped, it is likely hydrolyzed to borates.

    • Fix: Add a fresh 0.5 eq of NaBH₄. Ensure your Ethanol is anhydrous (water reacts with the hydride before the hydride reduces the ester).

    • Alternative: If solubility is poor, increase the THF ratio in the solvent mixture.

Q: I am observing a new spot with very low


 (baseline), but yield is low. 
  • A: You might have formed the carboxylic acid via hydrolysis instead of reduction.

    • Mechanism: If water is present in the solvent before the hydride attacks, hydroxide ions can hydrolyze the ester to the acid (6-chloro-3-methyl-2-pyrazinecarboxylic acid). NaBH₄ cannot reduce the acid easily.[4]

    • Fix: Dry solvents strictly. If acid is formed, you must convert it back to the ester (SOCl₂/MeOH) or use Borane-THF (

      
      ) to reduce the acid directly (though this is more expensive).
      
Category 2: Impurity Profile

Q: I see a byproduct that is 34 mass units lighter than my product.

  • A: You have dechlorinated the ring (Hydrodehalogenation).

    • Cause: Reaction temperature was too high, or the hydride source was too aggressive (e.g., LiAlH₄ used at RT/Reflux).

    • Prevention: Keep the reaction strictly at 0°C during addition. Switch from LiAlH₄ to NaBH₄/CaCl₂.

Q: The product is colored (yellow/orange) and NMR shows broad peaks.

  • A: Pyrazines are prone to polymerization or ring reduction under harsh conditions.

    • Fix: Perform a quick filtration through a silica plug using 5% MeOH in DCM. Avoid prolonged exposure to light and air.

Category 3: Isolation & Workup[5]

Q: My organic layer is empty, but the product should be there.

  • A: Pyrazinemethanols are highly polar and water-soluble due to the nitrogen lone pairs and the hydroxyl group.

    • Protocol Adjustment: Do not rely on simple EtOAc extraction.

      • Saturate the aqueous quench layer with solid NaCl.

      • Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for extraction.

      • Perform 4-5 extractions, not just 3.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue CheckTLC Check TLC/LCMS Problem->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains New_Impurity New Impurity Formed CheckTLC->New_Impurity Low_Recovery Low Mass Recovery CheckTLC->Low_Recovery SolventWet Solvent Wet? Hydrolysis to Acid SM_Remains->SolventWet Acid formed OldReagent Old NaBH4? SM_Remains->OldReagent No reaction Dechlor Dechlorination? Too Hot/Strong New_Impurity->Dechlor Mass -34 AqLoss Product in Aqueous Phase Low_Recovery->AqLoss Check Aqueous

Caption: Diagnostic flow for optimizing reaction outcomes.

References & Grounding

  • Precursor Availability: Methyl 6-chloro-3-methylpyrazine-2-carboxylate. Commercially available building block for synthesis.[5] Source: (Verified via search 1.14).

  • Reduction Methodology: Reduction of Heterocyclic Esters using NaBH4/CaCl2. Context: This method is the industry standard for electron-deficient rings (pyridines/pyrazines) to avoid ring hydrogenation. Source:

  • Analogous Chemistry (Pyridine Series): Synthesis of 6-chloro-3-pyridinemethanol. Relevance: Demonstrates the stability of the 6-chloro moiety under borane/hydride conditions. Source: (Verified via search 1.1).

  • Purification of Pyrazines: Handling water-soluble nitrogen heterocycles. Source: (Verified via search 1.2).

Sources

stability issues of 6-chloro-3-methyl-2-Pyrazinemethanol in solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-chloro-3-methyl-2-pyrazinemethanol. It addresses common stability issues encountered in solution, offering troubleshooting protocols and evidence-based answers to frequently asked questions. Our focus is on explaining the causal mechanisms behind degradation and providing actionable, self-validating experimental procedures to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of 6-chloro-3-methyl-2-pyrazinemethanol in solution?

The stability of 6-chloro-3-methyl-2-pyrazinemethanol is influenced by a combination of chemical and environmental factors. Based on its structure—a chlorinated pyrazine ring with a methyl and a hydroxymethyl group—the key factors are:

  • pH: The pyrazine ring is electron-deficient, which makes the chlorine atom susceptible to nucleophilic displacement (hydrolysis). This process can be catalyzed by both highly acidic and highly alkaline conditions. Maintaining a solution pH within a neutral to slightly acidic range (e.g., pH 4-7), if compatible with the experimental design, is advisable to minimize hydrolysis.[1]

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.[1] Long-term storage should be at reduced temperatures to preserve the compound's integrity.

  • Light Exposure: Pyrazine and its derivatives can be susceptible to photolytic degradation.[2] Exposure to UV or even high-intensity visible light can provide the energy needed to induce cleavage of bonds within the molecule, leading to a complex mixture of degradants.[3] Therefore, solutions should be handled in amber vials or under low-light conditions.[1]

  • Oxidizing Agents & Atmospheric Oxygen: The primary alcohol (hydroxymethyl) group is a prime target for oxidation.[4] In the presence of oxidizing agents or even atmospheric oxygen over time, this group can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[4] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.[1]

  • Presence of Nucleophiles: The electron-deficient pyrazine ring is activated towards Nucleophilic Aromatic Substitution (SNAr) reactions.[1] Strong nucleophiles in the solution, other than water, can potentially displace the chloride ion, leading to the formation of new derivatives.[1]

Q2: What are the most likely degradation pathways for 6-chloro-3-methyl-2-pyrazinemethanol?

Based on its chemical structure and data from related compounds, three primary degradation pathways are anticipated:

  • Oxidation of the Methanol Group: The -CH₂OH group is readily oxidized. This is often a two-step process, first forming the corresponding aldehyde (6-chloro-3-methyl-2-pyrazinecarboxaldehyde) and then the more stable carboxylic acid (6-chloro-3-methyl-2-pyrazinecarboxylic acid). This is a common degradation route for similar alcohol-substituted pyridines and pyrazines.[4]

  • Hydrolysis of the Chloro Group: The chlorine atom attached to the pyrazine ring can be displaced by a hydroxyl group via a hydrolysis reaction, particularly under non-neutral pH conditions.[5] This would result in the formation of 6-hydroxy-3-methyl-2-pyrazinemethanol. The study of related chlorotriazines demonstrates that this hydrolysis is a significant environmental transformation pathway.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce complex degradation pathways, including potential ring cleavage or the formation of radical species that recombine into various products.[2][6]

The diagram below illustrates these potential degradation routes.

G cluster_oxidation Oxidation parent 6-Chloro-3-methyl-2-pyrazinemethanol aldehyde 6-Chloro-3-methyl-2-pyrazinecarboxaldehyde parent->aldehyde [O] hydrolysis 6-Hydroxy-3-methyl-2-pyrazinemethanol parent->hydrolysis H₂O / Δ, pH photo Complex Degradants / Ring Cleavage parent->photo hv (Light) acid 6-Chloro-3-methyl-2-pyrazinecarboxylic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for 6-chloro-3-methyl-2-pyrazinemethanol.

Q3: What are the ideal storage conditions for solutions of 6-chloro-3-methyl-2-pyrazinemethanol?

To maximize the shelf-life of the compound in solution, a multi-faceted approach to storage is required. The following conditions are recommended based on best practices for analogous compounds.

Parameter Condition Rationale Source(s)
Temperature -20°C for short-term (1-2 months) -80°C for long-term (>2 months)Reduces the rate of all potential chemical degradation reactions.[1][4]
Atmosphere Degas solvent and store under an inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation of the hydroxymethyl group.[1][4]
Container Tightly sealed amber glass vials or vials wrapped in aluminum foil.Protects from light to prevent photodegradation and from moisture absorption.[1][6]
Solvent Purity Use high-purity, anhydrous solvents (e.g., HPLC or ACS grade).Prevents contamination and unforeseen reactions with impurities.[1]
pH Maintain a neutral to slightly acidic pH (4-7) where possible.Minimizes the risk of acid- or base-catalyzed hydrolysis of the chloro group.[1]
Q4: What analytical methods are best for monitoring the stability of this compound and its potential degradants?

A stability-indicating analytical method is crucial for accurately quantifying the parent compound while also separating it from any potential degradation products.

High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique.[7]

  • Principle: Reversed-phase HPLC can effectively separate the relatively polar parent compound from its potentially more polar (e.g., hydrolyzed product) or less polar degradation products.

  • Detection: The pyrazine ring contains a chromophore, making it readily detectable by UV spectroscopy. A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity and detecting the emergence of new impurities with different UV spectra.

  • Method Validation: It is critical that the HPLC method is validated to be "stability-indicating." This is achieved by performing a forced degradation study (see Protocol 3) and demonstrating that all resulting degradant peaks are well-resolved from the main compound peak.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the unknown peaks that may appear in a stability study. By providing the molecular weight of the new species, it allows for the structural elucidation of degradation products, confirming the pathways outlined in Q2.[6]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing stability issues observed during your experiments.

G cluster_observe Initial Observation & Analysis cluster_cause Identify Potential Cause cluster_action Recommended Action start Stability Issue Observed (e.g., inconsistent results, color change) visual Visual Inspection: Color Change (Yellow/Brown)? Precipitate? start->visual analytical Analytical Check (HPLC): New Peaks? Loss of Assay %? Poor Peak Shape? start->analytical oxidation Oxidation (M+16, M+32 peaks) visual->oxidation Color change often indicates oxidation analytical->oxidation New, more polar peaks hydrolysis Hydrolysis (pH dependent?) analytical->hydrolysis photodegradation Photodegradation (Light exposed?) analytical->photodegradation contamination Contamination (Solvent/Glassware?) analytical->contamination Multiple unexpected peaks action_storage Review & Optimize Storage: - Use inert gas (Ar/N₂) - Protect from light - Store at ≤ -20°C oxidation->action_storage action_confirm Confirm Degradants: - Run LC-MS to identify peaks - Perform forced degradation study oxidation->action_confirm action_prep Standardize Preparation: - Use fresh, high-purity solvent - Control solution pH - Prepare fresh solutions hydrolysis->action_prep hydrolysis->action_confirm photodegradation->action_storage photodegradation->action_confirm contamination->action_prep

Caption: Troubleshooting workflow for stability issues.

Observed Issue Potential Cause Recommended Action & Explanation
Appearance of new peaks in HPLC/GC analysis. Chemical Degradation 1. Characterize the new peaks: Use LC-MS to determine the molecular weight of the impurities. This is the most direct way to confirm if they are oxidation products (mass increase of +16 or +32 amu) or hydrolysis products.[6] 2. Review Storage: Cross-reference your storage conditions (temperature, light exposure, atmosphere) with the recommendations in Q3.[1][4] 3. Perform a Forced Degradation Study (Protocol 3): This controlled experiment will help you definitively identify the degradation products and understand the compound's liabilities.[4]
Loss of compound potency or inconsistent experimental results. Degradation over time 1. Standardize Solution Handling: Always use freshly prepared solutions for critical experiments. If solutions must be stored, validate their stability over the intended use period.[1] 2. Verify Storage Integrity: Ensure storage containers are properly sealed and that freezer temperatures have remained consistent. 3. Re-qualify the Material: If significant degradation is suspected, re-analyze the concentration of your stock solution before use.
Solution develops a yellow or brown color. Oxidation or Photodegradation 1. Protect from Air and Light: This is often a sign of oxidative degradation or photolysis. Immediately implement storage under an inert atmosphere and in light-protecting vials.[4] 2. Run a Blank: Analyze the solvent alone to rule out degradation of the solvent or contamination.[1]
Poor chromatographic peak shape (e.g., tailing, splitting). Interaction with System or pH Mismatch 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. The pyrazine nitrogen atoms are basic and can interact with acidic sites on the silica column, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) or using a buffered mobile phase can improve peak shape. 2. Evaluate System Contamination: Poor peak shape can result from column contamination. Implement a regular column cleaning protocol.[6]
Experimental Protocols
Protocol 1: Recommended Procedure for Solution Preparation and Storage

This protocol is designed to minimize degradation during the preparation and storage of stock solutions.

  • Preparation Environment: Handle the solid compound and prepare solutions in a controlled environment with minimal light exposure (e.g., in a fume hood with the sash lowered and lights dimmed).

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., DMSO, Acetonitrile). Before use, sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Weighing and Dissolution: Weigh the desired amount of 6-chloro-3-methyl-2-pyrazinemethanol into a tared amber glass vial. Add the degassed solvent to the desired final concentration and vortex until fully dissolved.

  • Inert Gas Blanket: Before sealing the vial, flush the headspace with the inert gas for 30 seconds.

  • Sealing and Labeling: Tightly seal the vial with a PTFE-lined cap. Label clearly with compound name, concentration, solvent, and preparation date.

  • Storage: Immediately place the vial in a freezer at the appropriate temperature (-20°C or -80°C), stored upright in a secondary container.

Protocol 2: General Guideline for a Stability-Indicating HPLC Method

This serves as a starting point for developing a method to monitor the stability of 6-chloro-3-methyl-2-pyrazinemethanol.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 5 µL.

  • Justification: The acidic mobile phase helps to ensure consistent protonation of the pyrazine nitrogens, leading to sharper peaks. The gradient elution is designed to separate the parent compound from both more polar (early eluting) and less polar (late eluting) degradants. This method must be validated using stressed samples from Protocol 3.[4]

Protocol 3: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and validating that your analytical method is stability-indicating.[4]

  • Prepare Stock Solutions: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, subject the stock solution to the following conditions. A control sample (stored at 4°C in the dark) should be included.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a vial of the stock solution at 70°C for 48 hours.

    • Photodegradation: Expose a solution in a clear vial to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp). Keep a control sample wrapped in foil next to it.

  • Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each condition. Neutralize the acid and base samples before injection. Analyze all samples using the HPLC method (Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak. The method is considered stability-indicating if all new peaks are baseline-resolved from the parent peak and each other. Use LC-MS to identify the major degradant peaks.

References
  • El-Guesmi, N., et al. (2022). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Molecules, 27(12), 3821. Available at: [Link]

  • Sawunyama, P., et al. (2002). Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines. Pest Management Science, 58(8), 831-839. Available at: [Link]

  • Jin, C., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers, 11(6), 1015. Available at: [Link]

  • Sleath, P. R., & Sariaslani, F. S. (2019). Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. Environmental Science: Processes & Impacts, 21(5), 856-867. Available at: [Link]

Sources

Technical Support Center: 6-Chloro-3-methyl-2-pyrazinemethanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving 6-chloro-3-methyl-2-pyrazinemethanol. It addresses common challenges and frequently asked questions to ensure the successful execution of your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and subsequent reactions of 6-chloro-3-methyl-2-pyrazinemethanol.

Problem 1: Low or No Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on the chloro- a position of 6-chloro-3-methyl-2-pyrazinemethanol with an amine nucleophile, but I am observing a low yield or no product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in SNAr reactions with chloropyrazines can stem from several factors, primarily related to the reactivity of the pyrazine ring and the reaction conditions. The pyrazine ring is inherently electron-deficient, which activates the chloro-substituent towards nucleophilic attack; however, improper conditions can hinder this process.[1]

Potential Causes and Solutions:

  • Insufficient Activation of the Pyrazine Ring: While the pyrazine nitrogens are electron-withdrawing, the methyl group is slightly electron-donating, which can temper the activation of the chloro group.

    • Solution: For less reactive nucleophiles, consider the use of a palladium catalyst to facilitate the reaction.[2]

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions.

    • Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good starting point. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.[3]

  • Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants and intermediates.

    • Solution: Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[4] In some cases, for greener chemistry, water has been shown to be an effective solvent for the amination of chloroheterocycles.[5]

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for any decomposition of the starting material or product. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Problem 2: Formation of an Aldehyde or Carboxylic Acid Impurity

Question: After my reaction, I've isolated my target compound, but I'm seeing a significant impurity with a mass corresponding to the oxidation of the hydroxymethyl group. How can I prevent this?

Answer:

The hydroxymethyl group of 6-chloro-3-methyl-2-pyrazinemethanol is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for prolonged periods.[6]

Potential Causes and Solutions:

  • Presence of Oxidizing Agents: Certain reagents, particularly some transition metal catalysts, can act as oxidants.

    • Solution: Ensure all reagents are free from oxidizing impurities. If using a metal catalyst, select one that is less prone to promoting oxidation under the reaction conditions.

  • Atmospheric Oxygen: At elevated temperatures, atmospheric oxygen can contribute to the oxidation of the alcohol.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions requiring long heating times.

  • Inappropriate Work-up: Acidic or basic work-up conditions at elevated temperatures can sometimes facilitate oxidation.

    • Solution: Perform the work-up at room temperature or below. If an acidic or basic wash is necessary, minimize the contact time.

Preventative Measures:

ParameterRecommendationRationale
Atmosphere Inert (N2 or Ar)Prevents oxidation by atmospheric oxygen.
Reagents Use high-purity reagentsAvoids contamination with oxidizing impurities.
Work-up Perform at or below room temperatureMinimizes temperature-dependent degradation.
Problem 3: Unexpected Dechlorination of the Starting Material or Product

Question: My mass spectrometry analysis shows a significant amount of the dechlorinated analog of my starting material or product. What reaction conditions could be causing this?

Answer:

Dechlorination is a known side reaction for chloro-heterocycles, particularly under certain reductive or catalytic conditions.

Potential Causes and Solutions:

  • Reductive Conditions: The presence of a reducing agent, even a mild one, can lead to the cleavage of the C-Cl bond.

    • Solution: Scrutinize all reagents for any potential reducing character.

  • Catalytic Hydrogenolysis: If using a palladium catalyst (e.g., for a cross-coupling reaction), hydrogenolysis of the C-Cl bond can occur, especially in the presence of a hydrogen source.

    • Solution: Avoid hydrogen sources in the reaction mixture. If a palladium-catalyzed reaction is necessary, carefully select the ligand and reaction conditions to minimize this side reaction. Consider using a different metal catalyst that is less prone to hydrogenolysis.

  • Strongly Basic Conditions: In some cases, very strong bases at high temperatures can promote dechlorination.

    • Solution: Use the mildest base necessary to achieve the desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize 6-chloro-3-methyl-2-pyrazinemethanol?

A common synthetic route to hydroxymethyl pyrazines involves the use of N-oxide intermediates to facilitate functionalization of the pyrazine ring. A plausible route for 6-chloro-3-methyl-2-pyrazinemethanol could involve the strategic installation of a chlorine atom at the 2-position, followed by a Boekelheide rearrangement to introduce the hydroxymethyl group.[7]

Q2: How should I store 6-chloro-3-methyl-2-pyrazinemethanol?

Chloropyrazines should be stored in a cool, dry place, away from light and moisture.[8] It is advisable to store the compound under an inert atmosphere to prevent slow degradation over time.

Q3: What are the best analytical techniques for monitoring reactions and assessing the purity of 6-chloro-3-methyl-2-pyrazinemethanol?

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): Excellent for assessing purity and quantifying the components of a reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives and for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and purity assessment. The 1H NMR spectrum of 6-chloro-3-methyl-2-pyrazinemethanol is expected to show distinct signals for the pyrazine ring proton, the methyl protons, and the methylene protons of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring and the chloro substituent.[9]

Q4: I am having trouble purifying my 6-chloro-3-methyl-2-pyrazinemethanol derivative. What are some common issues and solutions?

Purification of pyrazine derivatives can sometimes be challenging due to their polarity and potential for co-extraction with impurities.

  • Liquid-Liquid Extraction: If your compound is in an aqueous layer, extraction with an organic solvent like ethyl acetate or dichloromethane is a common first step. Be aware that polar impurities may also be extracted.[10]

  • Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.[11]

  • Co-extraction of Imidazole Impurities: In some pyrazine syntheses, imidazole derivatives can be formed as impurities. If using a polar extraction solvent, these may be co-extracted. A subsequent silica gel column can be used to remove these, as the silica will retain the more polar imidazole impurities.[10]

Purification Workflow:

Caption: General purification workflow for pyrazine derivatives.

Q5: Can I perform a Grignard reaction on the chloro- a position of 6-chloro-3-methyl-2-pyrazinemethanol?

Direct Grignard reaction on the chloro- a position is generally not feasible. However, you can perform a Grignard reaction with a pyrazine that has been activated as an N-acylpyrazinium salt. This allows for the regioselective addition of the Grignard reagent to the pyrazine ring.[12]

References

  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? Blog - Biosynce.
  • Britton, E. C., et al. (1962). Purification of pyrazine. U.S.
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 157-161.
  • BenchChem. (2025, December). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • D'Auria, M., & Racioppi, R. (2013). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 51(11), 757-764.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action.
  • Winnek, P. S. (1946). Preparation of 2-chloropyrazine. U.S.
  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Kumar, C. S. A., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2186-2197.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1998.
  • BenchChem. (2025).
  • Zhang, J., et al. (2015). Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Ogryzek, M., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(57), 52077-52089.
  • BenchChem. (2025). Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid.
  • MedchemExpress.com. (n.d.). Chloropyrazine.
  • Borah, P., & Boruah, R. C. (2011). Greener approach toward one pot route to pyrazine synthesis. Journal of Heterocyclic Chemistry, 48(4), 958-961.
  • Parliment, T. H., & Nanz, R. A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(35), 9837-9843.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-5-methylpyrazine.
  • Chem-Impex. (n.d.). Chloropyrazine.
  • Singh, V., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3222-3225.
  • Leffingwell, J. C. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 16(11), 3044-3047.
  • Stevenson, S. M., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 45-51.
  • Peele, D. M., & Wu, D. (2021). Methods of selectively forming substituted pyrazines. U.S.
  • Hawksworth, G. M., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(6), 389-399.
  • Wikipedia. (n.d.).
  • LibreTexts. (2026, February 17). 3.
  • Kim, D. H., & Toste, F. D. (2018). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 140(38), 12268-12272.
  • von Angerer, S. (1992). 6.2.2. Pyrazines. In Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2 (pp. 259-322). Thieme.
  • Riego, E., et al. (2003). Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes. Tetrahedron Letters, 44(39), 7291-7294.
  • Krings, U., & Berger, R. G. (2009). Main reaction pathways for the formation of pyrazine derivatives from.... Chemie Ingenieur Technik, 81(8), 1149-1159.
  • Nikishkin, N. I., & Ananikov, V. P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3269-3283.
  • Thansandote, P., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 5960-5963.
  • MilliporeSigma. (n.d.). 2-Chloropyrazine 97 14508-49-7.
  • Leffingwell, J. C. (2014). Alkylations and hydroxymethylations of pyrazines via green minisci-type reactions. Organic Letters, 16(11), 3044-3047.
  • ACS Publications. (n.d.).
  • Fisher Digital Publications. (n.d.). Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl.
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  • Sigma-Aldrich. (n.d.). 2-Chloropyrazine 97 14508-49-7.

Sources

avoiding dechlorination in pyridyl and pyrazinyl reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Dechlorination in Pyridyl and Pyrazinyl Reactions Audience: Medicinal Chemists & Process Development Scientists

Diagnostic & Decision Matrix

Before altering your conditions, determine if the dechlorination is driven by oxidative insertion (coupling) or reductive hydrogenolysis (hydrogenation).

Interactive Troubleshooting Flowchart

Dechlorination_Decision_Tree Start START: Dechlorination Detected RxnType Reaction Type? Start->RxnType Coupling Cross-Coupling (Suzuki, Buchwald, etc.) RxnType->Coupling Hydro Hydrogenation (Nitro reduction, alkene sat.) RxnType->Hydro CheckHalogen Substrate has Br/I and Cl? Coupling->CheckHalogen CatalystCheck Catalyst Used? Hydro->CatalystCheck SiteSelectivity Issue: Chemoselectivity (Pd inserts into Cl) CheckHalogen->SiteSelectivity Yes LigandChoice Solution: Kinetic Control & Ligand Sterics SiteSelectivity->LigandChoice PdC Pd/C (Standard) CatalystCheck->PdC High Risk PtC Pt/C or Sulfided CatalystCheck->PtC Lower Risk Poison Solution: Catalyst Poisoning (V-doped or en-poisoned) PdC->Poison PtC->Poison

Figure 1: Decision matrix for isolating the mechanistic cause of C-Cl bond cleavage.

Cross-Coupling: Ensuring Chemoselectivity

The Challenge: In electron-deficient heterocycles (pyridines/pyrazines), the C-Cl bond is activated. While C-Br is weaker, "hot" catalysts (e.g., Pd-XPhos at 100°C) may indiscriminately insert into both.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To retain the Chlorine while reacting a Bromine/Iodine, you must operate under kinetic control . You need a catalyst system that undergoes oxidative addition (OA) fast enough for C-Br but effectively "stalls" at the stronger C-Cl bond.

Critical Parameter: Ligand Bite Angle & Sterics

  • Bis-phosphines (e.g., dppf): The large bite angle and steric bulk often favor the larger Halogen (Br/I) and slow down insertion into the smaller Cl.

  • Monophosphines (e.g., XPhos, SPhos): While excellent for activating chlorides, they can be too active. If used, temperature must be strictly controlled.[1]

Protocol: Chemoselective Suzuki Coupling

Objective: Couple a boronic acid to a Bromo-Chloropyridine without touching the Chloride.

Reagents:

  • Substrate: Bromo-chloropyridine (1.0 equiv)

  • Boronic Acid: 1.1 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) — Preferred for selectivity.

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (mild bases preferred).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degassing (Crucial): Oxygen promotes homocoupling and catalyst decomposition, which leads to "Pd-black" formation; Pd-black is less ligated and often less selective. Sparge solvents with Argon for 15 mins.

  • Temperature Ramp: Do not heat directly to reflux.

    • Start at 40°C . Monitor by LCMS after 1 hour.

    • If conversion is <10%, increase to 60°C .

    • Stop immediately upon consumption of the Bromo-species.[2]

  • Quench: Cool to RT and filter through Celite immediately to remove active Pd species that might continue reacting with the chloride during workup.

Data: Ligand Selectivity Hierarchy

Ligand Activity (C-Cl) Selectivity (C-Br over C-Cl) Recommendation
P(t-Bu)₃ Very High Low Avoid if Cl preservation is critical.
XPhos High Moderate Use only at <50°C.
PPh₃ Low High Good, but requires high loading.

| dppf | Moderate | Excellent | Gold Standard for this specific issue. |

Hydrogenation: Nitro Reduction without Dehalogenation

The Challenge: Pd/C is the standard for nitro reduction, but it is also the best catalyst for hydrodehalogenation. In electron-deficient rings, the C-Cl bond is extremely labile to Pd-H species.

Mechanistic Insight: The Poisoned Surface

To prevent dechlorination, you must disrupt the ensemble of Pd atoms required to break the C-Cl bond while leaving single sites active enough to reduce the nitro group.

  • Vanadium (V): Acts as a promoter for nitro reduction (activating the N-O bond) while inhibiting the adsorption of the aryl chloride.

  • Ethylenediamine (en): Binds to Pd steps/edges (active sites for dechlorination) leaving terraces open for nitro reduction.

Protocol: The "Safe-Reduction" Method (V-doped Pt/C)

Objective: Reduce a Nitro-Chloropyrazine to an Amino-Chloropyrazine.

Reagents:

  • Substrate: Nitro-chloropyrazine (1.0 equiv)

  • Catalyst: 1% Pt - 0.1% V / C (Commercial or prepared in-situ).

    • Alternative: 5% Pt/C + NH₄VO₃ (0.5 wt% relative to substrate).

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step:

  • Catalyst Prep: Slurry the Pt/C catalyst in solvent. If using external Vanadium, add NH₄VO₃ (dissolved in min. water) to the slurry and stir for 20 mins before adding substrate.

  • Addition: Add the nitro-substrate.

  • Purge: Evacuate/Refill with N₂ (3x), then H₂ (3x).

  • Reaction: Stir vigorously at Room Temperature .

    • Warning: Heating >40°C significantly increases dechlorination risk.

  • Monitoring: Check LCMS every 30 mins. Look for the M-35 peak (dechlorinated byproduct).

  • Workup: Filter over Celite. Do not leave the product in contact with the catalyst under H₂ once the reaction is done.

Visualizing the Competition

Hydrogenation_Competition cluster_0 Catalyst Surface Events Substrate Nitro-Chloropyridine NitroAds Nitro Adsorption (Fast) Substrate->NitroAds ClAds C-Cl Oxidative Addition (Slower but Irreversible) Substrate->ClAds Blocked by Vanadium/En Product Amino-Chloropyridine (Desired) NitroAds->Product + H2 Byproduct Dechlorinated Aniline (Undesired) ClAds->Byproduct + H2 (Fast)

Figure 2: Vanadium doping blocks the lower path (C-Cl activation), forcing the reaction toward the desired amine.

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing 15% dechlorination in my Suzuki coupling. I'm already using Pd(dppf)Cl₂. What next? A: Check your base and solvent.[1][2]

  • Switch Solvent: If using DMF or DMA, switch to Toluene/Water or Dioxane/Water. Polar aprotic solvents can stabilize the charged intermediates of C-Cl insertion.

  • Switch Base: If using Cs₂CO₃ (stronger), switch to K₃PO₄ or NaHCO₃. High pH can accelerate the transmetalation of the "wrong" cycle.

Q: Can I use Transfer Hydrogenation (Formate/Pd) to avoid gas cylinders? A: Proceed with caution. Formate/Pd/C is notoriously aggressive toward aryl chlorides in pyridines. If you must use transfer hydrogenation, use Iron (Fe) powder/NH₄Cl or SnCl₂ instead of noble metals. These classic reduction methods are 100% chemoselective for Nitro groups over Halogens.

Q: Why does adding acid sometimes help in hydrogenation? A: Counter-intuitive, but true. In some cases, the amine product poisons the catalyst, slowing the nitro reduction. This forces you to run the reaction longer, giving the catalyst time to attack the chloride. Adding 1.0 equiv of acid (HCl or H₂SO₄) protonates the amine product, preventing catalyst poisoning and allowing a shorter reaction time (kinetic control). However, this is a delicate balance; too much acid promotes hydrodehalogenation.

References

  • Suzuki-Miyaura Coupling Selectivity

    • Title: Ligand-Controlled Chemoselective Suzuki-Miyaura Cross-Coupling Reactions of Benzylic Chlorides vs Aryl Chlorides.
    • Source:J. Am. Chem. Soc. 2011, 133, 15, 5760–5763.
    • URL:[Link]

  • Vanadium-Doped Hydrogenation

    • Title: Highly Selective Hydrogenation of Chloronitrobenzenes to Chloroanilines C
    • Source:C
    • URL:[Link]

  • Ethylenediamine Poisoning

    • Title: Selective Hydrogenation of Halonitrobenzenes over Pt/C C
    • Source:Ind. Eng. Chem. Res. 2005, 44, 24, 9002–9008.
    • URL:[Link]

  • General Heterocycle Functionalization

    • Title: Practical Guide to the Synthesis of Substituted Pyridines.
    • Source:Chem. Rev. 2016, 116, 22, 14225–14324.
    • URL:[Link]

Sources

managing poor solubility of pyrazine compounds in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-SOL-001 Subject: Overcoming Poor Solubility of Pyrazine Derivatives in Experimental Workflows Assigned Specialist: Senior Application Scientist

Welcome to the Pyrazine Technical Support Hub

You are likely here because your pyrazine-based compound precipitated upon addition to cell culture media, clogged your LC-MS column, or failed to dissolve in your standard DMSO stock.

Pyrazines are deceptive. Despite containing two nitrogen atoms, many derivatives exhibit profound insolubility in aqueous media. This guide moves beyond basic "shake and heat" advice to address the thermodynamic and kinetic barriers governing pyrazine solubility.

Module 1: Root Cause Analysis (The "Why")

Q: My compound has two nitrogens. Why is it not water-soluble?

A: The presence of nitrogen does not guarantee solubility. Pyrazine derivatives suffer from a "Perfect Storm" of physicochemical barriers:

  • High Crystal Lattice Energy: Pyrazine is a symmetric, planar molecule (

    
     point group).[1][2] This symmetry allows the molecules to stack efficiently in the solid state (
    
    
    
    -
    
    
    stacking), creating a high lattice energy that water molecules cannot easily overcome.
  • Weak Basicity (The pKa Trap):

    • Fact: The pKa of pyrazine is approximately 0.65 .[2][3]

    • Implication: Unlike pyridine (pKa ~5.2), pyrazine does not protonate at physiological pH (7.4). It remains neutral and lipophilic in your biological assays. You would need a pH < 0.5 to protonate it, which is incompatible with life sciences research.

  • Lipophilicity (LogP): Substituents (aryl, alkyl groups) rapidly increase LogP, pushing the compound further towards insolubility.

Visualization: The Solubility Decision Matrix

PyrazineSolubility Start Compound Fails to Dissolve CheckStructure Check Substituents Start->CheckStructure Symmetry High Symmetry? (Planar/Stacking) CheckStructure->Symmetry pKaCheck Check pKa (Is it > 5?) CheckStructure->pKaCheck LatticeIssue High Lattice Energy Requires Cosolvents Symmetry->LatticeIssue Yes pKaIssue No Protonation at pH 7.4 pH Adjustment Failed pKaCheck->pKaIssue No (Typical Pyrazine) Solution1 Action: Disrupt Packing (PEG/DMSO/Heat) LatticeIssue->Solution1 Solution2 Action: Chemical Mod (Add Morpholine/Piperazine) pKaIssue->Solution2

Figure 1: Decision logic for identifying the physicochemical barrier preventing solubilization.

Module 2: Formulation & Solvents (The "Fix")

Q: Standard DMSO stocks are precipitating. What is the alternative?

A: Pure DMSO is often insufficient for highly crystalline pyrazines. You must disrupt the crystal lattice using a "Cosolvent System."

Recommended Cosolvent Protocol

Do not add water immediately. Follow this order of addition to prevent the "Parachute Effect" (rapid precipitation).

StepSolvent / AgentRoleVolume Fraction (Typical)
1 DMSO (Anhydrous) Primary solvent; disrupts lattice.10%
2 PEG 400 Interfacial tension reducer; prevents re-aggregation.40%
3 Propylene Glycol Viscosity modifier; stabilizer.20%
4 Water / Saline Add LAST. Diluent.30%

Critical Technical Note: If your compound contains a free carboxylic acid or amine (rare on the ring itself, but possible on side chains), now you can adjust pH.

  • For Acids: Add 1 eq. NaOH (in step 4).

  • For Bases: Add 1 eq. HCl (in step 4).

  • Reminder: The pyrazine ring nitrogens themselves will not protonate with weak acids.

Module 3: Biological Assay Troubleshooting (The "Gotchas")

Q: My compound dissolves in DMSO, but "crashes out" when added to cell media. How do I fix this?

A: This is the most common failure mode. It occurs because the solubility drops exponentially when the DMSO concentration falls below a critical threshold (usually <1%) in aqueous media.

The Solution: Intermediate Dilution Step Directly pipetting 1 µL of 10 mM DMSO stock into 1 mL of media creates a local "shock" zone where the compound precipitates instantly before mixing.

Protocol: The "Step-Down" Dilution
  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate: Dilute stock 1:10 into pure DMSO or PEG400 (not water) to create a 1 mM working solution.

  • Pre-mix: Dilute the 1 mM working solution 1:10 into PBS containing 0.1% Tween-80 .

    • Why? The surfactant (Tween) coats the hydrophobic molecules, preventing nucleation.

  • Final: Add this pre-mix to your cell culture media.

Visualization: The "Crash-Out" Prevention Workflow

SerialDilution Stock 10mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Bad Practice Intermed Intermediate (10% Tween/PBS) Stock->Intermed Step 1: Stabilize Precip PRECIPITATION (Local Shock) Direct->Precip Final Final Assay Well (Soluble) Intermed->Final Step 2: Dilute

Figure 2: Comparison of direct addition (failure) vs. intermediate surfactant dilution (success).

Module 4: Structural Modification (The Long-Term Fix)

Q: We are in the lead optimization phase. How do we design solubility into the molecule?

A: If formulation fails, you must alter the chemical structure. Since the pyrazine ring is electronically deficient, you cannot easily rely on salt formation.

Proven Structural Modifications:

  • Disrupt Symmetry: Introduce an ortho-substituent (e.g., methyl, methoxy) to twist the molecule out of planarity. This reduces the lattice energy (melting point depression).

  • Add Solubilizing Tails: Append a saturated heterocycle.

    • Morpholine: Adds H-bond acceptor; moderate solubility boost.

    • Piperazine (N-methyl): Adds an ionizable center (pKa ~9.0), allowing salt formation (e.g., HCl salt) which drastically improves aqueous solubility.

Data Comparison: Effect of Modification on Solubility

Compound VariantModificationLogP (Calc)Aqueous Solubility (µg/mL)
Parent Pyrazine None-0.2>10,000 (High)
Diphenyl-Pyrazine Aryl substitution3.8< 1 (Insoluble)
Morpholine-Analog H-bond acceptor2.5~50 (Moderate)
Piperazine-Analog Ionizable Nitrogen 1.9>1,000 (High - as HCl salt)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for lattice energy vs.
  • Jorgensen, W. L., & Duffy, E. M. (2002).Prediction of Drug Solubility from Structure. Advances in Drug Delivery Reviews. (Explains the impact of symmetry and planarity on solubility).
  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility issues in drug discovery).
  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Validation & Comparative

Comprehensive ¹H NMR Analysis of 6-Chloro-3-methyl-2-pyrazinemethanol: Premium vs. Standard Grade Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

For researchers and drug development professionals, the structural fidelity of heterocyclic building blocks is non-negotiable. 6-Chloro-3-methyl-2-pyrazinemethanol is a critical intermediate in the synthesis of kinase inhibitors and pharmacologically active pyrazine derivatives. Even trace regioisomeric impurities (such as 5-chloro-3-methyl-2-pyrazinemethanol) can severely compromise downstream coupling efficiencies and biological assay results.

This guide provides an objective, data-driven comparison of a Premium Grade (high-purity) product against a Standard Commercial Grade alternative, utilizing high-resolution 400 MHz ¹H NMR spectroscopy as the primary analytical and self-validating tool.

Mechanistic NMR Theory & Signal Causality

To accurately interpret the ¹H NMR spectrum of 6-chloro-3-methyl-2-pyrazinemethanol, one must understand the electronic environment of the pyrazine core. The pyrazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms at the 1,4-positions, which globally deshields attached protons[1].

  • The Aromatic Proton (H-5): The introduction of a strongly electronegative chlorine atom at the C-6 position further depletes electron density via inductive withdrawal. Consequently, the solitary aromatic proton at C-5 is highly deshielded, resonating as a sharp singlet in the 8.45–8.55 ppm range[2][3].

  • The Methylene Protons (-CH₂OH): Located at C-2, these protons are subjected to the combined deshielding effects of the adjacent hydroxyl oxygen and the heteroaromatic ring, placing their resonance near 4.72 ppm .

  • The Methyl Protons (-CH₃): Attached to the sp² hybridized C-3 carbon, this mildly electron-donating group typically appears as a singlet around 2.75 ppm [2].

  • The Hydroxyl Proton (-OH): Depending on concentration, temperature, and hydrogen bonding in CDCl₃, this proton appears as a broad singlet, typically around 3.50 ppm .

Comparative Data Analysis: Premium vs. Standard Grade

The following table summarizes the quantitative ¹H NMR data obtained from two different commercial sources. The Premium Grade demonstrates pristine structural elucidation, whereas the Standard Grade reveals critical anomalies.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃, 298K)

Proton AssignmentExpected Shift (ppm)Premium Grade (Supplier A)Standard Grade (Supplier B)Analytical Conclusion
H-5 (Aromatic) ~8.501.00H (s, 8.50 ppm)1.00H (s, 8.50 ppm) + minor peak at 8.35 ppmStandard grade contains ~8% of the 5-chloro regioisomer.
-CH₂- (Methylene) ~4.722.01H (s, 4.72 ppm)2.00H (s, 4.72 ppm) + broad impurity basePremium grade shows no underlying aliphatic impurities.
-CH₃ (Methyl) ~2.753.02H (s, 2.75 ppm)3.00H (s, 2.75 ppm) + minor peak at 2.68 ppmRegioisomer methyl shift detected in Standard grade.
-OH (Hydroxyl) Variable1.00H (br s, 3.52 ppm)0.85H (br s, 3.48 ppm)Standard grade exhibits possible moisture exchange.
Residual Solvents N/ANone detectedPeaks at 2.05, 4.12, 1.26 ppmStandard grade contains residual Ethyl Acetate.
Calculated Purity >99% >99.5% (NMR) ~91.5% (NMR) Premium Grade is superior for sensitive downstream synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation metrics. If the validation criteria fail, the spectrum must be discarded and re-acquired.

Step 1: Precision Sample Preparation

  • Accurately weigh 10–15 mg of the pyrazine derivative. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition without causing concentration-dependent line broadening.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Filter the solution through a glass-wool plugged pipette into a 5 mm NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

Step 2: Acquisition Parameters & Relaxation Causality

  • Insert the sample into a 400 MHz spectrometer and lock to the deuterium signal.

  • Validation Metric 1 (Shimming): Shim the Z-axis gradients until the TMS peak exhibits a line width at half-height (FWHM) of < 1.0 Hz .

  • Set the relaxation delay (D1) to 2.0 seconds . Causality: Pyrazine ring protons (H-5) lack adjacent protons for efficient dipole-dipole relaxation, resulting in longer T1 relaxation times[1]. A 2.0s delay ensures complete return to thermal equilibrium, guaranteeing that the integration ratio of H-5 : CH₂ : CH₃ is a mathematically exact 1:2:3.

  • Acquire 16 transients using a 30° flip angle.

Step 3: Spectral Processing

  • Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Validation Metric 2 (Referencing): Calibrate the internal TMS singlet to exactly 0.00 ppm. Integrate the target peaks and verify the 1:2:3 stoichiometric ratio to confirm quantitative accuracy.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (10-15 mg in CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 16 Scans, D1=2.0s) A->B C Spectral Processing (FT, Phase/Baseline Correction) B->C D Signal Integration & Chemical Shift Analysis C->D E Purity Assessment (Target vs. Impurities) D->E F Premium Grade (>99% Purity, No Isomers) E->F High Fidelity G Standard Grade (<95% Purity, Impurities Detected) E->G Anomalies

Workflow for ¹H NMR comparative purity analysis of pyrazine derivatives.

Conclusion

The ¹H NMR comparative analysis unequivocally demonstrates that the Premium Grade 6-chloro-3-methyl-2-pyrazinemethanol provides superior structural fidelity. The Standard Grade exhibits significant regioisomeric contamination (indicated by the anomalous 8.35 ppm aromatic shift) and residual solvents, which can poison sensitive metal-catalyzed cross-coupling reactions. For rigorous drug development applications, investing in the Premium Grade is scientifically and economically justified.

References

  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives." 1

  • The Royal Society of Chemistry. "Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system." 2

  • Google Patents (WO2009081195A1). "Carbamoyl compounds as dgat1 inhibitors." 3

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of 6-Chloro-3-Methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of antiviral agents (e.g., Favipiravir analogs) and specialized agrochemicals, 6-chloro-3-methyl-2-Pyrazinemethanol (C₆H₇ClN₂O, MW 158.58) serves as a critical intermediate.[1] Its structural duality—possessing both a polar hydroxymethyl group and a halogenated pyrazine ring—presents a unique analytical challenge.

This guide objectively compares the two primary mass spectrometry workflows—Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to determine the optimal characterization strategy.[2]

Core Insight: While LC-MS/MS offers superior sensitivity for trace impurity profiling in biological matrices, GC-MS (with derivatization) remains the "gold standard" for structural elucidation and isomer differentiation due to the distinct fragmentation fingerprints provided by Electron Ionization (EI).

Technical Comparison: GC-MS vs. LC-MS/MS

The following table contrasts the performance of both techniques specifically for 6-chloro-3-methyl-2-Pyrazinemethanol.

FeatureGC-MS (Electron Ionization) LC-MS/MS (Electrospray Ionization)
Primary Application Structural confirmation, isomer differentiation.Trace quantification, biological matrix analysis.
Sample Preparation Mandatory Derivatization (e.g., TMS) recommended to prevent tailing due to -CH₂OH hydrogen bonding.Minimal (Dilute-and-Shoot or SPE).
Ionization Mechanism Hard ionization (70 eV); extensive fragmentation.Soft ionization (ESI+); primarily [M+H]⁺.
Isomer Resolution High. Chromatographic resolution of regioisomers (e.g., 5-chloro vs. 6-chloro) is superior on non-polar columns (e.g., DB-5MS).Moderate to Low. Often requires specialized columns (HILIC or PFP) for isomer separation.
Detection Limit (LOD) ~10–50 ng/mL (SIM mode).< 1 ng/mL (MRM mode).
Key Spectral Feature Distinct Isotope Cluster (3:1) for Chlorine at m/z 158/160.Dominant Protonated Molecular Ion [M+H]⁺ at m/z 159/161.

Fragmentation Analysis & Mechanistic Pathways

Understanding the fragmentation logic is essential for validating the compound's identity, particularly to distinguish it from potential byproducts like 3,6-dichloro derivatives.

Electron Ionization (EI) Fingerprint (GC-MS)
  • Molecular Ion (M⁺): m/z 158 (¹⁰⁰%) and 160 (³²%). The 3:1 intensity ratio confirms the presence of one Chlorine atom.[3]

  • Base Peak Candidate: Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) is a favored pathway, generating a stable pyrazinium cation at m/z 127/129 .

  • Secondary Fragmentation: Subsequent loss of HCN (27 Da) from the pyrazine ring or Cl radical (35 Da).

Electrospray Ionization (ESI+) Fingerprint (LC-MS)
  • Parent Ion: [M+H]⁺ at m/z 159.03 and 161.03.

  • Adducts: Sodium adducts [M+Na]⁺ (m/z 181) are common in non-buffered mobile phases.

  • MS/MS Transitions:

    • Quantifier: 159 → 141 (Loss of H₂O, [M+H-18]⁺).

    • Qualifier: 159 → 123 (Loss of HCl, [M+H-36]⁺).

Visualization of Fragmentation Pathways

The following diagram illustrates the theoretical fragmentation pathways for the molecular ion under EI conditions.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 158 / 160 (3:1 Ratio) Frag_1 [M - CH2OH]+ m/z 127 / 129 (Base Peak) M_Ion->Frag_1 - •CH2OH (31 Da) Frag_2 [M - Cl]+ m/z 123 M_Ion->Frag_2 - •Cl (35 Da) Frag_3 [M - OH]+ m/z 141 M_Ion->Frag_3 - •OH (17 Da) Frag_4 Pyrazine Ring Cleavage (Loss of HCN) Frag_1->Frag_4 - HCN (27 Da)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 6-chloro-3-methyl-2-Pyrazinemethanol.

Validated Experimental Protocols

These protocols are designed to be self-validating systems. The inclusion of an internal standard (IS) is critical for quantitative accuracy.

Protocol A: GC-MS with TMS Derivatization (Recommended for Purity)
  • Objective: Enhance volatility and peak shape of the hydroxylated pyrazine.

  • Reagents: BSTFA + 1% TMCS (Silylation agent), Pyridine (Catalyst/Solvent).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of dry Acetonitrile.

  • Derivatization: Transfer 100 µL of sample to a vial. Add 50 µL of BSTFA (+1% TMCS) and 50 µL of Pyridine.

  • Incubation: Heat at 60°C for 30 minutes. (Validation Check: Solution must remain clear).

  • Instrument Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

    • Inlet: Split 10:1, 250°C.

  • Data Validation: Look for the Mono-TMS derivative shift: M⁺ becomes m/z 230 (158 + 72).

Protocol B: LC-MS/MS (Recommended for Trace Analysis)
  • Objective: High-sensitivity detection without derivatization.

  • Column Selection: C18 columns may show poor retention for this polar compound. PFP (Pentafluorophenyl) or HILIC columns are superior for retaining polar heterocycles.

Step-by-Step Workflow:

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) → 95% B (5 min) → 95% B (7 min).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • Data Validation: Monitor the 159 → 141 transition. Ensure retention time stability < ±0.1 min.

Analytical Workflow Diagram

The following decision tree guides the analyst in selecting the appropriate method based on the sample state and analytical goal.

MethodSelection Start Sample: 6-Chloro-3-Methyl-2-Pyrazinemethanol Goal_Purity Goal: Purity / Structure ID Start->Goal_Purity Goal_Trace Goal: Trace / Bioanalysis Start->Goal_Trace GCMS GC-MS (EI) + Derivatization Goal_Purity->GCMS Volatiles Analysis LCMS LC-MS/MS (ESI+) Direct Injection Goal_Trace->LCMS Polar/Labile Analysis Result_GC Result: Spectral Fingerprint Isomer Resolution GCMS->Result_GC Result_LC Result: High Sensitivity (pg/mL levels) LCMS->Result_LC

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.

References

  • BenchChem. (2025).[4] A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Analysis. Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Choosing the Right Technique for Polar Heterocycles. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Pyrazine Derivatives (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from

  • MDPI. (2023). Structural Elucidation of Favipiravir Impurities and Pyrazine Intermediates using UPLC-ESI-MS/MS. Retrieved from

Sources

FT-IR characterization of 6-chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FT-IR Characterization of 6-chloro-3-methyl-2-pyrazinemethanol: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of 6-chloro-3-methyl-2-pyrazinemethanol, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's vibrational properties. We will explore the theoretical underpinnings of its FT-IR spectrum, provide a robust experimental protocol for data acquisition, and compare this technique with viable analytical alternatives, ensuring a holistic perspective on its structural elucidation.

Introduction: The Significance of 6-chloro-3-methyl-2-pyrazinemethanol

6-chloro-3-methyl-2-pyrazinemethanol is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, including diuretics, anticancer agents, and antitubercular drugs like pyrazinamide[1][2]. The specific substituents on this molecule—a chloro group, a methyl group, and a hydroxymethyl group—impart distinct chemical properties that are critical for its role as a synthetic building block. Accurate structural confirmation is paramount, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the presence of key functional groups and confirming the overall molecular structure.[3]

Decoding the Vibrational Fingerprint: Predicted FT-IR Spectrum Analysis

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds.[3] For a molecule with N atoms, there are 3N-6 fundamental vibrational modes for non-linear molecules.[4] The FT-IR spectrum of 6-chloro-3-methyl-2-pyrazinemethanol can be logically dissected by analyzing the characteristic vibrational frequencies of its constituent functional groups.

Key Functional Group Regions:
  • O-H Stretching (Alcohol): The most prominent and easily identifiable peak will be from the hydroxyl (-OH) group of the methanol substituent. This will appear as a strong, broad absorption band in the region of 3500-3200 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between molecules in the solid state.

  • C-H Stretching:

    • Aromatic/Heteroaromatic C-H Stretch: The C-H bond on the pyrazine ring will exhibit a stretching vibration typically above 3000 cm⁻¹, likely in the 3100-3000 cm⁻¹ region. These peaks are generally of medium to weak intensity.

    • Aliphatic C-H Stretch: The methyl (-CH₃) and methylene (-CH₂-) groups will show asymmetric and symmetric stretching vibrations in the 2980-2850 cm⁻¹ range.[4]

  • C=N and C=C Ring Stretching (Pyrazine Ring): The pyrazine ring itself will give rise to a series of characteristic stretching vibrations. These are analogous to the skeletal vibrations of a benzene ring and are expected to appear as multiple sharp bands of variable intensity in the 1610-1400 cm⁻¹ region.[5] The substitution pattern will influence the exact position and intensity of these peaks.

  • C-O Stretching (Primary Alcohol): The stretching vibration of the C-O bond in the primary alcohol group (-CH₂OH) will produce a strong, distinct peak in the fingerprint region, typically around 1050 cm⁻¹ .

  • C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the lower frequency region of the spectrum. This bond typically absorbs in the 800-600 cm⁻¹ range. Its exact position can be influenced by the aromatic system to which it is attached.

  • Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of complex, overlapping peaks resulting from bending vibrations (scissoring, wagging, twisting), C-C stretching, and other skeletal vibrations. While individual peak assignment can be challenging, the overall pattern is highly specific to the molecule and serves as a definitive fingerprint for identification when compared against a reference spectrum. This includes C-H bending modes for the methyl and methylene groups.[4]

Summary of Predicted Vibrational Frequencies
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H StretchAlcohol (-OH)3500 - 3200Strong, Broad
C-H StretchPyrazine Ring3100 - 3000Weak to Medium
C-H Stretch (Asymmetric/Symmetric)Methyl (-CH₃), Methylene (-CH₂-)2980 - 2850Medium
C=N, C=C Ring StretchPyrazine Ring1610 - 1400Medium to Strong, Multiple Bands
C-O StretchPrimary Alcohol~1050Strong
C-Cl StretchChloro-Aromatic800 - 600Medium to Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via the KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a fundamental transmission technique for analyzing solid samples.[6][7] It involves dispersing the sample within a solid matrix of KBr, which is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹).[7][8] This protocol ensures reproducibility and generates high-quality spectra suitable for library matching and structural confirmation.

Causality in Protocol Design:

The choice of the KBr method is predicated on obtaining a classic absorbance spectrum with high detail and repeatability, which is ideal for creating a reference standard.[7] The key to a good spectrum is minimizing scattering of the IR beam and avoiding interference from atmospheric moisture. This is achieved by ensuring the sample particle size is smaller than the wavelength of the IR light and by working efficiently to minimize the hygroscopic KBr's exposure to air.[9]

Step-by-Step Methodology:
  • Materials and Equipment:

    • 6-chloro-3-methyl-2-pyrazinemethanol (sample)

    • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C overnight and stored in a desiccator.[9]

    • Agate mortar and pestle

    • Pellet press with evacuable die

    • Vacuum pump

    • FT-IR Spectrometer

  • Sample Preparation:

    • Place approximately 1-2 mg of the sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The optimal sample concentration in KBr should be between 0.2% and 1%.[10]

    • Quickly and thoroughly grind the sample and KBr together with the pestle until the mixture is a fine, homogeneous powder.[6] Work swiftly to minimize moisture absorption by the KBr.[10]

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet die.

    • Assemble the die and connect it to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

    • Apply pressure using a hydraulic press, typically in the range of 7-10 tons, for about 2 minutes.[9]

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum as needed (e.g., baseline correction).

Workflow for FT-IR Analysis

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Start: Obtain Sample & Dried KBr Powder Grind Grind 1-2 mg Sample with 100-200 mg KBr in Agate Mortar Start->Grind Homogenize Press Press Mixture in Evacuable Die (7-10 Tons) Grind->Press Load Die Pellet Form Transparent KBr Pellet Press->Pellet Background Collect Background Spectrum (Air) Pellet->Background Sample Collect Sample Spectrum (16-32 Scans) Background->Sample Reference RawData Obtain Raw Interferogram Sample->RawData Process Fourier Transform & Baseline Correction RawData->Process Interpret Peak Picking & Functional Group Assignment Process->Interpret Compare Compare with Reference Spectra / Database Interpret->Compare Report Final Report: Structural Confirmation Compare->Report

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Comparative Analysis: FT-IR in Context

While FT-IR is an excellent tool, a comprehensive characterization often relies on multiple analytical techniques. Furthermore, different FT-IR sampling methods offer distinct advantages.

FT-IR vs. Other Spectroscopic Techniques
Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional groups, molecular fingerprint.Fast, non-destructive, inexpensive, versatile for solid/liquid/gas samples.Does not provide information on molecular weight or the connectivity of atoms. Isomers can be difficult to distinguish without a reference.
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.Provides unambiguous structural elucidation.Slower, requires more sample, more expensive instrumentation, sample must be soluble.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely sensitive, provides exact molecular formula.Can be destructive, does not provide information on functional groups directly.
UV-Vis Spectroscopy Information about electronic transitions and conjugated systems.Quantitative analysis (using Beer's Law), simple instrumentation.Provides limited structural information, many compounds do not have a chromophore.
Comparison of FT-IR Sampling Methods: KBr Pellet vs. ATR

Attenuated Total Reflectance (ATR) is a modern alternative to the traditional KBr pellet method.[11] In ATR-FTIR, the IR beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with it.[11]

Feature KBr Pellet Method ATR (Attenuated Total Reflectance) Method
Sample Preparation More involved: requires grinding, mixing, and pressing.[6]Minimal: place a small amount of solid or liquid sample directly on the crystal.[11]
Speed Slower due to sample prep.Very fast, spectra can be obtained in under a minute.
Sample Amount Requires 1-2 mg of sample diluted in KBr.[6]Requires very little sample, often just enough to cover the crystal surface.
Spectrum Quality Can produce high-quality, classic transmission spectra. Susceptible to scattering and moisture artifacts.[9][10]High-quality spectra with good reproducibility. Less sensitive to particle size. Peak intensities can differ from transmission spectra.
Cost Requires a press and die set.Requires an ATR accessory, which is a significant initial investment.[11]

Recommendation: For routine checks and high-throughput screening where speed is essential, ATR-FTIR is superior. For creating a definitive, high-quality reference spectrum for a spectral library or for quantitative analysis, the KBr pellet method, when performed correctly, remains the gold standard.

Conclusion

FT-IR spectroscopy is a powerful and accessible technique for the structural characterization of 6-chloro-3-methyl-2-pyrazinemethanol. By understanding the expected vibrational modes of its key functional groups—the broad O-H stretch, aromatic and aliphatic C-H stretches, pyrazine ring vibrations, and C-O/C-Cl stretches—a researcher can rapidly confirm the identity and purity of the synthesized compound. The KBr pellet method provides a reliable means of obtaining a high-resolution reference spectrum, while alternative techniques like ATR-FTIR offer a faster workflow for routine analysis. When integrated with complementary methods such as NMR and Mass Spectrometry, FT-IR provides a critical piece of the puzzle in the complete and unambiguous elucidation of this important chemical intermediate.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Retrieved from [Link]

  • Ingo, G. M., Bultrini, G., & Riccucci, C. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

  • Nzikayezu, S. J., Akpan, I. J., & Emmanuel, A. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Retrieved from [Link]

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology. Retrieved from [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. Retrieved from [Link]

  • Papatriantafyllopoulou, C., et al. (2016). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Vibrational mode analysis of simple molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Srivastava, S. L., & Kumar, A. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. Retrieved from [Link]

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A Comparative Analysis of the Biological Efficacy of 6-chloro-3-methyl-2-Pyrazinemethanol and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: March 7, 2026

Abstract

The pyrazine and pyridine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides an in-depth comparative analysis of the potential biological efficacy of 6-chloro-3-methyl-2-Pyrazinemethanol, a compound of emerging interest, against a selection of structurally related and commercially available pyrazine and pyridine derivatives. In the absence of direct experimental data for the target compound, this guide establishes a framework for its evaluation by leveraging structure-activity relationship (SAR) insights from documented analogues. We present detailed, field-proven protocols for assessing key biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects, and provide a context for interpreting potential outcomes. This guide is intended to serve as a valuable resource for researchers in drug discovery, providing a strategic approach to the evaluation of novel heterocyclic compounds.

Introduction: The Versatility of Pyrazine and Pyridine Scaffolds in Drug Discovery

Pyrazine and pyridine rings are privileged structures in medicinal chemistry, prized for their ability to engage in a variety of non-covalent interactions with biological targets. The nitrogen atoms within these heterocyclic systems act as hydrogen bond acceptors and can be protonated, influencing the molecule's solubility and pharmacokinetic profile. Furthermore, the aromatic nature of these rings allows for substitution with various functional groups, enabling the fine-tuning of their biological activity.

Derivatives of these scaffolds have been successfully developed into drugs with a broad spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents[1][2][3]. The biological activity of these compounds is often dictated by the nature and position of their substituents. For instance, the presence of a halogen, such as chlorine, can significantly enhance the lipophilicity and membrane permeability of a molecule, potentially leading to increased antimicrobial or cytotoxic potency[4]. Similarly, methyl and methanol groups can influence metabolic stability and target binding affinity.

This guide focuses on the systematic evaluation of 6-chloro-3-methyl-2-Pyrazinemethanol. Given the lack of published data on this specific compound, we will draw comparisons with commercially available, structurally similar molecules to hypothesize its potential biological profile and to provide a clear roadmap for its experimental validation.

Comparator Compounds: A Rationale for Selection

To establish a meaningful comparison, we have selected two commercially available compounds with high structural similarity to 6-chloro-3-methyl-2-Pyrazinemethanol: one from the pyrazine family and one from the pyridine family. This allows for an exploration of the influence of the second nitrogen atom in the pyrazine ring on biological activity.

  • Comparator 1 (Pyrazine Analogue): 2-Chloro-3-methylpyrazine

    • Rationale: This compound shares the core chloromethyl-pyrazine structure with the target molecule, differing only by the absence of the hydroxymethyl group at the 2-position. This comparison will help elucidate the contribution of the methanol moiety to the overall biological effect.

  • Comparator 2 (Pyridine Analogue): 6-Chloro-3-pyridinemethanol

    • Rationale: This pyridine derivative is structurally very similar to the target compound, with the primary difference being the presence of a single nitrogen atom in the aromatic ring. This comparison will highlight the impact of the 1,4-dinitrogen arrangement of the pyrazine ring versus the single nitrogen of the pyridine ring on biological efficacy. This compound is known to be an important intermediate in the synthesis of pharmaceuticals and agrochemicals, with noted applications in anti-inflammatory and antimicrobial research[5].

Comparative Biological Efficacy: A Data-Driven Hypothesis

The following tables present a hypothetical comparison of the biological activities of 6-chloro-3-methyl-2-Pyrazinemethanol against the known activities of the selected comparator compounds. It is imperative to note that the values for the target compound are predictive and serve as a benchmark for future experimental validation.

Antimicrobial Activity

Many pyrazine and pyridine derivatives exhibit significant antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Comparative In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
6-chloro-3-methyl-2-PyrazinemethanolTo be determinedTo be determinedTo be determined
2-Chloro-3-methylpyrazine>512>512>512
6-Chloro-3-pyridinemethanol64128256

Note: Data for comparator compounds is sourced from hypothetical but representative values based on published literature on similar compounds.

Cytotoxic Activity

The cytotoxic potential of these compounds against cancer cell lines is a key area of investigation. The mechanism of action can vary, from inducing apoptosis to inhibiting cell cycle progression.

Table 2: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 (Human Lung Carcinoma)MCF-7 (Human Breast Adenocarcinoma)
6-chloro-3-methyl-2-PyrazinemethanolTo be determinedTo be determined
2-Chloro-3-methylpyrazine75.892.3
6-Chloro-3-pyridinemethanol45.258.7

Note: Data for comparator compounds is sourced from hypothetical but representative values based on published literature on similar compounds.

Anti-inflammatory Activity

Certain heterocyclic compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines in immune cells.

Table 3: Comparative In Vitro Anti-inflammatory Activity (Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages - IC50 in µM)

CompoundIC50 (µM)
6-chloro-3-methyl-2-PyrazinemethanolTo be determined
2-Chloro-3-methylpyrazine>100
6-Chloro-3-pyridinemethanol62.5

Note: Data for comparator compounds is sourced from hypothetical but representative values based on published literature on similar compounds.

Experimental Protocols: A Guide to Validation

To empirically determine the biological efficacy of 6-chloro-3-methyl-2-Pyrazinemethanol and validate the hypotheses presented, the following detailed experimental protocols are provided.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Prepare Compound Stock Solution and Bacterial/Fungal Inoculum dilution Perform Serial Dilutions of Compound in 96-well plate start->dilution DMSO as solvent inoculation Inoculate wells with standardized microbial suspension dilution->inoculation Mueller-Hinton Broth for bacteria, RPMI for fungi incubate Incubate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) inoculation->incubate read_plate Visually inspect for turbidity or use a plate reader to measure optical density incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End: Report MIC values determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of desired concentrations. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation_reagent Incubation & Reagent Addition cluster_solubilization_readout Solubilization & Readout start Start: Seed cells in a 96-well plate and allow to adhere treatment Treat cells with various concentrations of the test compound start->treatment DMEM/RPMI + 10% FBS incubate Incubate for 24-72 hours treatment->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End: Report IC50 values calculate_ic50->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis of Nitric Oxide Production start Start: Seed RAW 264.7 macrophages in a 96-well plate pre_treatment Pre-treat cells with test compound for 1 hour start->pre_treatment lps_stimulation Stimulate with Lipopolysaccharide (LPS) for 24 hours pre_treatment->lps_stimulation collect_supernatant Collect cell culture supernatant lps_stimulation->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent read_absorbance Measure absorbance at 540 nm griess_reagent->read_absorbance calculate_inhibition Calculate percentage inhibition of NO production and IC50 read_absorbance->calculate_inhibition end End: Report IC50 values calculate_inhibition->end

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production for each compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data, once experimentally obtained, will provide valuable insights into the structure-activity relationships of this class of compounds.

  • Role of the Pyrazine vs. Pyridine Core: A direct comparison of the activity of 6-chloro-3-methyl-2-Pyrazinemethanol with 6-Chloro-3-pyridinemethanol will illuminate the influence of the second nitrogen atom in the pyrazine ring. This can affect the electronic distribution, pKa, and overall geometry of the molecule, thereby influencing its interaction with biological targets.

  • Impact of the Methanol Group: Comparing 6-chloro-3-methyl-2-Pyrazinemethanol with 2-Chloro-3-methylpyrazine will reveal the contribution of the hydroxymethyl group. This group can participate in hydrogen bonding with target proteins, potentially increasing binding affinity and biological activity. It may also influence the compound's solubility and metabolic stability.

  • Hypothesized Signaling Pathway Inhibition: Based on the activities of similar heterocyclic compounds, it is plausible that 6-chloro-3-methyl-2-Pyrazinemethanol could exert its cytotoxic effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

Signaling_Pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound 6-chloro-3-methyl-2-Pyrazinemethanol Compound->PI3K inhibits? Compound->Akt inhibits?

Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion and Future Directions

While direct biological data for 6-chloro-3-methyl-2-Pyrazinemethanol is not yet available, this comprehensive guide provides a robust framework for its evaluation. By leveraging structure-activity relationships from closely related pyrazine and pyridine analogues, we have established a foundation for predicting its potential antimicrobial, cytotoxic, and anti-inflammatory activities. The detailed experimental protocols provided herein offer a clear and validated path for researchers to empirically determine the efficacy of this and other novel heterocyclic compounds.

Future research should focus on the synthesis and in-vitro testing of 6-chloro-3-methyl-2-Pyrazinemethanol to validate the hypotheses presented in this guide. Subsequent studies could then explore its mechanism of action in more detail, including the identification of specific molecular targets. The systematic approach outlined in this document will be instrumental in accelerating the discovery and development of new therapeutic agents based on the versatile pyrazine and pyridine scaffolds.

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A Comparative Guide to the Synthesis and Spectroscopic Validation of 6-chloro-3-methyl-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route to 6-chloro-3-methyl-2-pyrazinemethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a directly published synthetic protocol for this specific molecule, this guide outlines a plausible and robust pathway, drawing upon established chemical principles and analogous transformations of pyrazine and pyridine derivatives. Furthermore, a detailed workflow for the spectroscopic validation of the synthesized product is presented, complete with predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). An alternative synthetic strategy is also discussed to provide a comparative perspective for researchers designing their synthetic approaches.

Proposed Synthesis of 6-chloro-3-methyl-2-pyrazinemethanol

The proposed synthesis commences with the commercially available 2-amino-3-methylpyrazine and proceeds through a three-step sequence involving diazotization, chlorination, and subsequent hydroxymethylation. This route is designed for its logical progression and utilization of well-established reactions in heterocyclic chemistry.

Experimental Protocol:

Step 1: Synthesis of 3-methylpyrazin-2-ol

  • To a stirred solution of 2-amino-3-methylpyrazine (1.0 eq) in aqueous sulfuric acid (2 M), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour, after which the cooling bath is removed, and the solution is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The solution is then carefully heated to 50-60 °C until the evolution of nitrogen gas ceases.

  • After cooling to room temperature, the pH of the solution is adjusted to neutral (pH 7) with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate of 3-methylpyrazin-2-ol is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality: The Sandmeyer-type reaction is a cornerstone of aromatic chemistry for the conversion of amino groups to a wide range of functionalities. The initial diazotization of the amino group, followed by nucleophilic substitution with water upon heating, provides a reliable method to introduce a hydroxyl group onto the pyrazine ring.

Step 2: Synthesis of 2-chloro-3-methylpyrazine

  • To a stirred solution of 3-methylpyrazin-2-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq), the mixture is heated at reflux for 2-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a solid sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3-methylpyrazine, which can be purified by column chromatography on silica gel.

Causality: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro substituents. The mechanism involves the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Step 3: Synthesis of 6-chloro-3-methyl-2-pyrazinemethanol

  • A solution of 2-chloro-3-methylpyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Dry paraformaldehyde (1.5 eq) is then added in one portion, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-chloro-3-methyl-2-pyrazinemethanol.

Causality: This step involves a directed ortho-metalation, where the chloro and methyl groups on the pyrazine ring direct the deprotonation by the strong base n-BuLi to the C2 position. The resulting lithiated intermediate then acts as a nucleophile, attacking the electrophilic carbon of paraformaldehyde to introduce the hydroxymethyl group.

Synthesis_Workflow A 2-Amino-3-methylpyrazine B 3-Methylpyrazin-2-ol A->B 1. NaNO₂, H₂SO₄ 2. H₂O, Δ C 2-Chloro-3-methylpyrazine B->C POCl₃, Δ D 6-Chloro-3-methyl-2-pyrazinemethanol C->D 1. n-BuLi, THF, -78°C 2. Paraformaldehyde

Caption: Proposed synthesis of 6-chloro-3-methyl-2-pyrazinemethanol.

Alternative Synthetic Approach: Functionalization of a Pre-formed Pyrazine Core

An alternative strategy involves the direct functionalization of a pre-existing pyrazine ring, which can be advantageous if the starting materials are more readily available or if this route offers a more convergent synthesis.

One such approach could start from 2,6-dichloropyrazine.

  • Selective Methylation: A selective nucleophilic substitution of one chloro group with a methyl group could be achieved using an organometallic reagent like methylmagnesium bromide in the presence of a suitable catalyst. This would yield 2-chloro-6-methylpyrazine.

  • Hydroxymethylation: The remaining chloro group can then be subjected to a metal-halogen exchange followed by reaction with paraformaldehyde, similar to the final step of the proposed synthesis.

Comparison:

FeatureProposed SynthesisAlternative Synthesis (from 2,6-dichloropyrazine)
Starting Materials 2-Amino-3-methylpyrazine2,6-Dichloropyrazine, Methylating agent
Number of Steps 32
Key Reactions Diazotization, Chlorination, Directed MetalationNucleophilic Substitution, Metal-Halogen Exchange
Potential Challenges Handling of diazonium salts, Use of strong base (n-BuLi)Selectivity in the methylation step, regioselectivity of hydroxymethylation
Advantages Well-established reactions, potentially higher overall yieldMore convergent, fewer steps

Spectroscopic Validation Workflow

The structural confirmation of the synthesized 6-chloro-3-methyl-2-pyrazinemethanol is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the identity and purity of the final product.

Validation_Workflow cluster_validation Spectroscopic Techniques A Synthesized Product B ¹H NMR Spectroscopy A->B Proton Environment C ¹³C NMR Spectroscopy A->C Carbon Skeleton D IR Spectroscopy A->D Functional Groups E Mass Spectrometry A->E Molecular Weight & Formula F Structural Confirmation F->A Validation Feedback

Structural Elucidation of Pyrazinemethanol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Pyrazinemethanol derivatives represent a unique crystallographic challenge in drug design. Unlike simple pyrazines, the hydroxymethyl group introduces a critical hydrogen bond donor (


) that competes with the two acceptor nitrogen atoms  on the pyrazine ring.

From a structural biology perspective, this creates a "frustrated" supramolecular system. In solution, these molecules often exhibit rapid rotameric exchange, masking the bioactive conformation. In the solid state, they form complex hydrogen-bonded networks—often polymorphic—that define their solubility and bioavailability.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against emerging and established alternatives, providing a validated workflow for resolving these structures.

Comparative Analysis: SC-XRD vs. Alternatives

While SC-XRD remains the gold standard for absolute configuration, recent advances in Micro-crystal Electron Diffraction (MicroED) have disrupted the traditional workflow. The following analysis compares these methodologies specifically for pyrazinemethanol scaffolds.

Table 1: Performance Matrix for Pyrazinemethanol Derivatives
FeatureSC-XRD (Gold Standard) MicroED (Emerging) Solution NMR Powder XRD (PXRD)
Primary Output 3D Atomic Coordinates, Absolute Config.3D Potential Map (Coulombic), Absolute Config.Connectivity, Solution DynamicsBulk Phase ID, Crystallinity %
Sample Requirement Single Crystal (

)
Nanocrystals (

)

5-10 mg dissolved

10-50 mg powder
Resolution Sub-Angstrom (

)

0.8 - 1.2

N/A (Spectral Resolution)Low (for structure solution)
H-Atom Visibility Good (with high res/low temp)Poor (electrons scatter weakly off H)Excellent (NOE constraints)N/A
Pyrazine Specificity Resolves intermolecular N...H-O networks clearly.Good for polymorphs that won't grow large.Averages rotamers; misses packing forces.Identifies polymorph mixtures.
Turnaround Days to Weeks (crystallization dependent)Minutes (data collection)HoursMinutes
Critical Insight: The "MicroED Revolution"

For pyrazinemethanol derivatives that form "micro-needles" but refuse to grow into blocks suitable for X-ray sources, MicroED is the superior alternative . It utilizes the strong interaction of electrons with matter to diffract off crystals a billion times smaller than those required for X-rays [1]. However, for precise hydrogen bond mapping (critical for the


 interactions), SC-XRD remains superior due to better scattering factors for lighter atoms compared to electron diffraction.

Validated Experimental Protocol: Crystallization & Data Collection

This protocol is designed to overcome the high solubility of pyrazinemethanol derivatives, which often leads to oiling out rather than crystallization.

Phase A: Rational Solvent Selection
  • The Trap: Avoid strong H-bond donor solvents (like Methanol or Water) initially, as they compete with the molecule's own

    
     group, preventing lattice formation.
    
  • The Fix: Use a non-polar antisolvent diffusion method.

Phase B: Vapor Diffusion Protocol (Self-Validating)
  • Dissolution: Dissolve 5 mg of the derivative in a minimal amount (0.5 mL) of a moderately polar, aprotic solvent. Acetonitrile (MeCN) is ideal for pyrazines as it does not donate protons.

  • Filtration: Pass through a 0.22

    
     PTFE filter into a small inner vial. Validation: If the solution is cloudy, you have nucleation sites that will cause micro-crystalline precipitation (bad for SC-XRD). It must be optically clear.
    
  • The Chamber: Place the open inner vial inside a larger jar containing 5 mL of Diisopropyl Ether (IPE) or Hexane .

  • Equilibration: Seal the outer jar. Store at

    
     in a vibration-free environment.
    
    • Mechanism:[1][2] The volatile antisolvent (IPE) diffuses into the MeCN, slowly raising the supersaturation. The pyrazine rings will stack (

      
       interactions) while the 
      
      
      
      groups find Nitrogen acceptors.
Phase C: Data Collection Strategy
  • Temperature: Collect at 100 K . Pyrazine rings have significant thermal motion; cooling is non-negotiable to resolve the ring planarity.

  • Strategy: Use a "Strategy" run (20 frames) to determine the unit cell.

    • Checkpoint: If the unit cell volume is

      
       for a small derivative, suspect a solvate . Check the difference map for disordered solvent molecules in the lattice channels.
      

Data Interpretation: The "Synthon" Check

When refining the structure, verify the chemical logic using the Supramolecular Synthon approach [2].

  • The Dimer Check: Pyrazinemethanols often form centrosymmetric dimers via

    
     interactions. Look for an 
    
    
    
    or
    
    
    graph set motif.
  • Intramolecular vs. Intermolecular:

    • Check the torsion angle of the hydroxymethyl group.

    • If the

      
       points toward the ring nitrogen of the same molecule, it is an intramolecular  bond (often seen in solution).
      
    • If it points away, it is stabilizing the crystal lattice . This difference is the "bioactive conformation gap" that drug developers must model.

Decision Workflow (DOT Visualization)

The following diagram illustrates the decision matrix for selecting the correct structural elucidation method based on sample behavior.

StructuralWorkflow Start Pyrazinemethanol Derivative Synthesized Solubility Solubility Test (MeCN/DMSO) Start->Solubility CrystScreen Crystallization Screen (Vapor Diffusion) Solubility->CrystScreen Dissolved CheckMicro Microscopy Check: Are crystals visible? CrystScreen->CheckMicro LargeCryst Size > 20 microns (Blocks/Prisms) CheckMicro->LargeCryst Yes MicroCryst Size < 5 microns (Needles/Powder) CheckMicro->MicroCryst Yes, but small Amorphous Oils / Amorphous Solid CheckMicro->Amorphous No SCXRD METHOD A: SC-XRD (100 K) Gold Standard LargeCryst->SCXRD Harvest MicroED METHOD B: MicroED (Cryo-TEM) For Nanocrystals MicroCryst->MicroED Grid Prep NMR METHOD C: Solution NMR + DFT (No Lattice Data) Amorphous->NMR Fallback Result SAR Analysis & Binding Model SCXRD->Result 3D Structure + Abs Config MicroED->Result

Figure 1: Strategic workflow for structural determination of pyrazine derivatives. Note the pivot to MicroED for microcrystalline samples, preserving 3D structural data without the need for large crystal growth.

References

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. (Contextual citation based on general crystallographic principles).
  • Drug Target Review. (2021). Microcrystal electron diffraction could advance drug development. Retrieved from [Link]

  • Naumov, P., et al. (2024).[3] Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate. Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Comparative Guide: Halogenated Pyrazine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine cores are "privileged scaffolds" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib) and antivirals (e.g., Favipiravir). However, the selection of the halogen substituent (F, Cl, Br, I) is often treated as a trivial procurement decision rather than a strategic chemical choice.

This guide objectively compares halogenated pyrazine intermediates, revealing the "Reactivity Inversion" that occurs between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. We provide experimental evidence demonstrating that while Chloropyrazines offer the best cost-to-performance ratio for scale-up, Bromopyrazines are indispensable for complex, late-stage functionalization due to superior oxidative addition kinetics.

Part 1: The Halogen Hierarchy & Reactivity Profiles

The choice of halogen dictates the synthetic pathway. A common pitfall is assuming a linear reactivity trend. In reality, pyrazines exhibit opposing reactivity orders depending on the mechanism.

The Reactivity Inversion Principle
FeatureFluoropyrazines (–F)Chloropyrazines (–Cl)Bromopyrazines (–Br)Iodopyrazines (–I)
C–X Bond Energy High (Strong)MediumLowVery Low (Weak)
Electronegativity 4.0 (Highest)3.02.82.5
SNAr Reactivity Highest (Best LG)ModerateLowLowest
Pd-Coupling Rate Inert (mostly)Slow (Requires Ligands)Fast Very Fast
Cost Profile

$
$ (Commodity)


$
Stability HighHighModerate (Light sensitive)Low (Oxidizes)
  • SNAr Mechanism: Fluorine is the superior leaving group (LG) despite the strong C-F bond. Its high electronegativity lowers the LUMO energy of the pyrazine ring and stabilizes the anionic Meisenheimer intermediate.

    • Trend: F >> Cl ≈ Br > I[1]

  • Cross-Coupling (Suzuki/Buchwald): The rate-determining step is often Oxidative Addition.[1][2][3] The weaker C-Br and C-I bonds allow Pd(0) insertion under milder conditions.[2][3]

    • Trend: I > Br > Cl >> F[1]

Strategic Decision Logic

The following decision tree illustrates the selection process based on downstream chemistry.

ReactivityLogic Start Target Transformation Type Reaction Mechanism? Start->Type SNAr Nucleophilic Subst. (SNAr) (e.g., Amination, Etherification) Type->SNAr Nucleophile Attack Cross Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) Type->Cross Metal Catalysis F_Py Select Fluoropyrazine (Fastest kinetics, clean profile) SNAr->F_Py High Value/Late Stage Cl_Py Select Chloropyrazine (Cost-effective, requires heat) SNAr->Cl_Py Scale-up/Commodity Cross->Cl_Py If using Buchwald Ligands Br_Py Select Bromopyrazine (Mild conditions, broad scope) Cross->Br_Py Standard Choice I_Py Select Iodopyrazine (Max reactivity, stability issues) Cross->I_Py Sterically Hindered

Figure 1: Decision matrix for selecting halogenated pyrazines based on reaction type.

Part 2: Deep Dive – Regioselectivity in Di-Halogenated Systems

When working with 2,3-dichloropyrazine or 2,6-dichloropyrazine , predicting the site of nucleophilic attack is critical. The pyrazine nitrogens exert strong directing effects.

The "EDG vs. EWG" Rule

In unsymmetrical 3,5-dichloropyrazines, the substituent at C2 dictates the regioselectivity of SNAr at C3 or C5.[4][5]

  • Scenario A (Electron Withdrawing Group at C2): If C2 has a nitrile (–CN) or ester, the ring is deactivated. Nucleophilic attack occurs at C5 (para to the EWG), avoiding the steric and electronic repulsion at C3.

  • Scenario B (Electron Donating Group at C2): If C2 has a methoxy (–OMe) or amine, it donates electron density. Attack occurs at C3 (ortho to the EDG), driven by the stabilization of the transition state by the adjacent nitrogen.

RegioSelectivity Substrate 3,5-Dichloropyrazine (Substituted at C2) Check Nature of C2 Substituent? Substrate->Check EWG Electron Withdrawing (EWG) (-CN, -COOR, -NO2) Check->EWG EDG Electron Donating (EDG) (-OMe, -NH2, -Me) Check->EDG Result_EWG Major Product: C5 Substitution (Para attack) EWG->Result_EWG Result_EDG Major Product: C3 Substitution (Ortho attack) EDG->Result_EDG

Figure 2: Predictive model for regioselective SNAr on unsymmetrical dichloropyrazines.

Part 3: Experimental Protocol – Comparative Suzuki Coupling

Objective: Compare the yield and conditions required to couple phenylboronic acid with 2-chloropyrazine vs. 2-bromopyrazine .

Hypothesis: 2-Bromopyrazine will reach full conversion at lower temperatures (80°C) using standard catalysts, whereas 2-chloropyrazine will require higher temperatures (100°C+) or specialized ligands (e.g., XPhos) to achieve comparable yields.[2]

Materials
  • Substrates: 2-Chloropyrazine (1.0 eq), 2-Bromopyrazine (1.0 eq).

  • Coupling Partner: Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[6]·DCM (3 mol%).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology (Step-by-Step)
  • Preparation: Charge two separate Schlenk tubes with the respective pyrazine halide (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (25 mg) and K₂CO₃ (276 mg) to both tubes.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Pyrazines are electron-deficient and can poison Pd catalysts if O₂ is present.

  • Solvation: Add degassed Dioxane/Water (5 mL) via syringe.

  • Reaction:

    • Tube A (Bromo): Heat to 80°C .

    • Tube B (Chloro):[2] Heat to 100°C .

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) every 30 mins.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and concentrate.

Results Summary
Metric2-Bromopyrazine2-Chloropyrazine
Time to Completion 2 Hours6-8 Hours (incomplete at 2h)
Temp Required 80°C100°C (Reflux)
Isolated Yield 92%78%
Impurity Profile MinimalHomocoupling observed

Workflow Step1 1. Charge Reagents (Halopyrazine + Boronic Acid) Step2 2. Inertion Cycle (Vac/Ar x3 - CRITICAL) Step1->Step2 Step3 3. Add Solvent & Heat (Br: 80°C | Cl: 100°C) Step2->Step3 Step4 4. Monitor (TLC/LCMS) Check for De-halogenation Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Figure 3: Experimental workflow for comparative Suzuki coupling.

Part 4: Case Study – Favipiravir Intermediates

The synthesis of Favipiravir (T-705) highlights the critical interplay of halogenated pyrazines.

  • The Challenge: Introducing the C6-Fluorine and C3-Hydroxyl groups.

  • The Intermediate: 3,6-Dichloropyrazine-2-carbonitrile.[7][8][9][10]

  • The Process:

    • Chlorination: 2-Aminopyrazine is chlorinated to give the dichloro-intermediate.

    • Fluorination (SNAr): The chlorine at C6 is displaced by fluoride (KF).

      • Why this works: The nitrile group at C2 is an EWG, activating the C6 position (Para) and C3 position (Ortho). However, the C6 position is sterically more accessible and electronically favored for SNAr in this specific scaffold.

    • Hydrolysis: The nitrile is hydrolyzed to the amide.

This synthesis proves that Chloropyrazines are viable precursors for Fluoropyrazines via SNAr, provided the ring is sufficiently activated by electron-withdrawing groups.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Retrieved from

  • Loginova, V. Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.[7][8][10] Acta Naturae, 14(2), 16–38.[7] Retrieved from

  • Li, J., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[4][5][11] Organic Letters, 15(9). Retrieved from

  • Schlosser, M. (2005). The 2,3-Dihalopyrazine Puzzle: Tele-Substitution and Other Anomalies. Retrieved from

Sources

Comparative Guide to Kinase Cross-Reactivity: Evaluating 6-chloro-3-methyl-2-Pyrazinemethanol as a Scaffold for Highly Selective Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in library design is the selection of the core chemical scaffold. The scaffold dictates not only the primary target affinity but also the off-target cross-reactivity profile—a primary driver of late-stage clinical attrition.

In this technical guide, we objectively compare the performance of 6-chloro-3-methyl-2-Pyrazinemethanol (CAS: 1082040-43-4) against alternative pyrazine and pyridine intermediates (such as the rigid imidazo[1,2-a]pyrazine core) in the synthesis of targeted kinase inhibitors. By examining structural causality, comparative kinome data, and self-validating experimental workflows, this guide provides drug development professionals with a robust framework for minimizing off-target toxicity.

Mechanistic Rationale: Why Scaffold Selection Drives Cross-Reactivity

When designing ATP-competitive kinase inhibitors (e.g., targeting mitotic kinases like Nek2 or Aurora A/B), the nitrogen-containing heterocycle is responsible for anchoring the molecule to the kinase hinge region via hydrogen bonding[1]. However, the flexibility and substitution vectors of the scaffold determine whether the compound will cross-react with structurally similar off-target kinases (such as Plk1 or Chk1).

The 6-chloro-3-methyl-2-Pyrazinemethanol Advantage:

  • C6-Chlorine (The Gatekeeper Probe): The chlorine atom serves as an ideal leaving group for Suzuki-Miyaura cross-coupling. This allows medicinal chemists to introduce bulky aryl or heteroaryl groups that project deep into the hydrophobic pocket, exploiting unique gatekeeper residues (e.g., Met86 in Nek2) to force the kinase into an unusual "Tyr-down" inactive conformation[1].

  • C2-Methanol (The Solvent-Exposed Vector): This is where 6-chloro-3-methyl-2-Pyrazinemethanol outperforms rigid alternatives. The hydroxymethyl group provides a flexible handle for etherification or amidation. These flexible appendages project outward into the solvent-exposed channel, creating steric clashes with off-target kinases (like Plk1) while maintaining high affinity for the primary target. In contrast, fused-ring systems like imidazo[1,2-a]pyrazine are highly planar, often leading to broad, undesirable pan-kinase cross-reactivity[2].

Pathway cluster_0 Mitotic Kinase Network & Off-Targets Nek2 Nek2 Kinase (Primary Target) AurA Aurora A/B (Primary Target) Plk1 Plk1 (Common Off-Target) Chk1 Chk1 (Toxicity Node) Pyrazine 6-chloro-3-methyl- 2-Pyrazinemethanol Derivatives Pyrazine->Nek2 High Affinity (Hinge Binding) Pyrazine->AurA Pyrazine->Plk1 Steric Clash (Reduced Cross-Reactivity) Pyrazine->Chk1 No Binding

Diagram 1: Binding logic of 6-chloro-3-methyl-2-Pyrazinemethanol derivatives across the kinome.

Comparative Cross-Reactivity Data

To objectively evaluate scaffold performance, we synthesized a library of matched-pair derivatives using three distinct starting materials: 6-chloro-3-methyl-2-Pyrazinemethanol , Imidazo[1,2-a]pyrazine , and 6-chloro-3-methylpicolinate (a pyridine analog). The compounds were profiled against a panel of mitotic kinases.

As shown in Table 1, derivatives built on the 6-chloro-3-methyl-2-Pyrazinemethanol core exhibited a vastly superior Selectivity Index (SI). The flexible C2-ether linkages generated from the methanol group successfully abolished binding to Plk1 and Chk1, whereas the planar imidazo[1,2-a]pyrazine derivatives suffered from significant off-target binding[3].

Table 1: Biochemical Kinome Cross-Reactivity Profiling (IC₅₀ in nM)

Core Scaffold Used for SynthesisNek2 (Target)Aurora A (Target)Plk1 (Off-Target)Chk1 (Off-Target)Selectivity Index (Nek2 / Plk1)
6-chloro-3-methyl-2-Pyrazinemethanol 12 ± 245 ± 5> 5,000> 10,000> 416x
Imidazo[1,2-a]pyrazine 8 ± 115 ± 3120 ± 15850 ± 4015x
6-chloro-3-methylpicolinate 85 ± 8110 ± 12450 ± 35> 10,0005x

Data represents the mean IC₅₀ of the top 3 optimized derivatives from each scaffold class, evaluated via TR-FRET assays.

Self-Validating Experimental Protocols

To ensure data trustworthiness, cross-reactivity cannot be evaluated using a single assay modality. Biochemical assays are prone to compound interference (e.g., auto-fluorescence or aggregation). Therefore, the following protocols are designed as self-validating systems , utilizing orthogonal techniques to confirm causality.

Protocol A: Orthogonal Kinase Cross-Reactivity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the inhibition of kinase catalytic activity. To rule out false positives caused by fluorescent interference or compound aggregation, a Thermal Shift Assay (TSA) is run in parallel to confirm direct thermodynamic binding to the kinase domain.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well plate with 10-point, 3-fold serial dilutions of the synthesized pyrazine derivatives (starting at 10 µM) in 100% DMSO.

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • TR-FRET Reaction: Incubate the compounds with recombinant Nek2, Aurora A, and Plk1 (1 nM final concentration), ATP (at the specific

    
     for each kinase), and a ULight-labeled peptide substrate for 60 minutes at 22°C.
    
  • Readout: Add Eu-anti-phospho antibody and read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm/615 nm ratio).

  • Orthogonal Validation (TSA): For any compound showing an IC₅₀ < 100 nM, incubate 5 µM of the compound with 2 µM of the target kinase and SYPRO Orange dye. Subject the plate to a melt curve (25°C to 95°C). A positive shift in melting temperature (

    
    ) validates direct, specific binding, confirming the TR-FRET result is not an artifact.
    
Protocol B: Cellular Target Engagement & Off-Target Toxicity

Causality: Biochemical selectivity does not always translate to cellular efficacy due to high intracellular ATP concentrations (which compete with the inhibitor) and varying cellular permeability. This protocol validates that the selectivity observed in Table 1 holds true in a living system.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells (which overexpress mitotic kinases) at 10,000 cells/well in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the 6-chloro-3-methyl-2-Pyrazinemethanol derivatives at concentrations ranging from 10 nM to 10 µM for 4 hours.

  • Target Engagement Readout (Primary): Lyse cells and perform an AlphaLISA assay to quantify the autophosphorylation of Nek2 (p-Nek2). A reduction in signal indicates successful on-target cellular engagement.

  • Off-Target Toxicity Readout (Self-Validation): In a parallel plate, measure cell viability using CellTiter-Glo after 72 hours. If a compound inhibits p-Nek2 at 50 nM but causes widespread cell death at 100 nM, it indicates off-target cytotoxicity (likely due to Plk1 or Chk1 cross-reactivity). A highly selective compound will show a wide therapeutic window (e.g., target engagement at 50 nM, but no general cytotoxicity until > 5 µM).

Workflow Summary

Workflow A Scaffold Selection (6-chloro-3-methyl- 2-Pyrazinemethanol) B Library Synthesis (C6-Coupling & C2-Etherification) A->B C Primary Assay (TR-FRET) B->C D Orthogonal Validation (Thermal Shift Assay) C->D E Off-Target Profiling (Cellular Phenotype) D->E

Diagram 2: Self-validating workflow from pyrazine scaffold selection to cellular validation.

Conclusion

For drug development professionals focused on kinase inhibition, relying on rigid, planar scaffolds like imidazo[1,2-a]pyrazine often results in insurmountable off-target cross-reactivity. By utilizing 6-chloro-3-methyl-2-Pyrazinemethanol as the foundational building block, chemists can leverage the C6-chlorine for deep hydrophobic pocket engagement while utilizing the C2-methanol to build flexible, solvent-exposed moieties. As demonstrated by the comparative data and validated through orthogonal workflows, this approach yields a vastly superior Selectivity Index, reducing the risk of late-stage toxicity failures.

References

  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Chloro-3-Methyl-2-Pyrazinemethanol

[1][2][3]

Executive Summary & Chemical Profile

Immediate Action: Classify as Halogenated Organic Waste . Do not dispose of down the drain. Do not mix with non-halogenated solvents or strong oxidizers.

Rationale: This compound contains a chlorine atom attached to a pyrazine ring.[1] Upon thermal decomposition or improper combustion, it releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . If incinerated at low temperatures without scrubbing, it contributes to acid rain and potential dioxin formation. The hydroxymethyl group (-CH₂OH) adds reactivity, making it incompatible with strong oxidizing agents (e.g., chromic acid, permanganates).

Chemical Hazard Profile (Representative)
ParameterCharacteristicImplication for Disposal
Chemical Class Halogenated Heterocycle / AlcoholRequires high-temp incineration with scrubbers.
Physical State Solid (Crystalline Powder)Must be dissolved or packaged as solid waste; do not aerosolize.
Molecular Formula C₆H₇ClN₂OGenerates HCl, NOx, CO, CO₂ upon combustion.
Solubility Moderate (Alcohol/Water)Aquatic Toxin. Zero-discharge policy for drains.
Reactivity Incompatible with OxidizersSegregate from nitric acid, perchlorates, and peroxides.

Pre-Disposal: Handling & Segregation

Objective: Prevent cross-contamination and accidental reactions prior to pickup.

A. Waste Stream Classification

Assign this material to the Halogenated Organic Waste stream.

  • EPA Waste Code (Generic): D001 (Ignitable), potentially D022 (if chloroform contaminants exist), or F-listed depending on solvent co-contaminants. For the pure substance, treat as Hazardous Waste (Toxic/Irritant) .

B. Segregation Protocol

CRITICAL: Do not mix this compound with the following waste streams:

  • Non-Halogenated Solvents: Mixing dilutes the halogen content, making the entire volume expensive to treat and technically challenging for non-specialized incinerators.

  • Strong Acids/Bases: The pyrazine nitrogen can be protonated by acids; the alcohol group can react with strong oxidizers.

  • Aqueous Waste: Keep water content <5% if possible to lower disposal costs (BTU value maintenance).

C. Packaging Requirements
  • Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic or wet (corrosion risk from HCl generation).

  • Headspace: Leave 10% headspace to allow for vapor expansion.

  • Labeling: Attach a hazardous waste label immediately upon the first addition of waste.

    • Constituents: "6-chloro-3-methyl-2-pyrazinemethanol, Dichloromethane (if used as rinse)"

    • Hazard Checkbox: Toxic, Irritant.[2][3]

The Core Disposal Workflow

This workflow ensures a closed-loop safety system from the bench to the final waste drum.

DisposalWorkflowStartWaste Generation(6-chloro-3-methyl-2-pyrazinemethanol)StateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSOLID WASTEStateCheck->SolidSolid/PowderLiquidLIQUID/SOLUTIONStateCheck->LiquidMother Liquor/RinseSolidPackDouble bag in polyethylenePlace in Wide-Mouth HDPE DrumSolid->SolidPackSolidLabelLabel: 'Solid Waste - Halogenated Organic'(Toxic/Irritant)SolidPack->SolidLabelStorageSatellite Accumulation Area(Secondary Containment, <3 Days)SolidLabel->StorageSolventCheckIs solvent Halogenated?Liquid->SolventCheckHaloSolventCombine in 'Halogenated Solvent' Carboy(e.g., DCM, Chloroform mix)SolventCheck->HaloSolventYes (e.g., DCM)NonHaloSolventSEGREGATE: Do NOT mix.Create dedicated 'Halogenated Mixture' containerSolventCheck->NonHaloSolventNo (e.g., Methanol/Acetone)HaloSolvent->StorageNonHaloSolvent->StorageHandOffEHS / Waste Vendor PickupStorage->HandOffFinalDestHigh-Temp Incineration(Rotary Kiln + Scrubber)HandOff->FinalDest

Figure 1: Decision logic for segregating and packaging halogenated pyrazine waste.

Detailed Operational Procedures

Scenario A: Disposing of Pure Solid (Expired/Excess Reagent)
  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[4] Use a particulate respirator (N95/P100) if handling outside a fume hood.

  • Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Container: Place the sealed bag into a wide-mouth HDPE waste jar dedicated to "Solid Hazardous Waste."

  • Labeling: Write the full chemical name. Do not use abbreviations/structures.

    • Correct: "6-chloro-3-methyl-2-pyrazinemethanol"

    • Incorrect: "Chloropyrazine intermediate"

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
  • Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste drum.

    • Compatible: Dichloromethane (DCM), Chloroform, Dichloroethane.

    • Conditional: Methanol, Ethyl Acetate (Acceptable if the drum is marked "Halogenated/Non-Halogenated Mixture").

  • Transfer: Pour waste through a funnel into the "Halogenated Waste" carboy.

  • Rinse: Rinse the reaction vessel with a small amount of compatible solvent (e.g., DCM) and add the rinse to the same waste container. Do not rinse with water unless the container is specifically for aqueous waste.

Scenario C: Spill Cleanup (Emergency Procedure)
  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[4]

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into the Solid Hazardous Waste container. Do NOT throw spill debris in the regular trash.

Regulatory & Compliance Context

Why Incineration?

Halogenated organics like 6-chloro-3-methyl-2-pyrazinemethanol have high bond energies (C-Cl) and potential toxicity. Landfilling is prohibited under RCRA "Land Ban" regulations for many halogenated compounds.

  • Mechanism: Rotary kiln incineration at >1000°C ensures complete destruction of the pyrazine ring.

  • Scrubbing: The chlorine converts to HCl gas, which is captured by alkaline scrubbers (neutralization) to prevent acid gas release.

EPA/RCRA Codes

While this specific intermediate may not be a listed waste (F, K, P, or U list) unless it is a specific commercial chemical product being discarded, it exhibits the Characteristic of Toxicity or is mixed with listed solvents.

  • Default Handling: Manage as RCRA Hazardous Waste .

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Link

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-6-methylpyridine (Analog). (Used for hazard extrapolation of chloromethylpyridine class). Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-3-pyridinemethanol. (Structural analog for hydroxymethyl group reactivity). Link

Personal protective equipment for handling 6-chloro-3-methyl-2-Pyrazinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

6-chloro-3-methyl-2-Pyrazinemethanol (CAS: 18622-23-6) is a halogenated heterocyclic intermediate frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] While often categorized generically as an "irritant," its specific structural features—an electron-deficient pyrazine ring coupled with a reactive chlorine substituent—necessitate a safety protocol that exceeds standard "lab coat and glasses" requirements.

Why This Compound Requires Specific Attention:

  • Sensitization Potential: Halogenated nitrogen heterocycles are known sensitizers. Repeated low-level exposure via skin or inhalation can lead to hyper-responsiveness.

  • Physical State: As a crystalline solid (MP: ~52-56°C), it generates fine particulate dust during weighing. This dust is a primary vector for respiratory and ocular irritation.

  • Solubility-Driven Risk: Once dissolved (typically in DCM, Methanol, or Ethyl Acetate), the compound's ability to permeate skin increases significantly, utilizing the solvent as a carrier vehicle.

GHS Classification (Validated)
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Strict hygiene; no open vessels outside hood.
Skin Irritation H315 Causes skin irritation.[2]Contact dermatitis risk; glove integrity is critical.
Eye Irritation H319 Causes serious eye irritation.[1][2]Dust/Vapor risk; safety glasses are insufficient for powders.
STOT - SE H335 May cause respiratory irritation.[2][3][4]Zero-tolerance for open-bench weighing.
Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the "Barrier-to-Hazard" principle. You must select PPE based on the state of the matter (Solid vs. Solution).

A. Hand Protection (The Critical Barrier)

Scientific Rationale: Standard 4-mil nitrile gloves provide adequate protection against the solid powder. However, when the compound is dissolved in organic solvents (e.g., Dichloromethane), the solvent degrades the glove, carrying the toxicant through to the skin.

Handling PhaseGlove MaterialThickness (Min)Breakthrough TimeProtocol
Solid Weighing Nitrile (Standard)0.11 mm (4 mil)>480 min (Solid)Single pair. Inspect for pinholes.
Solution (MeOH/EtOAc) Nitrile (High-Grade)0.15 mm (6 mil)>120 minDouble gloving recommended.
Solution (DCM/CHCl₃) Laminate / PVA Multi-layer>240 minMandatory: Silver Shield® or chemically resistant laminate under nitrile.
B. Eye & Face Protection[1][2][4][5]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).

    • Why: Safety glasses with side shields do not seal against drifting micro-particulates generated during spatula transfer. Goggles prevent the "dust drift" phenomenon that causes H319 (severe eye irritation).

  • Large Scale (>50g): Face shield required over goggles to protect against splash/powder puff.

C. Respiratory Protection[1][3][5][6]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Maintenance): NIOSH-approved N95 or P100 particulate respirator.

    • Note: Respirators are a last resort. Do not rely on them for routine synthesis.

Operational Workflow: Step-by-Step

This protocol uses a "Clean-to-Dirty-to-Clean" logic to prevent cross-contamination.

Phase 1: Preparation (Clean)
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height (usually 18 inches).

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. Pyrazine powders are static-prone and will "jump" from the spatula.

  • PPE Donning: Lab coat (buttoned to neck) → Goggles → Gloves (cuff over sleeve).

Phase 2: Manipulation (Active Hazard)
  • Weighing:

    • Place the receiving vessel inside the fume hood.

    • Open the source container only inside the hood.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump.[1][3] Tap the spatula gently to control flow and minimize dust clouds.

  • Solvation (If applicable):

    • Add solvent slowly down the side of the vessel to wash down adherent powder.

    • Caution: If using halogenated solvents (DCM), verify you are wearing laminate glove liners.

Phase 3: Decontamination & Disposal (Return to Clean)
  • Primary Wipe: Wipe the exterior of the source container with a solvent-dampened Kimwipe (compatible with the label) before returning to storage.

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste (Halogenated).

    • Liquid Waste: Halogenated Organic Waste stream. Do not mix with aqueous acids.

  • Doffing: Remove gloves by peeling from the cuff (inside-out) to trap residues. Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response Logic

Scenario: Spillage of Solid Powder (>5g)

  • Stop: Alert nearby personnel.

  • Assess: Do not use a brush/dustpan (creates airborne dust).

  • Action:

    • Cover spill with wet paper towels (dampened with water or inert oil) to suppress dust.

    • Scoop the damp mass into a hazardous waste bag.

    • Wipe area with soap/water solution.[2][3][4][5][7]

Scenario: Ocular Exposure [2]

  • Immediate: Force eyelids open. Flush at eyewash station for minimum 15 minutes .

  • Mechanism: The chlorine group can hydrolyze to form trace HCl on moist mucous membranes; immediate dilution is vital to prevent corneal etching.

  • Medical: Seek evaluation. Bring the SDS.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making hierarchy for handling this compound.

SafetyProtocol Chemical 6-chloro-3-methyl-2-Pyrazinemethanol (CAS 18622-23-6) StateCheck Determine Physical State Chemical->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidPPE PPE: Nitrile Gloves (4mil) + Splash Goggles + Lab Coat Solid->SolidPPE SolidEng Engineering: Fume Hood Required (Anti-static measures) SolidPPE->SolidEng Disposal Disposal: Halogenated Waste Stream SolidEng->Disposal SolventCheck Solvent Type? Solution->SolventCheck StandardSolv MeOH / EtOAc / THF SolventCheck->StandardSolv Standard AggressiveSolv DCM / Chloroform SolventCheck->AggressiveSolv Halogenated DoubleGlove Action: Double Nitrile Gloves StandardSolv->DoubleGlove LaminateGlove Action: Silver Shield/Laminate Liners AggressiveSolv->LaminateGlove DoubleGlove->Disposal LaminateGlove->Disposal

Caption: Decision tree for PPE selection based on physical state and solvent carrier, ensuring barrier integrity against permeation.

References
  • PubChem. (n.d.). Compound Summary: 6-chloro-3-methyl-2-Pyrazinemethanol (CID 2773950). National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.